molecular formula C42H82Br2NO8P B3044043 16:0-18:0(11-12BR) PC CAS No. 324054-54-8

16:0-18:0(11-12BR) PC

Katalognummer: B3044043
CAS-Nummer: 324054-54-8
Molekulargewicht: 919.9 g/mol
InChI-Schlüssel: MPQPFPFIGLVSQR-YXGYHMDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16:0-18:0 (11-12BR) PC (1-palmitoyl-2-(11,12-dibromo) stearoyl-sn-glycero-3-phosphocholine) is a brominated-PC lipid which has palmitoyl and stearoyl chains.>

Eigenschaften

IUPAC Name

[(2R)-2-(11,12-dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82Br2NO8P/c1-6-8-10-12-13-14-15-16-17-18-21-24-28-32-41(46)50-36-38(37-52-54(48,49)51-35-34-45(3,4)5)53-42(47)33-29-25-22-19-20-23-27-31-40(44)39(43)30-26-11-9-7-2/h38-40H,6-37H2,1-5H3/t38-,39?,40?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQPFPFIGLVSQR-YXGYHMDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC(C(CCCCCC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC(C(CCCCCC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82Br2NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

919.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 16:0-18:0(11-12BR) PC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine , abbreviated as 16:0-18:0(11-12BR) PC , is a synthetically modified phospholipid that serves as a valuable tool in biophysical research, particularly in the study of membrane protein topology and lipid-protein interactions. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

This lipid is a derivative of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.[1] The "16:0" denotes a palmitoyl (B13399708) chain (a saturated 16-carbon fatty acid) at the sn-1 position of the glycerol (B35011) backbone. The "18:0(11-12BR)" indicates a stearoyl chain (a saturated 18-carbon fatty acid) at the sn-2 position, which has been chemically modified to include two bromine atoms at the 11th and 12th carbon positions.[2][3] This specific bromination is the key feature that defines its primary application.

It is not involved in any known natural signaling pathways but is instead a specialized tool for biophysical assays. Its primary utility lies in its ability to act as a collisional quencher of fluorescence, a property leveraged to probe the depth of fluorescent residues, such as tryptophan, within a lipid bilayer.[4][5]

Physicochemical Properties

The introduction of two bromine atoms into the acyl chain of the stearic acid moderately alters the physicochemical properties of the lipid compared to its non-brominated counterpart, 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (B1265047) (16:0-18:0 PC). While specific experimental data for this compound is limited, the following tables summarize its known properties and those of its non-brominated analogue for comparison. The presence of the bulky, electronegative bromine atoms is expected to introduce local disorder and potentially increase the area per lipid and decrease the bilayer thickness in the vicinity of the modification.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Full Chemical Name 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine[3]
Molecular Formula C42H82Br2NO8P[6][7]
Molecular Weight 919.88 g/mol [6][7]
CAS Number 324054-54-8[3][6]
Physical Form Powder[3]
Purity >99% (TLC)[3]
Storage Temperature -20°C[3][8]

Table 2: Comparative Biophysical Properties

Property16:0-18:0 PC (Non-brominated)This compound (Brominated)Reference(s)
Phase Transition Temp. (Tm) 49°CNot explicitly reported; expected to be slightly lower due to chain disruption.[9]
Percent Composition C: 66.19%, H: 11.37%, N: 1.84%, O: 16.80%, P: 4.06%C: 54.84%, H: 8.98%, Br: 17.37%, N: 1.52%, O: 13.91%, P: 3.37%[8][10]

Core Applications and Experimental Protocols

The primary applications of this compound are in the preparation of model membranes, specifically Large Unilamellar Vesicles (LUVs), and their subsequent use in fluorescence quenching assays to determine the membrane penetration depth of proteins and peptides.

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

LUVs are model membrane systems that consist of a single lipid bilayer enclosing an aqueous core. The extrusion method is a common and effective technique for producing LUVs with a defined and relatively uniform size distribution.[11][12][13]

Experimental Protocol:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired lipids, including this compound and any other lipid components, in an organic solvent (e.g., a 2:1 v/v mixture of chloroform (B151607) and methanol).

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours, or overnight.[11]

  • Hydration:

    • Hydrate the dry lipid film by adding an aqueous buffer of choice. The temperature of the buffer should be above the gel-liquid crystal phase transition temperature (Tm) of all lipid components.[2] For lipids with high Tm, this may require heating.

    • Vortex the flask vigorously to suspend the lipids, which will form large, multilamellar vesicles (LMVs). This suspension will appear milky.[11]

    • For increased lamellarity and encapsulation efficiency, the LMV suspension can be subjected to several freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.[2]

  • Extrusion:

    • Assemble a mini-extruder device with a polycarbonate membrane of the desired pore size (e.g., 100 nm for LUVs of approximately that diameter).[11]

    • Load the LMV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times). This process forces the LMVs to break down and re-form into smaller, unilamellar vesicles.[2][11] The final extrusion should leave the LUV suspension in the opposite syringe from which it started to minimize contamination with any larger, unextruded vesicles.[2]

    • The resulting LUV suspension should be a translucent, slightly hazy solution.

  • Storage:

    • Store the prepared LUVs at a temperature above the Tm of the lipids to maintain their integrity, and use them within a reasonable timeframe for experiments. For long-term storage, the stability of the specific lipid composition should be considered.

G cluster_prep Lipid Film Preparation cluster_hydrate Hydration cluster_extrude Extrusion dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate vacuum Dry Under High Vacuum evaporate->vacuum add_buffer Add Aqueous Buffer (T > Tm) vacuum->add_buffer vortex Vortex to form LMVs add_buffer->vortex freeze_thaw Optional: Freeze-Thaw Cycles vortex->freeze_thaw load_extruder Load LMV Suspension into Extruder freeze_thaw->load_extruder extrude Pass Through Membrane (e.g., 21 times) load_extruder->extrude collect Collect LUV Suspension extrude->collect storage storage collect->storage Store at T > Tm

LUV Preparation Workflow

Tryptophan Fluorescence Quenching for Membrane Penetration Depth Analysis

This technique is used to determine the position of tryptophan residues of a membrane-associated protein or peptide relative to the lipid bilayer. The bromine atoms on the acyl chain of this compound act as quenchers, decreasing the fluorescence intensity of nearby tryptophan residues. By comparing the quenching effect of lipids brominated at different positions, the depth of the tryptophan can be calculated using the parallax method.[3][4][14]

Experimental Protocol:

  • Sample Preparation:

    • Prepare LUVs containing a known concentration of the protein or peptide of interest.

    • Prepare several sets of LUVs with varying molar percentages of this compound (and other brominated lipids if using the parallax method), keeping the total lipid concentration constant. A control sample with no brominated lipid is essential.

  • Fluorescence Spectroscopy:

    • Using a fluorometer, excite the tryptophan residues of the protein/peptide in the LUV suspension at approximately 280-295 nm.[15]

    • Record the fluorescence emission spectrum (typically from 310 to 450 nm).

    • Repeat the measurement for each sample with varying concentrations of the brominated lipid.

  • Data Analysis (Stern-Volmer Analysis):

    • Plot the ratio of the fluorescence intensity in the absence of the quencher (F0) to the intensity in the presence of the quencher (F) against the concentration of the quencher ([Q]). This is the Stern-Volmer plot.

    • The data can be fitted to the Stern-Volmer equation: F0/F = 1 + KSV[Q], where KSV is the Stern-Volmer quenching constant. A linear plot indicates a single class of fluorophores equally accessible to the quencher.

  • Parallax Method for Depth Calculation:

    • This method requires fluorescence quenching data from at least two different brominated lipids with bromine atoms at different depths (e.g., 16:0-18:0(6-7BR) PC and this compound).

    • The depth of the fluorophore (tryptophan) from the center of the bilayer (Zcf) can be calculated using the following equation: Zcf = [(ln(F1/F0) * L22) - (ln(F2/F0) * L12)] / [2 * C * (ln(F1/F0) - ln(F2/F0))] where:

      • F1 and F2 are the fluorescence intensities with quenchers at depths L1 and L2, respectively.

      • F0 is the fluorescence intensity without a quencher.

      • L1 and L2 are the known depths of the bromine atoms from the center of the bilayer.

      • C is a constant related to the quenching efficiency.

    • A more detailed mathematical treatment can be found in the literature describing the parallax method.[4][14]

G cluster_sample Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_luvs Prepare LUVs with Protein/Peptide add_quencher Incorporate varying [Br-PC] prep_luvs->add_quencher excite Excite Tryptophan (~295 nm) add_quencher->excite record Record Emission Spectrum excite->record stern_volmer Stern-Volmer Analysis record->stern_volmer parallax Parallax Method Calculation stern_volmer->parallax depth depth parallax->depth Determine Tryptophan Depth

Fluorescence Quenching Workflow

Role in Drug Development

While not a therapeutic agent itself, this compound plays a supporting role in drug development. By enabling the detailed structural analysis of membrane protein-drug interactions, it can aid in:

  • Target validation: Understanding how a drug candidate interacts with its membrane protein target at a molecular level.

  • Structure-activity relationship (SAR) studies: Guiding the design of more potent and specific drugs by providing insights into the binding site and orientation of lead compounds.

  • Formulation development: The unbrominated counterpart, 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine, is used in liposomal drug delivery systems.[10] Biophysical studies using the brominated version can inform the design of these liposomal carriers by providing data on membrane properties.

Conclusion

This compound is a powerful tool for researchers and drug development professionals investigating the structure and function of membrane proteins. Its utility as a depth-dependent fluorescence quencher allows for the precise mapping of protein topology within the lipid bilayer. The experimental protocols outlined in this guide provide a framework for the effective application of this specialized lipid in biophysical research, ultimately contributing to a deeper understanding of membrane biology and facilitating the development of novel therapeutics targeting membrane proteins.

References

An In-depth Technical Guide to 1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine: Properties, Synthesis, and Applications in Membrane Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine, a brominated phospholipid increasingly utilized as a powerful tool in the structural analysis of cellular membranes. This document details its chemical and physical properties, outlines a general synthesis protocol, and describes its primary application as a contrast-enhancing probe in cryo-electron microscopy (cryo-EM) for the elucidation of lipid bilayer architecture and protein-lipid interactions. Experimental methodologies for its characterization and use are also presented.

Core Properties

1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid where bromine atoms are introduced at the 11th and 12th positions of the stearoyl chain at the sn-2 position of the glycerol (B35011) backbone. This modification makes it a valuable tool for biophysical studies of lipid membranes.

Chemical and Physical Data

A summary of the known quantitative data for 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine is presented in Table 1. For comparative purposes, data for its non-brominated counterpart, 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (B1265047) (PSPC), is also included where available.

PropertyValue for 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholineValue for 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC)
Molecular Formula C42H82Br2NO8P[1]C42H84NO8P[2][3]
Molecular Weight 919.9 g/mol [1]762.09 g/mol [2][3]
CAS Number 324054-54-8[1]59403-51-9[3]
Purity ≥99% (commercially available)[1]≥99% (commercially available)
Physical State Solid (assumed based on related compounds)Solid
Solubility Soluble in organic solvents such as chloroform.Soluble in organic solvents.

Synthesis

A plausible synthetic route involves the bromination of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), where the double bond is located at the 9-10 position of the oleoyl (B10858665) chain. A similar strategy would be employed for a precursor with the double bond at the 11-12 position.

Synthesis_Workflow POPC 1-Palmitoyl-2-oleoyl- sn-glycero-3-phosphocholine (POPC) Reaction Stirring at low temperature (e.g., on ice) in the dark POPC->Reaction Bromine Bromine (Br2) in an inert solvent (e.g., Chloroform) Bromine->Reaction Purification Removal of solvent and excess bromine under vacuum Reaction->Purification Final_Product 1-Palmitoyl-2-(9,10-dibromo)stearoyl- sn-glycero-3-phosphocholine Purification->Final_Product

A generalized workflow for the synthesis of a dibrominated phosphatidylcholine.

Experimental Protocols

Characterization of Brominated Lipids

3.1.1. Mass Spectrometry

Mass spectrometry is a critical technique for confirming the successful bromination of the lipid.

  • Sample Preparation : Dissolve the brominated lipid in a suitable solvent mixture, such as chloroform/methanol.

  • Instrumentation : Electrospray ionization mass spectrometry (ESI-MS) is commonly used.

  • Analysis : The mass spectrum should confirm the expected molecular weight of the dibrominated product. The isotopic pattern of bromine (approximately 50.7% 79Br and 49.3% 81Br) will result in a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion, confirming the presence of two bromine atoms. Gas chromatography-mass spectrometry (GC-MS) can also be used after conversion of the fatty acids to their methyl esters.[4]

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the brominated lipid.

  • Sample Preparation : Dissolve the lipid in a deuterated solvent, such as chloroform-d (B32938) (CDCl3).

  • Instrumentation : 1H NMR and 13C NMR are standard techniques.

  • Analysis : In the 1H NMR spectrum, the disappearance of the signals corresponding to the vinyl protons of the precursor unsaturated fatty acid is a key indicator of successful bromination. New signals corresponding to the methine protons attached to the bromine-bearing carbons will appear.

Application in Cryo-Electron Microscopy

The primary application of 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine is as a contrast-enhancing agent in cryo-EM studies of lipid membranes and membrane proteins.[5][6][7] The high electron density of the bromine atoms allows for the precise localization of these lipid probes within the bilayer.[5][8]

CryoEM_Workflow Vesicle_Prep Prepare lipid vesicles containing the brominated phospholipid Protein_Reconstitution Reconstitute membrane protein of interest into vesicles (optional) Vesicle_Prep->Protein_Reconstitution Grid_Prep Apply sample to cryo-EM grid Protein_Reconstitution->Grid_Prep Vitrification Plunge-freeze in liquid ethane to create vitrified ice Grid_Prep->Vitrification Data_Collection Collect images using a transmission electron microscope Vitrification->Data_Collection Image_Processing Image processing and 3D reconstruction Data_Collection->Image_Processing Analysis Analyze lipid distribution and membrane structure Image_Processing->Analysis

A typical experimental workflow for using brominated lipids in cryo-EM.
Langmuir-Blodgett Monolayer Studies

Langmuir-Blodgett trough experiments are used to study the packing and phase behavior of the brominated lipid at an air-water interface, which provides insights into its behavior within a lipid bilayer.

  • Methodology : The brominated lipid is dissolved in a volatile solvent and spread on an aqueous subphase in a Langmuir trough. The film is then compressed with barriers, and the surface pressure is measured as a function of the area per molecule.

  • Data Analysis : The resulting pressure-area isotherm provides information on the compressibility and phase transitions of the lipid monolayer. Studies have shown that brominated phospholipids (B1166683) behave similarly to their unbrominated, unsaturated analogs in lipid monolayers.[7]

Biological Significance and Signaling Pathways

Currently, there is no direct evidence to suggest that 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine is involved in any specific biological signaling pathways. Its primary role is that of a synthetic tool for biophysical research. The introduction of bromine atoms into the acyl chain is a significant structural modification that is not naturally occurring.

However, the unbrominated counterpart, phosphatidylcholine, is a major component of eukaryotic cell membranes and serves as a precursor for various signaling molecules through the action of phospholipases.

Phospholipase_Signaling PC Phosphatidylcholine (PC) PLC Phospholipase C (PLC) PC->PLC hydrolysis PLD Phospholipase D (PLD) PC->PLD hydrolysis PLA2 Phospholipase A2 (PLA2) PC->PLA2 hydrolysis DAG Diacylglycerol (DAG) PLC->DAG PA Phosphatidic Acid (PA) PLD->PA AA Arachidonic Acid PLA2->AA LPC Lysophosphatidylcholine (LPC) PLA2->LPC PKC Protein Kinase C (PKC) Activation DAG->PKC Various Various Downstream Signaling Events PA->Various AA->Various LPC->Various

Simplified overview of major signaling pathways involving phosphatidylcholine.

Conclusion

1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine is a valuable synthetic phospholipid for researchers in membrane biology and structural biology. Its key feature is the presence of electron-dense bromine atoms, which facilitates its use in advanced imaging techniques like cryo-EM to probe the intricacies of lipid bilayer organization. While it does not have a known direct role in biological signaling, its utility in elucidating membrane structure provides invaluable insights into the environment where cellular signaling events occur. Further research into the synthesis and characterization of a wider range of brominated lipid probes will continue to advance our understanding of membrane dynamics and function.

References

An In-depth Technical Guide to 16:0-18:0(11-12Br) PC: Structure, Properties, and Applications in Membrane Biophysics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the brominated phosphatidylcholine (PC) lipid, 16:0-18:0(11-12Br) PC. It details its chemical structure, physicochemical properties, and its primary application as a tool in biophysical studies, particularly in fluorescence quenching assays to probe protein-membrane interactions.

Chemical Structure and Identification

This compound is a synthetic phospholipid where the sn-1 position of the glycerol (B35011) backbone is esterified with palmitic acid (16:0), and the sn-2 position is esterified with a modified stearic acid (18:0) containing two bromine atoms at the 11th and 12th carbon positions. The phosphocholine (B91661) headgroup is attached to the sn-3 position.

Full Chemical Name: 1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine[1]

Synonyms:

  • 1-hexadecanoyl-2-(11,12-dibromooctadecanoyl)-sn-glycero-3-phosphocholine[2]

  • 16:0-18:0 (11-12BR) PC[1]

Chemical Structure:

Caption: Chemical structure of 1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C42H82Br2NO8P[2][3]
Molecular Weight 919.88 g/mol [2]
CAS Number 324054-54-8[2]
Appearance Powder[1]
Purity >99% (TLC)[1]
Storage Temperature -20°C[2]
Solubility Soluble in chloroform (B151607). Preparation of stock solutions in appropriate solvents is recommended.[4]
Melting Point 194-196 °C (literature value for a similar compound, may vary)[5]

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, the general synthesis of mixed-acid phospholipids (B1166683) is a well-established process. The synthesis of this specific brominated lipid would likely involve the following key steps:

  • Starting Material: A suitable protected glycerophosphocholine backbone.

  • Acylation at sn-1: Esterification of the sn-1 position with palmitic acid.

  • Acylation at sn-2: Esterification of the sn-2 position with 11,12-dibromostearic acid. This brominated fatty acid would be synthesized separately by the bromination of oleic acid (which has a double bond at the 9-10 position) or a related unsaturated fatty acid, followed by isomerization or starting from a precursor with a double bond at the 11-12 position.

  • Deprotection: Removal of any protecting groups to yield the final product.

  • Purification: Purification of the final product is typically achieved through column chromatography.

Given the complexity of this synthesis, particularly the introduction of bromine at specific positions, this lipid is most commonly acquired from commercial suppliers.

Experimental Protocols

The primary application of this compound is in biophysical studies of membranes, particularly for determining the depth of penetration of peptides and proteins into the lipid bilayer using fluorescence quenching. The bromine atoms act as heavy-atom quenchers of tryptophan fluorescence. By incorporating brominated PCs with bromine atoms at different depths within the acyl chain into a lipid vesicle, the position of a tryptophan residue in a membrane-associated protein can be determined with high precision.[1]

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the preparation of LUVs containing this compound, which can then be used for fluorescence quenching experiments.

Materials:

  • This compound

  • Matrix phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

  • Chloroform

  • Desired buffer (e.g., HEPES, Tris-HCl)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

  • Rotary evaporator or nitrogen stream

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of this compound and the matrix phospholipid in chloroform to achieve the desired molar ratio.

    • Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired buffer to the dried lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.

    • Hydrate the lipid film by vortexing the flask for several minutes above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended):

    • Subject the MLV suspension to 5-10 cycles of freezing in liquid nitrogen and thawing in a warm water bath. This helps to increase the encapsulation efficiency and create more uniform vesicles.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the gas-tight syringes.

    • Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times). This process should be performed at a temperature above the phase transition temperature of the lipids.

    • The resulting solution will contain a homogenous population of LUVs.

Tryptophan Fluorescence Quenching Assay

This protocol outlines how to use LUVs containing this compound to determine the position of a tryptophan residue in a membrane-binding peptide or protein.

Materials:

  • LUVs prepared with and without this compound (as described above).

  • Tryptophan-containing peptide or protein of interest.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation:

    • Prepare a series of LUV suspensions containing varying mole percentages of this compound (e.g., 0%, 10%, 25%, 50%, 75%, 100%). It is also common to use a set of brominated lipids with bromine atoms at different positions along the acyl chain to create a depth profile.[1]

    • In a quartz cuvette, add a known concentration of the tryptophan-containing peptide or protein to the buffer.

    • Add a specific amount of the LUV suspension to the cuvette and allow the peptide/protein to interact with the vesicles. The final lipid-to-protein ratio should be optimized for the specific system.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan).

    • Record the fluorescence emission spectrum from approximately 300 nm to 400 nm.

    • The fluorescence intensity at the emission maximum (typically around 330-350 nm) is recorded for each sample.

  • Data Analysis:

    • The degree of fluorescence quenching is calculated using the Stern-Volmer equation or by simply comparing the fluorescence intensity in the presence (F) and absence (F₀) of the brominated lipid: Quenching Efficiency (%) = (1 - F/F₀) * 100

    • By plotting the quenching efficiency as a function of the position of the bromine atoms in the acyl chain, the depth of the tryptophan residue within the lipid bilayer can be determined. Maximum quenching will occur when the bromine atoms are in close proximity to the tryptophan residue.

Experimental Workflow and Signaling Pathway Diagrams

As this compound is primarily a tool for biophysical experiments rather than a signaling molecule itself, the following diagrams illustrate the experimental workflow for its use.

experimental_workflow cluster_prep Vesicle Preparation cluster_assay Fluorescence Quenching Assay lipid_film Lipid Film Formation (this compound + Matrix Lipid) hydration Hydration with Buffer lipid_film->hydration extrusion Extrusion (100 nm) hydration->extrusion luvs Large Unilamellar Vesicles (LUVs) extrusion->luvs mixing Incubation of Protein with LUVs luvs->mixing protein Tryptophan-containing Protein/Peptide protein->mixing measurement Fluorescence Measurement (Ex: 280 nm, Em: 300-400 nm) mixing->measurement analysis Data Analysis (Quenching Efficiency) measurement->analysis result Determination of Tryptophan Depth analysis->result

Caption: Experimental workflow for using this compound in fluorescence quenching assays.

Mass Spectrometry Characterization

  • Loss of the phosphocholine headgroup (184 Da): A neutral loss of 183 Da or the appearance of a fragment ion at m/z 184.

  • Loss of the fatty acyl chains: Fragments corresponding to the loss of the palmitoyl (B13399708) chain (C16:0) and the dibromostearoyl chain (C18:0Br2).

  • Acylium ions: Fragment ions corresponding to the individual fatty acyl chains.

The presence of two bromine atoms would result in a characteristic isotopic pattern for bromine-containing fragments, with isotopes at M, M+2, and M+4 in an approximate 1:2:1 ratio, which would be a key diagnostic feature in the mass spectrum.

Conclusion

This compound is a valuable tool for researchers in membrane biophysics and drug development. Its well-defined chemical structure, with bromine atoms at a specific depth, allows for precise measurements of the insertion depth of peptides and proteins into lipid bilayers. The experimental protocols outlined in this guide provide a framework for utilizing this brominated phospholipid in fluorescence quenching studies. While detailed synthetic and mass spectrometric data are not widely published, its commercial availability and the established methodologies for its use make it an accessible and powerful probe for investigating the intricacies of protein-membrane interactions.

References

Unveiling the Biophysical Characteristics of 1-Palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine (16:0-18:0(11-12Br) PC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine, commonly abbreviated as 16:0-18:0(11-12Br) PC or PDBPC, is a synthetically modified phospholipid of significant interest in the fields of biophysics and membrane protein research. The introduction of bromine atoms into the acyl chain of the stearoyl moiety provides a powerful tool for specific experimental applications, particularly as a heavy atom probe for X-ray and neutron scattering studies and as a quencher in fluorescence spectroscopy. This technical guide provides a comprehensive overview of the core physical properties of this specialized lipid, details relevant experimental methodologies, and visualizes a typical experimental workflow.

Core Physical and Chemical Properties

The following table summarizes the known and estimated physical properties of this compound.

PropertyValueSource
Full Chemical Name 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine[4]
Abbreviation This compound; PDBPCN/A
Molecular Formula C42H82Br2NO8P[4][5]
Molecular Weight 919.88 g/mol [1][6][7]
CAS Number 324054-54-8[4][5]
Appearance Powder (based on related compounds)[1]
Purity Typically >99% (TLC)[1][4]
Storage Conditions -20°C as a powder[1][5]
Solubility Soluble in organic solvents such as chloroformN/A
Phase Transition Temperature (Tm) Not experimentally determined for the brominated species. The non-brominated analog, 16:0-18:0 PC, has a Tm of 49°C.[8]
Critical Micelle Concentration (CMC) Not experimentally determined. CMCs of similar diacyl PCs are in the nanomolar range.[5][9]

Experimental Protocols

The characterization of the physical properties of phospholipids (B1166683) like this compound and their application in research involves several key experimental techniques.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is the primary method for determining the phase transition temperature (Tm) of lipids.

Methodology:

  • Sample Preparation: A known amount of the lipid is hydrated in a buffer solution (e.g., phosphate-buffered saline) to form multilamellar vesicles (MLVs). The lipid concentration is typically in the range of 1-10 mg/mL.

  • Encapsulation: The lipid dispersion is hermetically sealed in an aluminum or gold DSC pan. A reference pan containing only the buffer is also prepared.

  • Thermal Analysis: The sample and reference pans are placed in the DSC instrument. The temperature is scanned over a range that encompasses the expected phase transition, typically at a rate of 1-2°C/min. Both heating and cooling scans are usually recorded to check for hysteresis.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The peak of the endotherm on the heating scan corresponds to the main phase transition temperature (Tm). The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Fluorescence Quenching for Protein-Membrane Interaction Studies

The bromine atoms in this compound act as effective quenchers of tryptophan fluorescence. This property is exploited to determine the depth of insertion of membrane-associated proteins or peptides.

Methodology:

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared containing a mixture of a non-brominated matrix lipid (e.g., POPC) and varying mole percentages of this compound. LUVs are typically formed by extrusion of MLVs through polycarbonate membranes of a defined pore size (e.g., 100 nm)[1].

  • Fluorescence Measurement: The intrinsic tryptophan fluorescence of the protein of interest is measured in the absence of the vesicles.

  • Titration: The protein is then titrated with the LUVs containing the brominated lipid. The fluorescence intensity is measured after each addition.

  • Data Analysis: The decrease in fluorescence intensity is plotted against the concentration of the quencher (the brominated lipid). The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which provides information about the proximity of the tryptophan residues to the bromine atoms within the membrane bilayer[10]. By using a series of lipids with bromine atoms at different positions along the acyl chain, a depth profile of the protein's insertion can be constructed[1].

Visualizations

Experimental Workflow for Protein-Membrane Interaction Study

The following diagram illustrates a typical experimental workflow for studying the interaction of a protein with a membrane containing this compound using fluorescence quenching.

experimental_workflow cluster_prep Vesicle Preparation cluster_exp Fluorescence Quenching Experiment cluster_analysis Data Analysis lipid_mix Lipid Mixture (Matrix Lipid + this compound) hydration Hydration in Buffer lipid_mix->hydration extrusion Extrusion to form LUVs hydration->extrusion titration Titration of Protein with LUVs extrusion->titration protein Protein with Tryptophan spectrometer Fluorometer protein->spectrometer Measure Initial Fluorescence protein->titration data_plotting Plot Fluorescence vs. [Quencher] spectrometer->data_plotting titration->spectrometer Measure Quenched Fluorescence stern_volmer Stern-Volmer Analysis data_plotting->stern_volmer conclusion Determine Membrane Penetration Depth stern_volmer->conclusion

A typical workflow for a fluorescence quenching experiment.

Conclusion

This compound is a valuable tool for biophysical research, enabling detailed studies of membrane structure and protein-membrane interactions. While specific thermotropic data for this lipid is not yet published, its physical properties are expected to closely mimic its non-brominated counterpart. The experimental protocols outlined in this guide provide a framework for utilizing this and similar modified lipids to advance our understanding of complex biological membrane systems. As research in this area continues, a more detailed characterization of the physical properties of this and other modified lipids will undoubtedly become available, further enhancing their utility in drug development and fundamental biological science.

References

In-Depth Technical Guide: Molecular Weight of 1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine, a complex lipid molecule relevant in various research and development applications. Understanding the precise molecular weight is fundamental for accurate experimental design, quantitative analysis, and formulation development.

Molecular Composition and Weight

The molecular formula for 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine is C42H82Br2NO8P.[1] The molecular weight is a summation of the atomic weights of its constituent atoms.

Quantitative Data Summary

The following table outlines the atomic composition and the calculation of the molecular weight.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC4212.011504.462
HydrogenH821.008[2][3][4][5]82.656
BromineBr279.904[6][7][8]159.808
NitrogenN114.007[9][10][11][12]14.007
OxygenO815.999[13][14][15][16]127.992
PhosphorusP130.974[17][18][19][20]30.974
Total 919.899

The calculated molecular weight is 919.899 amu . Commercially available sources state a molecular weight of 919.9 .[1]

Experimental Protocols

The determination of molecular weight for complex molecules like this phospholipid is typically achieved through mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: The lipid is dissolved in an appropriate organic solvent system, such as a mixture of chloroform (B151607) and methanol, to a final concentration suitable for mass spectrometric analysis (typically in the low micromolar to nanomolar range).

  • Ionization: Electrospray ionization (ESI) is a commonly employed technique for large, non-volatile molecules like phospholipids. The sample solution is introduced into the ESI source, where a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

  • Mass Analysis: The generated ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. These instruments are capable of measuring the mass-to-charge ratio (m/z) of ions with high accuracy and precision.

  • Data Acquisition and Analysis: The mass spectrometer records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight is determined by identifying the peak corresponding to the molecular ion (e.g., [M+H]+, [M+Na]+) and accurately measuring its m/z. The high resolution allows for the differentiation of the target molecule from other species with similar nominal masses.

Visualization of Molecular Weight Calculation

The following diagram illustrates the hierarchical contribution of each element to the total molecular weight of the compound.

MolecularWeight_Calculation cluster_elements Elemental Composition Molecule C42H82Br2NO8P MW = 919.9 C Carbon (C) Molecule->C H Hydrogen (H) Molecule->H Br Bromine (Br) Molecule->Br N Nitrogen (N) Molecule->N O Oxygen (O) Molecule->O P Phosphorus (P) Molecule->P C_contrib 42 * 12.011 = 504.462 C->C_contrib H_contrib 82 * 1.008 = 82.656 H->H_contrib Br_contrib 2 * 79.904 = 159.808 Br->Br_contrib N_contrib 1 * 14.007 = 14.007 N->N_contrib O_contrib 8 * 15.999 = 127.992 O->O_contrib P_contrib 1 * 30.974 = 30.974 P->P_contrib

Caption: Hierarchical breakdown of the molecular weight calculation.

References

Technical Guide: Solubility of 16:0-18:0(11-12Br) PC in Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of 16:0-18:0(11-12Br) PC

This compound is a synthetic phospholipid that incorporates bromine atoms into the acyl chain. This modification is often used as a contrast-enhancing agent in techniques like cryo-electron microscopy to probe nanoscale membrane structures.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC42H82Br2NO8P[3]
Molecular Weight919.9 g/mol [3]
Common Name1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine[3]
PurityTypically ≥99%[3]
StorageRecommended at -20°C[4]

Principles of Phosphatidylcholine Solubility in Chloroform (B151607)

The solubility of phosphatidylcholines (PCs) in chloroform is primarily governed by the formation of hydrogen bonds.[5] Spectroscopic analysis has confirmed the existence of two main types of hydrogen bonding between chloroform and PC:

  • Between the hydrogen of chloroform and the carbonyl group (C=O) of the PC's ester linkages.[5]

  • Between the hydrogen of chloroform and the phosphorylcholine (B1220837) group of the PC.[5]

The latter interaction is believed to contribute more significantly to the overall solubility, resulting in the formation of a complex between one PC molecule and several chloroform molecules.[5] The introduction of bromine atoms in the acyl chain of this compound may influence its solubility profile compared to its non-brominated counterparts due to changes in molecular polarity and intermolecular interactions.

For some long-chain, saturated acidic lipids that are difficult to dissolve in pure chloroform, the addition of a small amount of methanol (B129727) (e.g., 2%) and deionized water (e.g., 0.5-1%) can improve solubility.[6]

Experimental Protocol for Determining Solubility

The following protocol provides a standardized method for determining the solubility of this compound in chloroform.

4.1. Materials

  • This compound powder

  • Anhydrous chloroform, HPLC grade or higher

  • Glass vials with PTFE-lined caps

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Sonicator (bath or probe)

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Micro-pipettes

  • Syringe filters (0.22 µm, PTFE)

4.2. Procedure

  • Preparation of Stock Solutions:

    • Accurately weigh a known amount of this compound into a series of glass vials.

    • Add a precise volume of chloroform to each vial to create a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/mL).

  • Solubilization:

    • Tightly cap the vials.

    • Vortex each vial for 2 minutes to facilitate initial dissolution.

    • If the lipid does not fully dissolve, sonicate the vials in a bath sonicator for 15-30 minutes at a controlled temperature (e.g., 25°C). Avoid excessive heating.

  • Equilibration:

    • Place the vials in a temperature-controlled environment (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium. This step is crucial to ensure that the solubility limit is accurately determined.

  • Observation and Analysis:

    • After equilibration, visually inspect each vial for the presence of undissolved lipid. A clear, particle-free solution indicates complete dissolution.

    • For solutions that appear to be saturated, carefully collect a sample of the supernatant using a syringe and filter it through a 0.22 µm PTFE filter to remove any undissolved particles.

    • The concentration of the dissolved lipid in the filtered supernatant can be determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (CAD).

4.3. Data Presentation

The results of the solubility determination should be recorded in a structured table.

Table 2: Solubility Determination of this compound in Chloroform at 25°C

Vial No.Target Concentration (mg/mL)Visual Observation after 24hMeasured Concentration of Supernatant (mg/mL)Solubility
11Clear, no visible particles-Soluble
25Clear, no visible particles-Soluble
310Clear, no visible particles-Soluble
425Slight hazeTo be determinedApproaching saturation
550Visible precipitateTo be determinedSaturated
6100Significant precipitateTo be determinedSaturated

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key stages of the experimental protocol for determining the solubility of this compound in chloroform.

experimental_workflow_preparation cluster_prep Preparation of Stock Solutions weigh Weigh this compound add_chloroform Add Chloroform to Vials weigh->add_chloroform

Diagram 1: Preparation of Stock Solutions

experimental_workflow_solubilization cluster_sol Solubilization Process vortex Vortex Vials sonicate Sonicate if Necessary vortex->sonicate if not dissolved

Diagram 2: Solubilization Process

experimental_workflow_analysis cluster_analysis Equilibration and Analysis equilibrate Equilibrate for 24h observe Visual Observation equilibrate->observe filter Filter Supernatant observe->filter if saturated analyze Analyze Concentration (HPLC) filter->analyze

Diagram 3: Equilibration and Analysis Workflow

Conclusion

References

Stability and Storage of Brominated Phosphatidylcholines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brominated phosphatidylcholines are invaluable tools in biomedical research, particularly as contrast-enhancing agents in cryo-electron microscopy (cryo-EM) for the structural analysis of lipid-protein interactions within biological membranes.[1][2][3][4][5] Despite their utility, the inherent chemical structure of these modified phospholipids (B1166683) presents unique challenges to their long-term stability and storage. This technical guide provides a comprehensive overview of the primary degradation pathways affecting brominated phosphatidylcholines, recommended storage and handling protocols, and detailed experimental methodologies for assessing their stability. Understanding these factors is critical for ensuring the integrity of experimental materials and the reliability of research outcomes. While specific quantitative stability data for brominated phosphatidylcholines is not extensively available in public literature, this guide synthesizes established principles of lipid chemistry and the known reactivity of halogenated organic compounds to provide a robust framework for their management.

Introduction

Phosphatidylcholines are a major class of phospholipids found in biological membranes.[6] The introduction of bromine atoms into the acyl chains of these molecules, creating brominated phosphatidylcholines, provides a powerful probe for structural biology. However, the presence of both ester linkages and carbon-bromine bonds introduces potential sites for chemical degradation. The principal modes of degradation for phospholipids are hydrolysis and oxidation.[7] For brominated compounds, photodegradation leading to debromination is also a significant concern.[8] The stability of these compounds is influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing agents.[7][9][10]

Principal Degradation Pathways

The chemical stability of brominated phosphatidylcholines is primarily threatened by three mechanisms: hydrolysis, oxidation, and photodegradation.

Hydrolysis

Hydrolysis of the ester bonds at the sn-1 and sn-2 positions of the glycerol (B35011) backbone is a common degradation pathway for all glycerophospholipids.[7] This process is catalyzed by both acidic and basic conditions and is accelerated at elevated temperatures.[11][12] The hydrolysis of a phosphatidylcholine molecule results in the formation of lysophosphatidylcholine (B164491) and a free fatty acid.

PC Brominated Phosphatidylcholine LysoPC Brominated Lysophosphatidylcholine PC->LysoPC + FFA Brominated Free Fatty Acid PC->FFA + H2O H₂O H2O->PC Conditions Acid/Base Heat Conditions->PC

Caption: Hydrolytic degradation of brominated phosphatidylcholine.

Oxidation

The unsaturated fatty acyl chains of phosphatidylcholines are susceptible to oxidation, particularly at the double bonds. While bromination can occur on both saturated and unsaturated acyl chains, the presence of unsaturation increases the risk of oxidation. This process is often initiated by reactive oxygen species (ROS) and can be accelerated by heat and light. Oxidation can lead to the formation of a complex mixture of products, including hydroperoxides, aldehydes, and ketones, which can alter the structure and function of the lipid.[7]

Photodegradation and Debromination

Brominated organic compounds are known to be susceptible to photodegradation, a process initiated by the absorption of light, particularly in the UV range.[8] A primary photochemical reaction for brominated compounds is the cleavage of the carbon-bromine (C-Br) bond, leading to the formation of a bromine radical and an organic radical.[13] This debromination process alters the chemical identity of the lipid and can initiate further degradation reactions. The quantum yield of this process, a measure of its efficiency, is dependent on the wavelength of light and the solvent environment.[8][14]

BrPC Brominated Phosphatidylcholine (R-Br) RadicalPair [R• + Br•] BrPC->RadicalPair DebrominatedPC Debrominated Phosphatidylcholine (R-H) RadicalPair->DebrominatedPC Hydrogen Abstraction OtherProducts Other Degradation Products RadicalPair->OtherProducts Further Reactions Light Light (hν) Light->BrPC

Caption: Photodegradation pathway of brominated phosphatidylcholine.

Recommended Storage and Handling

To minimize degradation and ensure the long-term stability of brominated phosphatidylcholines, the following storage and handling procedures are recommended:

ParameterRecommendationRationale
Temperature Store at ≤ -20°C, preferably at -80°C for long-term storage.[9][10]Low temperatures slow down the rates of chemical reactions, including hydrolysis and oxidation.
Form Store as a solid (lyophilized powder) or in a suitable organic solvent (e.g., chloroform, ethanol).Storing in solution can facilitate degradation, but for ease of use, solutions are common. If in solution, use an inert solvent and minimize water content.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes exposure to oxygen, thereby reducing the risk of oxidative degradation.
Light Exposure Protect from light by using amber vials or by storing in the dark.To prevent photodegradation and the cleavage of C-Br bonds.
pH For aqueous suspensions, maintain a neutral pH (around 7.0-7.5) using a suitable buffer.[9]Extreme pH values can catalyze the hydrolysis of ester bonds.
Handling Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Use clean, inert spatulas and glassware.Prevents the introduction of water and other contaminants that can accelerate degradation.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for brominated phosphatidylcholines should include methods to detect and quantify the parent compound and its potential degradation products.

Start Brominated PC Sample Stress Stress Conditions (Temp, pH, Light) Start->Stress Sampling Time-Point Sampling Stress->Sampling Extraction Lipid Extraction Sampling->Extraction Analysis Analytical Chemistry Extraction->Analysis HPLC HPLC-ELSD/CAD Analysis->HPLC Quantitation LCMS LC-MS/MS Analysis->LCMS Identification TLC TLC Analysis->TLC Qualitative Data Data Analysis (Degradation Kinetics) HPLC->Data LCMS->Data TLC->Data End Stability Profile Data->End

Caption: Experimental workflow for stability assessment.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact brominated phosphatidylcholine from its degradation products.

  • Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as these detectors are suitable for lipid analysis.

  • Column: A normal-phase silica (B1680970) column or a reversed-phase C18 column can be used. The choice will depend on the specific brominated phosphatidylcholine and its degradation products.

  • Mobile Phase: A gradient elution is typically required. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., isopropanol, methanol, and water with a modifier like ammonium (B1175870) hydroxide) is common. For reversed-phase, gradients of acetonitrile, methanol, and water are often employed.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is fit for purpose.[15][16][17][18][19] Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

    • Specificity: This is demonstrated by subjecting the brominated phosphatidylcholine to stress conditions (e.g., acid and base hydrolysis, oxidation, and photolysis) to generate degradation products. The method should be able to resolve the peak for the intact lipid from all degradation product peaks.

Identification of Degradation Products by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Ionization: Electrospray ionization (ESI) is commonly used for phospholipids.

  • Analysis: By comparing the mass spectra of the parent compound and the degradation products, it is possible to identify structural changes such as the loss of a bromine atom (debromination), the cleavage of an acyl chain (hydrolysis), or the addition of oxygen atoms (oxidation). Fragmentation patterns in MS/MS can provide further structural information.[20]

Accelerated Stability Studies

Accelerated stability studies use exaggerated storage conditions to predict the shelf-life of a product in a shorter period.[21][22][23][24][25]

  • Conditions: Samples are stored at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity. For light-sensitive compounds, photostability testing should be conducted in a photostability chamber.

  • Procedure:

    • Prepare multiple aliquots of the brominated phosphatidylcholine in its final intended storage format (e.g., lyophilized powder, solution in a specific solvent).

    • Place the samples in stability chambers under the desired stress conditions.

    • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a set of samples.

    • Analyze the samples using the validated stability-indicating HPLC method to quantify the amount of intact brominated phosphatidylcholine remaining.

    • Analyze the samples by LC-MS/MS to identify any major degradation products.

  • Data Analysis: The degradation kinetics can be modeled, often following first-order kinetics, to estimate the shelf-life under normal storage conditions.[26]

Conclusion

The stability of brominated phosphatidylcholines is a critical consideration for their effective use in research and development. The primary degradation pathways of hydrolysis, oxidation, and photodegradation can be significantly mitigated through appropriate storage and handling. This guide provides a framework for understanding these degradation processes and for implementing a robust stability testing program. By following these recommendations and employing the detailed experimental protocols, researchers can ensure the quality and integrity of their brominated phosphatidylcholine reagents, leading to more reliable and reproducible scientific outcomes. Further research is warranted to generate specific quantitative stability data for a range of brominated phosphatidylcholines under various conditions to fill the current knowledge gap.

References

Technical Guide: 16:0-18:0(11-12BR) PC - A Tool for Probing Protein-Membrane Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine, commonly abbreviated as 16:0-18:0(11-12BR) PC. This synthetic, brominated phospholipid is a valuable tool in biophysical studies for elucidating the intricacies of protein-membrane interactions.

Core Concepts

This compound is a modified phosphatidylcholine where bromine atoms are introduced at the 11th and 12th carbons of the stearoyl acyl chain. This modification imparts a unique property: the ability to quench the intrinsic fluorescence of tryptophan residues in proteins. This characteristic makes it an ideal probe for determining the penetration depth of proteins and peptides into lipid bilayers. By strategically placing the bromine atoms at a specific depth within the membrane, researchers can precisely measure the proximity of tryptophan residues to that location.

Supplier and Availability

This compound is available from several specialized lipid suppliers. Avanti Polar Lipids is a primary manufacturer, with distribution through platforms like Sigma-Aldrich/Merck.[1][2][3] Creative Enzymes also lists this product.[4] It is typically supplied as a powder with a purity of over 99%, as determined by thin-layer chromatography (TLC).[1]

Quantitative Data Summary

PropertyValueReference
Full Chemical Name 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine[1]
Abbreviation This compoundN/A
CAS Number 324054-54-8[1]
Molecular Formula C42H82Br2NO8P[1][5]
Molecular Weight 919.9 g/mol [1][5]
Physical Form Powder[1]
Purity >99% (TLC)[1]
Storage Temperature -20°C[1]

Experimental Applications and Protocols

The primary application of this compound is in the preparation of liposomes, particularly large unilamellar vesicles (LUVs), for use in tryptophan fluorescence quenching assays. These assays are instrumental in studying the binding and insertion of proteins and peptides into model membranes.

A notable example is the study of Human Heat Shock Protein 70 (Hsp70) interaction with membranes. By incorporating this compound into LUVs, researchers can determine the depth to which the tryptophan residues of Hsp70 penetrate the lipid bilayer, providing insights into the mechanism of their membrane association.[2]

Key Experimental Protocol: Preparation of LUVs for Tryptophan Fluorescence Quenching

Materials:

  • This compound and other desired lipids (e.g., POPC)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Buffer of choice (e.g., HEPES, PBS)

  • Glass vials

  • Rotary evaporator or nitrogen/argon stream

  • High-vacuum pump

  • Water bath sonicator

  • Mini-extruder apparatus

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • In a clean glass vial, dissolve the desired amounts of this compound and other lipids in chloroform or a suitable organic solvent mixture.

    • Remove the solvent using a gentle stream of nitrogen or argon gas, followed by drying under a high vacuum for at least 2 hours to form a thin lipid film on the bottom of the vial.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid mixture.

  • Sonication and Freeze-Thaw Cycles (Optional but Recommended):

    • To facilitate the formation of unilamellar vesicles, the hydrated lipid suspension can be subjected to brief periods of bath sonication.

    • Several cycles of freezing in liquid nitrogen and thawing in a warm water bath can also help to break up multilamellar structures.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the lipid suspension to a syringe and pass it through the extruder a set number of times (e.g., 11-21 passes). This process forces the lipids through the pores, resulting in the formation of uniformly sized LUVs.

  • Vesicle Characterization:

    • The size distribution of the prepared LUVs can be determined using techniques such as dynamic light scattering (DLS).

Tryptophan Fluorescence Quenching Assay
  • Prepare LUVs containing a known molar percentage of this compound. A control set of LUVs without the brominated lipid should also be prepared.

  • Add the protein of interest (containing tryptophan residues) to the LUV suspension.

  • Measure the tryptophan fluorescence intensity using a spectrofluorometer. The excitation wavelength is typically around 295 nm to selectively excite tryptophan, and the emission is scanned from approximately 310 to 400 nm.

  • The degree of fluorescence quenching in the presence of the brominated lipid, compared to the control, provides information about the proximity of the tryptophan residues to the bromine atoms within the membrane.

Signaling Pathways

Currently, there is no scientific evidence to suggest that this compound is directly involved in any cellular signaling pathways. Its utility lies in its biophysical properties as a tool for studying membrane interactions rather than as a bioactive molecule. Research on the broader effects of brominated fatty acids has indicated potential for toxicity and alterations in lipid metabolism, but not a role as a signaling molecule.

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_assay Fluorescence Quenching Assay lipid_film Lipid Film Formation (with and without this compound) hydration Hydration with Buffer lipid_film->hydration extrusion Extrusion through 100 nm membrane hydration->extrusion luvs Large Unilamellar Vesicles (LUVs) extrusion->luvs add_protein Add Tryptophan-containing Protein luvs->add_protein measure_fluorescence Measure Tryptophan Fluorescence add_protein->measure_fluorescence analyze_data Analyze Quenching Data measure_fluorescence->analyze_data determine_depth Determine Protein Penetration Depth analyze_data->determine_depth

Caption: Experimental workflow for determining protein membrane penetration using this compound.

logical_relationship cluster_membrane Lipid Bilayer membrane_top Aqueous Phase membrane_core Hydrophobic Core membrane_bottom Aqueous Phase p1 p5 p2 p6 p3 p7 p4 p8 br Br trp_out Trp trp_out->br No Quenching (>10 Å) trp_in Trp trp_in->br Fluorescence Quenching (<10 Å)

Caption: Principle of tryptophan fluorescence quenching by brominated lipids.

References

Unveiling Membrane Secrets: A Technical Guide to the Function of Brominated Lipids in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology, understanding the structure and function of cell membranes is paramount. These dynamic lipid bilayers are central to a vast array of cellular processes, from signaling and transport to pathogenesis. However, their fluid and complex nature presents a significant challenge to detailed structural and functional analysis. For decades, researchers have sought innovative tools to probe the molecular organization and dynamics of membranes. Among the most powerful and versatile of these tools are brominated lipids. By strategically replacing hydrogen atoms with heavier bromine atoms on the lipid acyl chains, these modified lipids act as powerful probes, offering enhanced contrast in a variety of biophysical techniques without significantly perturbing the native membrane environment. This technical guide provides an in-depth exploration of the function of brominated lipids in membrane studies, detailing their applications, the quantitative data they help generate, and the experimental protocols for their use.

Core Applications of Brominated Lipids

Brominated lipids have become indispensable in several key areas of membrane research, primarily due to the unique physical properties of the bromine atom. Its high electron density and significant neutron scattering length make it an excellent contrast agent in techniques such as cryo-electron microscopy (cryo-EM), X-ray diffraction, and neutron scattering. Furthermore, the ability of bromine to quench fluorescence has been effectively utilized in studying protein-lipid interactions.

Contrast Enhancement in Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has revolutionized structural biology, allowing for the high-resolution visualization of biological macromolecules in their near-native states. However, the inherent low contrast of lipids can make it difficult to discern fine structural details within membranes. Brominated lipids overcome this limitation by enhancing electron scattering, thereby providing a clearer picture of lipid organization, leaflet asymmetries, and lipid-protein interactions.[1][2][3]

Recent studies have successfully employed brominated lipid probes to reveal structural asymmetries in highly constricted membranes, such as those formed by the ESCRT-III protein complex during membrane remodeling.[4][5][6] By replacing native lipids with their brominated counterparts, researchers were able to visualize the enrichment of specific lipids at protein-membrane interfaces and observe how membrane curvature stress alters lipid organization.[4][7]

Probing Membrane Structure with X-ray and Neutron Scattering

X-ray and neutron scattering techniques are powerful methods for determining the structure of lipid bilayers. Brominated lipids serve as valuable tools in these approaches by providing specific points of high scattering density.

In X-ray diffraction , the high electron density of bromine atoms allows for the precise determination of their location within the lipid bilayer. This has been instrumental in phasing the diffraction data and generating detailed electron density profiles of membranes.[2][8] This approach has been used to study the incorporation of proteins into lipid bilayers and to distinguish the distribution of different lipid species.[2]

In neutron scattering , the large and distinct neutron scattering length of bromine provides a powerful contrast variation tool. By selectively brominating specific lipids, researchers can highlight their distribution within the membrane. While deuterium (B1214612) labeling is more common in neutron scattering, bromination offers a complementary approach, particularly when specific isotopic labeling is challenging.[9][10][11][12][13]

Investigating Protein-Lipid Interactions via Fluorescence Quenching

Understanding how proteins interact with the lipid bilayer is crucial for elucidating their function. Brominated lipids offer a powerful method to study these interactions through fluorescence quenching. Tryptophan, an intrinsic fluorescent amino acid in proteins, can be quenched by bromine atoms in close proximity. By systematically brominating different positions on the lipid acyl chain, it is possible to map the depth of penetration of a protein or a specific tryptophan residue within the membrane.[14][15][16][17][18] This technique provides real-time, quantitative data on protein insertion and conformation within the lipid bilayer.[16]

Potential as Internal Standards in Mass Spectrometry

While less documented, the unique mass of bromine suggests a potential application for brominated lipids as internal standards in quantitative lipidomics via mass spectrometry.[19][20][21][22] The distinct isotopic pattern of bromine could allow for clear identification and quantification of lipid species in complex mixtures, although deuterated and 13C-labeled lipids are more commonly used for this purpose. Further research is needed to fully explore this application.

Quantitative Data Presentation

The use of brominated lipids allows for the acquisition of valuable quantitative data on membrane properties. The following tables summarize key parameters that can be measured and compared between brominated and non-brominated lipid systems.

Lipid TypeMean Molecular Area (Ų/molecule)Compressibility Modulus (mN/m)Lateral Diffusion Coefficient (cm²/s)
Non-Brominated (Unsaturated)
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)~72~150-200 (Liquid-Expanded)~1 x 10⁻⁷
Stearoyl-docosahexaenoyl-phosphatidylcholine (SDPC)VariesVariesVaries
Brominated
Brominated DOPCSlightly larger than DOPCGenerally lower (more compressible) than saturated lipidsSlower than non-brominated counterparts[4]
Brominated SDPC (SDPC-Br)Similar to SDPC[4]Less compressible than unsaturated lipids, but more than saturated lipids[4]Slower than SDPC[4]

Table 1: Comparative Biophysical Properties of Brominated and Non-Brominated Lipids. This table provides a summary of key biophysical parameters. Actual values can vary depending on the specific lipid, experimental conditions (temperature, pressure), and the composition of the lipid mixture.[1][4][23][24][25][26][27][28][29][30][31][32][33][34]

TechniqueParameterDescription
X-ray & Neutron Scattering Scattering Length Density (SLD)A measure of the scattering power of a material. Bromine has a high electron density for X-rays and a distinct scattering length for neutrons, providing contrast.[35][36][37]
Fluorescence Spectroscopy Quenching EfficiencyThe percentage of fluorescence intensity reduction of a fluorophore (e.g., tryptophan) in the presence of a quencher (brominated lipid).[14]
Stern-Volmer Constant (Ksv)A measure of the quenching efficiency, which can be used to determine the accessibility of the fluorophore to the quencher.

Table 2: Key Quantitative Parameters Obtained Using Brominated Lipids in Different Techniques.

Experimental Protocols

This section provides detailed methodologies for key experiments involving brominated lipids.

Synthesis of Brominated Phospholipids (B1166683)

Principle: Bromine is added across the double bonds of unsaturated fatty acyl chains of a precursor phospholipid.

Materials:

  • Unsaturated phospholipid (e.g., DOPC, SDPC)

  • Bromine (Br₂)

  • Chloroform (B151607) (CHCl₃) or other suitable organic solvent

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the unsaturated phospholipid in chloroform in a round-bottom flask.

  • Cool the solution in an ice bath while stirring.

  • Slowly add a stoichiometric amount of bromine (dissolved in chloroform) dropwise to the lipid solution. The amount of bromine should be calculated based on the number of double bonds in the lipid.

  • Continue stirring the reaction mixture on ice for 1-2 hours in the dark to prevent light-induced side reactions.

  • Remove the solvent and any excess bromine using a rotary evaporator under reduced pressure.

  • The resulting brominated lipid can be further purified if necessary, but for many applications, the crude product is used directly after thorough drying.

  • Confirm the extent of bromination using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.[38][39][40][41]

Cryo-Electron Microscopy with Brominated Lipids

Principle: Vesicles or other membrane preparations containing brominated lipids are rapidly frozen and imaged using a transmission electron microscope to visualize membrane structure with enhanced contrast.

Materials:

  • Brominated lipid(s) and other lipids for vesicle preparation

  • Buffer solution

  • Extruder with polycarbonate membranes

  • Cryo-EM grids (e.g., lacey carbon or Quantifoil)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151)

  • Cryo-transmission electron microscope (Cryo-TEM)

Procedure:

  • Vesicle Preparation:

    • Prepare a lipid mixture including the brominated lipid(s) in a glass vial.

    • Dry the lipids to a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs).

    • Prepare unilamellar vesicles (LUVs) of a defined size by extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Sample Application and Vitrification:

    • Glow-discharge the cryo-EM grids to make them hydrophilic.

    • Apply a small volume (3-4 µL) of the vesicle suspension to the grid.

    • Blot the grid to remove excess liquid, leaving a thin film of the sample.

    • Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[42][43][44][45]

  • Cryo-EM Imaging and Data Analysis:

    • Transfer the vitrified grid to the cryo-TEM.

    • Acquire images at low electron doses to minimize radiation damage.

    • Process the images using appropriate software for single-particle analysis or tomography to reconstruct the 3D structure of the membrane and any associated proteins.[7][46]

Tryptophan Fluorescence Quenching Assay

Principle: The intrinsic fluorescence of tryptophan residues in a protein is quenched upon interaction with brominated lipids. The degree of quenching provides information about the proximity of the tryptophan to the bromine atoms in the membrane.

Materials:

  • Protein containing tryptophan residue(s)

  • Vesicles prepared with a mixture of non-brominated and brominated phospholipids (with bromine at a specific position on the acyl chain)

  • Fluorometer

  • Cuvettes

Procedure:

  • Sample Preparation:

    • Prepare two sets of vesicles: one with 100% non-brominated lipids (control) and another with a certain percentage of brominated lipids.

    • Reconstitute the protein into both sets of vesicles.

  • Fluorescence Measurement:

    • Place the sample in a cuvette in the fluorometer.

    • Excite the sample at the tryptophan absorption maximum (typically around 295 nm) to minimize excitation of tyrosine residues.

    • Record the fluorescence emission spectrum (typically from 310 to 400 nm).

  • Data Analysis:

    • Calculate the fractional quenching (FQ) using the formula: FQ = 1 - (F / F₀), where F is the fluorescence intensity in the presence of brominated lipids and F₀ is the fluorescence intensity in the absence of brominated lipids.

    • By using a series of lipids brominated at different positions along the acyl chain, a quenching profile can be generated to determine the depth of the tryptophan residue within the membrane.

    • For kinetic studies of protein insertion, monitor the time-dependent decrease in fluorescence after adding the protein to a solution of brominated lipid vesicles.[16]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Brominated_Lipid_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Purification & Analysis Unsaturated_Phospholipid Unsaturated Phospholipid Dissolution Dissolve Lipid in Solvent Unsaturated_Phospholipid->Dissolution Bromine Bromine (Br2) Addition Add Bromine Dropwise Bromine->Addition Solvent Organic Solvent (e.g., Chloroform) Solvent->Dissolution Cooling Cool to 0°C Dissolution->Cooling Cooling->Addition Reaction Stir in Dark (1-2 hours) Addition->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Drying High Vacuum Drying Evaporation->Drying Analysis NMR / Mass Spec Analysis Drying->Analysis Final_Product Brominated Lipid Analysis->Final_Product

Caption: Workflow for the synthesis of brominated lipids.

CryoEM_Workflow Start Lipid Mixture (with Brominated Lipids) Vesicle_Prep Vesicle Preparation (Hydration & Extrusion) Start->Vesicle_Prep Grid_Prep Cryo-EM Grid Preparation (Glow Discharge) Vesicle_Prep->Grid_Prep Plunge_Freeze Plunge Freezing (Vitrification in Ethane) Grid_Prep->Plunge_Freeze Imaging Cryo-TEM Data Collection Plunge_Freeze->Imaging Processing Image Processing (2D Classification, 3D Reconstruction) Imaging->Processing Structure High-Resolution Membrane Structure Processing->Structure Fluorescence_Quenching_Logic cluster_protein Protein cluster_membrane Membrane cluster_interaction Interaction & Measurement Protein_Trp Protein with Tryptophan (Trp) Interaction Protein inserts into membrane Protein_Trp->Interaction Brominated_Lipid Brominated Lipid (Quencher) Brominated_Lipid->Interaction NonBrominated_Lipid Non-Brominated Lipid NonBrominated_Lipid->Interaction Proximity Trp is close to Bromine atom Interaction->Proximity if brominated No_Quenching No Fluorescence Quenching Interaction->No_Quenching if non-brominated Quenching Fluorescence Quenching Proximity->Quenching

References

The Role of 16:0-18:0(11-12BR) PC in Lipidomics Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipidomics, the synthetic phospholipid 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine, commonly referred to as 16:0-18:0(11-12BR) PC, serves as a powerful analytical tool rather than a naturally occurring bioactive molecule. This in-depth technical guide elucidates the core applications of this brominated phosphatidylcholine derivative in contemporary lipidomics research, with a primary focus on its utility in elucidating lipid-protein interactions through fluorescence quenching techniques. Furthermore, this guide will explore its characterization by mass spectrometry and its emerging role in structural biology applications like cryo-electron microscopy (cryo-EM).

Chemical Structure and Properties:

This compound is a modified phospholipid where the stearoyl chain at the sn-2 position is brominated at the 11th and 12th carbons. This modification is key to its function as a research tool. The bromine atoms act as heavy atoms that can quench the fluorescence of nearby fluorophores, particularly the intrinsic fluorescence of tryptophan residues in proteins.[1] Crucially, these brominated phospholipids (B1166683) are designed to mimic their non-brominated, unsaturated counterparts, ensuring that their incorporation into lipid bilayers causes minimal perturbation to the membrane's fluidity and overall structure.[2]

Core Application: Elucidating Lipid-Protein Interactions via Tryptophan Fluorescence Quenching

The principal application of this compound in lipidomics and biophysics is in the study of membrane protein topology and lipid-protein interactions.[2][3] The technique leverages the principle of collisional fluorescence quenching, where the bromine atoms on the lipid's acyl chain decrease the fluorescence intensity of nearby tryptophan residues within a protein. By systematically using a series of phospholipids brominated at different positions along the acyl chain, researchers can precisely map the depth of a tryptophan residue within the lipid bilayer.[1][4]

This method provides high-resolution spatial information about the positioning and orientation of transmembrane and membrane-associated proteins.[3] The degree of quenching is dependent on the distance between the tryptophan and the bromine atoms, typically following an r-6 dependence, which allows for precise distance measurements.[1][4]

Quantitative Analysis of Tryptophan Quenching

The effectiveness of fluorescence quenching can be quantified to provide insights into the proximity of a protein's tryptophan residue to a specific depth within the lipid bilayer. The following table, adapted from data on a synthetic membrane-spanning peptide, illustrates how quenching efficiency varies with the position of bromine atoms on the stearoyl chain of a 1-palmitoyl-2-(dibromostearoyl)phosphatidylcholine.

Bromine Position on sn-2 ChainQuenching Efficiency (%)
4,5~20
6,7~40
9,10~60
11,12~75
15,1690

Data adapted from Bolen & Holloway, 1990.[1] The study used a synthetic peptide (Lys2-Gly-Leu8-Trp-Leu8-Lys-Ala-amide) incorporated into unilamellar vesicles.

Experimental Protocols

Preparation of Large Unilamellar Vesicles (LUVs) with this compound

This protocol describes the preparation of LUVs containing the brominated phospholipid, which can then be used for protein reconstitution and fluorescence quenching studies.

  • Lipid Film Preparation:

    • In a round-bottom flask, combine the desired lipids, including this compound and other phospholipids (e.g., POPC, POPS), in chloroform (B151607) or a chloroform:methanol (2:1, v/v) mixture. The molar ratio of the lipids will depend on the specific experimental requirements.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., HEPES, Tris-HCl) by vortexing or gentle agitation. The final lipid concentration is typically in the range of 1-10 mg/mL.

  • Freeze-Thaw Cycles:

    • Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This step helps to increase the lamellarity of the vesicles.

  • Extrusion:

    • To obtain LUVs of a defined size (e.g., 100 nm), extrude the lipid suspension 10-20 times through a polycarbonate membrane with the desired pore size using a mini-extruder.

Reconstitution of a Tryptophan-Containing Membrane Protein into LUVs

This protocol outlines the general procedure for incorporating a purified, detergent-solubilized membrane protein into the prepared LUVs.

  • Protein and Liposome Preparation:

    • The purified membrane protein should be in a detergent solution (e.g., DDM, Triton X-100) at a known concentration.

    • The prepared LUVs containing this compound should be ready for use.

  • Mixing and Detergent Removal:

    • Mix the protein solution with the LUV suspension at a specific lipid-to-protein molar ratio (e.g., 100:1 to 1000:1), which may need to be optimized for the protein of interest.

    • Remove the detergent to allow the protein to insert into the lipid bilayer. This can be achieved by:

      • Dialysis: Dialyze the mixture against a detergent-free buffer for 48-72 hours with several buffer changes.

      • Bio-Beads: Add detergent-adsorbing beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle agitation.

  • Proteoliposome Purification:

    • Separate the proteoliposomes (LUVs with reconstituted protein) from unincorporated protein and residual detergent using techniques like density gradient centrifugation or size-exclusion chromatography.

Tryptophan Fluorescence Quenching Measurement

This protocol describes the measurement of tryptophan fluorescence to determine the extent of quenching by the brominated phospholipid.

  • Sample Preparation:

    • Prepare two sets of proteoliposomes: one containing the brominated phospholipid (e.g., this compound) and a control set with the corresponding non-brominated phospholipid.

    • Dilute the proteoliposome samples to a suitable concentration in the desired buffer to minimize light scattering.

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer to measure the tryptophan fluorescence emission spectra.

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues and minimize the excitation of tyrosine and phenylalanine.[3]

    • Record the emission spectrum from approximately 310 nm to 450 nm.

  • Data Analysis:

    • Determine the fluorescence intensity at the emission maximum for both the brominated (F) and non-brominated (F0) samples.

    • Calculate the fractional quenching (FQ) using the formula: FQ = (F0 - F) / F0

    • The quenching efficiency is FQ expressed as a percentage.

    • By comparing the quenching efficiencies obtained with a series of phospholipids brominated at different positions, the depth of the tryptophan residue can be determined.

Visualization of Experimental Workflows and Principles

experimental_workflow Experimental Workflow for Fluorescence Quenching cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis lipid_film Lipid Film Formation (with this compound) hydration Hydration lipid_film->hydration freeze_thaw Freeze-Thaw Cycles hydration->freeze_thaw extrusion Extrusion to form LUVs freeze_thaw->extrusion mixing Mix Protein and LUVs extrusion->mixing protein_prep Purified Membrane Protein in Detergent protein_prep->mixing detergent_removal Detergent Removal mixing->detergent_removal purification Proteoliposome Purification detergent_removal->purification fluorescence_measurement Fluorescence Spectroscopy (Excitation at 295 nm) purification->fluorescence_measurement data_analysis Calculate Quenching Efficiency fluorescence_measurement->data_analysis

Caption: Workflow for studying lipid-protein interactions using this compound.

quenching_principle Principle of Tryptophan Fluorescence Quenching cluster_membrane Lipid Bilayer cluster_quencher Quencher cluster_states Energy States Lipid\nHeadgroups Lipid Headgroups Acyl\nChains Acyl Chains trp Tryptophan Residue br Br trp->br Proximity leads to fluorescence quenching p1 p2 excited Excited State (S1) ground Ground State (S0) excited->ground Fluorescence excited->ground Quenching (Non-radiative)

Caption: Proximity of brominated lipid to tryptophan induces non-radiative energy transfer.

Mass Spectrometry of this compound

While fluorescence spectroscopy is the primary application, mass spectrometry (MS) is crucial for the quality control of this synthetic lipid and can be used in lipidomics workflows to track its presence. The fragmentation of brominated lipids in MS has characteristic features.

In positive ion mode electrospray ionization (ESI), phosphatidylcholines typically show a prominent fragment ion corresponding to the phosphocholine (B91661) headgroup at m/z 184. For brominated compounds, the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will result in characteristic M+2 peaks for the molecular ion and any fragments containing bromine.[5][6]

In negative ion chemical ionization (NICI) GC-MS of the fatty acid methyl esters, brominated fatty acids can be sensitively detected.[5] In ESI-MS/MS, fragmentation of the deprotonated molecule would likely involve the neutral loss of the fatty acyl chains and characteristic fragments related to the headgroup. The presence of bromine will influence the fragmentation pathways.

A key fragmentation for brominated alkyl halides is the heterolytic cleavage of the carbon-bromine bond, leading to the formation of a carbocation and a bromide ion.[7] Another common fragmentation is the loss of HBr. For this compound, collision-induced dissociation (CID) would likely show:

  • Loss of the phosphocholine headgroup.

  • Neutral loss of the palmitoyl (B13399708) (16:0) and the dibromostearoyl chains.

  • Characteristic fragments resulting from cleavage of the C-Br bonds or loss of HBr from the dibromostearoyl chain. The isotopic signature of bromine would be a key identifier for these fragments.

Emerging Application: Cryo-Electron Microscopy (Cryo-EM)

A novel application of brominated lipids, including those similar to this compound, is as contrast-enhancing probes in cryo-EM studies of membrane proteins.[4] The high electron density of bromine atoms provides additional contrast, allowing for the visualization of the lipid bilayer and the localization of specific lipids relative to the protein structure.[4] This approach has been used to observe leaflet-level and protein-localized structural lipid patterns within highly constricted membranes, providing new insights into the composition and structure of membranes at a molecular level.[4][5]

Conclusion

This compound is a valuable synthetic tool for researchers in lipidomics, structural biology, and biophysics. Its primary role in tryptophan fluorescence quenching has provided significant insights into the structure and dynamics of membrane proteins. As analytical techniques evolve, the application of such modified lipids in areas like cryo-EM is expanding, promising even more detailed views of the complex interplay between lipids and proteins in cellular membranes. This guide provides a foundational understanding and practical protocols for the effective use of this important research tool.

References

An In-depth Technical Guide to Brominated Fatty Acid Chains in Phospholipids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The intricate architecture of cellular membranes plays a pivotal role in cellular function, signaling, and drug interactions. Understanding the precise organization and dynamics of lipids and proteins within this two-dimensional environment is paramount. Brominated fatty acids, when incorporated into phospholipids (B1166683), serve as powerful and versatile tools for elucidating these molecular details. By replacing hydrogen atoms with heavier bromine atoms on the acyl chain, these modified lipids introduce unique biophysical properties that can be exploited in advanced analytical techniques without significantly perturbing the overall membrane structure.

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of brominated phospholipids. It is designed for researchers, scientists, and drug development professionals who seek to leverage these tools for high-resolution structural biology, biophysical analysis of lipid-protein interactions, and the study of membrane-related pathological processes.

Synthesis and Characterization of Brominated Phospholipids

The generation of brominated phospholipids involves the chemical modification of unsaturated fatty acids, which are then incorporated into a phospholipid backbone. While many researchers utilize "in-house" methods tailored to their specific lipid of interest, the general workflow follows a consistent path of bromination, purification, and verification.

General Synthesis Protocol

The most common method for preparing brominated fatty acids is the addition of bromine across the double bonds of an unsaturated acyl chain.

Experimental Protocol: Bromination of an Unsaturated Phospholipid

  • Dissolution: Dissolve the unsaturated phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) in an appropriate organic solvent, such as chloroform (B151607) or dichloromethane, in a glass vial shielded from light.

  • Bromine Addition: Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent to the phospholipid solution while stirring. The reaction is typically carried out at room temperature. The disappearance of the bromine's reddish-brown color indicates the progression of the reaction.

  • Quenching: Once the reaction is complete (as determined by thin-layer chromatography, TLC), quench any excess bromine by adding a few drops of a reducing agent solution, such as aqueous sodium thiosulfate, until the solution becomes colorless.

  • Extraction and Purification: Perform a lipid extraction, for example, using a Bligh-Dyer or Folch method, to separate the brominated lipid from aqueous contaminants. The organic phase, containing the product, is collected. Further purification is often necessary to remove unreacted starting material and side products. This is typically achieved using column chromatography on silica (B1680970) gel.[1]

  • Solvent Removal & Storage: Evaporate the solvent from the purified fractions under a stream of inert gas (e.g., nitrogen or argon). For complete removal of residual solvent, place the lipid film under high vacuum for several hours or overnight.[2] The resulting pure, brominated phospholipid should be stored at -20°C under an inert atmosphere to prevent degradation.

G cluster_prep Preparation cluster_reaction Bromination Reaction cluster_workup Work-up & Purification cluster_final Final Product Unsaturated Phospholipid Unsaturated Phospholipid Dissolution Dissolution Unsaturated Phospholipid->Dissolution Solvent (e.g., Chloroform) Solvent (e.g., Chloroform) Solvent (e.g., Chloroform)->Dissolution Reaction Vial (Light Protected) Reaction Vial (Light Protected) Dissolution->Reaction Vial (Light Protected) Bromine (Br2) Bromine (Br2) Stirring Stirring Bromine (Br2)->Stirring Reaction Vial (Light Protected)->Stirring TLC Monitoring TLC Monitoring Stirring->TLC Monitoring Quenching Quenching TLC Monitoring->Quenching Reaction Complete Quenching (e.g., Na2S2O3) Quenching (e.g., Na2S2O3) Lipid Extraction Lipid Extraction Silica Gel Chromatography Silica Gel Chromatography Lipid Extraction->Silica Gel Chromatography Solvent Evaporation Solvent Evaporation Silica Gel Chromatography->Solvent Evaporation High Vacuum Drying High Vacuum Drying Solvent Evaporation->High Vacuum Drying Pure Brominated Phospholipid Pure Brominated Phospholipid High Vacuum Drying->Pure Brominated Phospholipid Characterization (NMR, MS) Characterization (NMR, MS) Pure Brominated Phospholipid->Characterization (NMR, MS) Storage (-20°C) Storage (-20°C) Characterization (NMR, MS)->Storage (-20°C) Quenching->Lipid Extraction

Caption: General workflow for the chemical synthesis of brominated phospholipids.
Characterization Techniques

Rigorous characterization is essential to confirm the identity, purity, and degree of bromination of the synthesized phospholipids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure of the phospholipid and the disappearance of olefinic proton and carbon signals after bromination. ³¹P NMR is a powerful tool for analyzing the phospholipid headgroup and verifying its integrity post-synthesis.[3][4]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry are used to determine the molecular weight of the brominated phospholipid.[3] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximately 1:1 ratio) provides a clear signature, allowing for the determination of the number of bromine atoms incorporated per molecule.[3]

Applications in Biophysical Studies of Membranes

The primary utility of brominated phospholipids lies in their application as probes in high-resolution and sensitive biophysical techniques. Their physical properties are generally considered to be very similar to their unsaturated counterparts, ensuring minimal perturbation to the membrane systems under study.[5]

Contrast Enhancement in Cryo-Electron Microscopy (Cryo-EM)

In cryo-EM, the electron density of lipids is very low, making it difficult to visualize the membrane itself with high resolution. Bromine atoms, with their massive nuclei, act as excellent electron scattering agents, significantly enhancing the contrast of the lipid bilayer.[3][6] This allows for the direct visualization of lipid organization, membrane thickness, and leaflet asymmetries.

A key application is in studying membrane remodeling by proteins. For instance, in studies involving the ESCRT-III protein complex, brominated lipids have been used to observe how proteins induce membrane curvature and create distinct lipid environments.[3][7]

Experimental Protocol: Vesicle Preparation and Cryo-EM Analysis

  • Vesicle Formulation: Prepare a lipid mixture including the brominated phospholipid of interest in an organic solvent. Dry the lipid mixture to a thin film under nitrogen gas, followed by high vacuum.[2]

  • Hydration: Hydrate the lipid film with an appropriate buffer to form multilamellar vesicles (MLVs).[8]

  • Vesicle Sizing: Subject the MLV suspension to several freeze-thaw cycles. Then, extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs) of a uniform size distribution.[2]

  • Protein Reconstitution (if applicable): Incubate the LUVs with the protein of interest (e.g., ESCRT-III proteins) to allow for binding and membrane remodeling.

  • Cryo-EM Grid Preparation: Apply a small volume (3-4 µL) of the sample to a glow-discharged cryo-EM grid. Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.

  • Data Acquisition & Analysis: Collect images using a transmission electron microscope. Process the images to reconstruct a 3D density map. The enhanced density from the bromine atoms allows for precise localization of the labeled lipids within the membrane leaflets and relative to bound proteins.[9]

G cluster_prep Vesicle Preparation cluster_sample Sample Preparation cluster_analysis Microscopy & Analysis Lipid_Mixture Lipid Mixture (incl. Brominated Lipid) Drying Dry to Lipid Film Lipid_Mixture->Drying Hydration Hydration (Buffer) Drying->Hydration Extrusion Extrusion (e.g., 100nm) Hydration->Extrusion LUVs Unilamellar Vesicles (LUVs) Extrusion->LUVs Protein_Incubation Incubate with Protein LUVs->Protein_Incubation Grid_Application Apply to EM Grid Protein_Incubation->Grid_Application Plunge_Freezing Plunge-Freeze (Liquid Ethane) Grid_Application->Plunge_Freezing Vitrified_Sample Vitrified Sample Plunge_Freezing->Vitrified_Sample TEM Data Acquisition (TEM) Vitrified_Sample->TEM Image_Processing Image Processing TEM->Image_Processing 3D_Reconstruction 3D Density Map Reconstruction Image_Processing->3D_Reconstruction Analysis Analyze Lipid Distribution & Membrane Structure 3D_Reconstruction->Analysis

Caption: Experimental workflow for using brominated phospholipids in Cryo-EM studies.

Table 1: Quantitative Data from Cryo-EM Studies on Membrane Structure

Parameter Unbrominated Membrane Brominated Membrane Observation Reference
Bilayer Thickness Variable, lipid-dependent Sub-ångström precision measurement possible Bromination enables high-precision thickness determination. [10]
Lipid Distribution Homogeneous appearance Enrichment of specific brominated lipids (e.g., SDPC-Br) at protein contact sites Brominated probes reveal compositional heterogeneity induced by proteins. [3][11]

| Leaflet Asymmetry | Inferred indirectly | Directly visualized by comparing Br-lipid density in inner vs. outer leaflets | Confirms asymmetric lipid sorting in highly curved membranes. |[3][6] |

Fluorescence Quenching for Probing Lipid-Protein Interactions

Bromine atoms are effective short-range quenchers of fluorescence, particularly for intrinsic tryptophan fluorescence.[12] This property is exploited to determine the proximity of protein domains to specific locations within the lipid bilayer. By incorporating phospholipids with bromine atoms at different positions along the acyl chain, one can map the penetration depth of a protein or peptide.[13]

The "parallax method" compares the quenching efficiency of two sets of brominated lipids, with bromine atoms at different, known depths, to calculate the precise depth of the fluorophore (e.g., a tryptophan residue) within the membrane.[13][14]

Experimental Protocol: Tryptophan Fluorescence Quenching Assay

  • Protein Preparation: Prepare the protein of interest. If it lacks intrinsic tryptophan residues, site-directed mutagenesis can be used to introduce a tryptophan at a specific location.

  • Vesicle Preparation: Prepare two sets of unilamellar vesicles as described previously. One set contains non-brominated lipids (control, for F₀ measurement), and the other contains a specific brominated phospholipid (for F measurement).[2]

  • Reconstitution: Reconstitute the protein into both sets of vesicles. This can be done by mixing protein and lipid solutions in the presence of a detergent (e.g., cholate), followed by detergent removal through dilution or dialysis.[2]

  • Fluorescence Measurement: Measure the steady-state tryptophan fluorescence intensity for both samples using a spectrofluorometer (Excitation ~295 nm, Emission ~330-350 nm).

  • Data Analysis: Calculate the fractional quenching (FrQ) using the formula: FrQ = (F₀ - F) / F₀, where F₀ is the fluorescence intensity in non-brominated vesicles and F is the intensity in brominated vesicles.[2] By repeating this with lipids brominated at different acyl chain positions, a quenching profile can be generated to determine fluorophore depth.

G cluster_vesicles Vesicle Sets cluster_reconstitution Reconstitution cluster_measurement Fluorescence Measurement cluster_analysis Analysis V1 Vesicle 1 (Control Lipid) R1 Reconstitute V1->R1 V2 Vesicle 2 (Br-Lipid @ depth d1) R2 Reconstitute V2->R2 V3 Vesicle 3 (Br-Lipid @ depth d2) R3 Reconstitute V3->R3 Protein Tryptophan- containing Protein Protein->R1 Protein->R2 Protein->R3 M1 Measure F₀ R1->M1 M2 Measure F₁ R2->M2 M3 Measure F₂ R3->M3 Calc Calculate Quenching & Apply Parallax Analysis M1->Calc M2->Calc M3->Calc Result Determine Fluorophore Depth (Å) Calc->Result G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Br_PL Brominated Phospholipid PLA2 Phospholipase A₂ (PLA₂) Br_PL->PLA2 Hydrolysis Br_FA Brominated Fatty Acid (Br-FA) PLA2->Br_FA Releases FABP Fatty Acid Binding Protein Br_FA->FABP Binds PPARa PPARα FABP->PPARa Transports to Nucleus RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Exp Target Gene Expression ↑ PPRE->Gene_Exp Promotes FAO Fatty Acid Oxidation ↑ Gene_Exp->FAO Leads to

References

An In-depth Technical Guide to the Mechanism of Tryptophan Fluorescence Quenching by Brominated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which brominated lipids quench the intrinsic fluorescence of tryptophan residues. This phenomenon is a powerful tool for elucidating the structure and dynamics of membrane-associated proteins and peptides. This document details the underlying quenching mechanisms, provides a compilation of quantitative data, outlines key experimental protocols, and presents visual representations of the core concepts.

The Core Mechanism: A Tale of Static and Dynamic Quenching

The quenching of tryptophan fluorescence by brominated lipids is a short-range phenomenon, highly dependent on the proximity of the quencher (bromine atoms) to the fluorophore (tryptophan). The mechanism is not singular but rather a composite of two primary processes: static and dynamic (collisional) quenching.

Static Quenching: This process occurs when a tryptophan residue and a brominated lipid form a non-fluorescent ground-state complex. The formation of this complex effectively removes a population of fluorophores from the pool that can be excited. A key characteristic of static quenching is that it does not alter the fluorescence lifetime of the remaining, uncomplexed tryptophan population.

Dynamic (Collisional) Quenching: In this mechanism, the excited tryptophan molecule is deactivated upon collision with a brominated lipid. This is a diffusion-controlled process, and its efficiency is dependent on the concentration of the quencher and the accessibility of the tryptophan residue. Unlike static quenching, dynamic quenching reduces the fluorescence lifetime of the tryptophan.

The presence of bromine, a heavy atom, significantly enhances the quenching efficiency through the heavy-atom effect . This effect promotes intersystem crossing from the excited singlet state (S1) to the triplet state (T1) of the tryptophan, thereby reducing the fluorescence quantum yield. The quenching efficiency is also influenced by the number and position of the bromine atoms on the lipid acyl chain, with dibrominated lipids being significantly more effective quenchers than their monobrominated counterparts.[1]

dot

Caption: Tryptophan fluorescence quenching mechanisms by brominated lipids.

Quantitative Data Summary

The efficiency of quenching is quantified using the Stern-Volmer equation:

F₀/F = 1 + Ksv[Q] = 1 + k₀τ₀[Q]

where:

  • F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

  • [Q] is the concentration of the quencher (brominated lipid).

  • Ksv is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.

  • k₀ is the bimolecular quenching constant, representing the rate of quenching.

  • τ₀ is the fluorescence lifetime of tryptophan in the absence of the quencher.

Below are tables summarizing key quantitative parameters gathered from various studies.

Table 1: Stern-Volmer (Ksv) and Bimolecular (k₀) Quenching Constants for Tryptophan with Various Quenchers

FluorophoreQuencherSolvent/SystemKsv (M⁻¹)k₀ (x 10⁹ M⁻¹s⁻¹)Reference
N-acetyl-tryptophanamideIodideAqueous Buffer9.75 ± 0.1-[2]
N-acetyl-tryptophanamideAcrylamideAqueous Buffer17.6 ± 0.2-[2]
TryptophanAcrylamideAqueous Buffer21.96 ± 0.332.2[3]
TryptophanGenisteinAqueous Buffer2.0 x 10⁴ ± 0.00042.0 x 10³[3]
TryptophanOxamatePhosphate Buffer (pH 7)16-[4]
TryptophanPyruvatePhosphate Buffer (pH 7)20-[4]
Indole2,3-dibromobutaneMethanol--[5]

Note: The quenching efficiency of dibromobutanes can be over 80%, while monobromobutanes show only about 7% efficiency.[5]

Table 2: Fluorescence Lifetimes (τ₀) of Tryptophan in Various Environments

Tryptophan Derivative/SystemEnvironmentτ₀ (ns)Reference(s)
L-TryptophanWater (pH 7)0.40, 2.8[6]
L-TryptophanEthanol0.2, 1.8, 4.8[6]
Tryptophan in Lysozyme (B549824)pH 2 and pH 80.5 - 2.8[7]
N-acetyl-tryptophanamideAqueous Solution~3.1[8][9]
Tryptophan in various proteinsAqueous BufferBiexponential/Triexponential decays[10][11]

Experimental Protocols

Synthesis of Brominated Phospholipids (B1166683)

A general approach for the synthesis of brominated phospholipids involves the bromination of unsaturated fatty acids followed by their incorporation into a phospholipid backbone.

Protocol for Bromination of Unsaturated Fatty Acids (e.g., Oleic Acid):

  • Dissolve the unsaturated fatty acid in a suitable inert solvent (e.g., a mixture of water and a solvent for the fatty acid).[12]

  • Add a source of bromine, such as N-bromosuccinimide (NBS) or a solution of bromine in an inert solvent, dropwise to the fatty acid solution while stirring. The reaction is often carried out in the presence of a catalyst or initiator.

  • Monitor the reaction progress using techniques like thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the brominated fatty acid using column chromatography or recrystallization.[13]

Incorporation into Phospholipids:

The resulting brominated fatty acid can be incorporated into a lysophospholipid using standard enzymatic (e.g., using acyltransferases) or chemical acylation methods to yield the desired brominated phospholipid.

Preparation of Unilamellar Vesicles by Extrusion

This is a common method to prepare lipid vesicles of a defined size for fluorescence quenching studies.

  • Lipid Film Formation: Dissolve the desired lipids (including the brominated phospholipid) in chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[14]

  • Hydration: Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids. This process forms multilamellar vesicles (MLVs).[15]

  • Freeze-Thaw Cycles (Optional): To increase the encapsulation efficiency and create more uniform vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.

  • Extrusion: Load the MLV suspension into a gas-tight syringe and place it in a mini-extruder apparatus (e.g., from Avanti Polar Lipids). Force the lipid suspension back and forth through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for a specified number of passes (typically 11-21 times). This process results in the formation of large unilamellar vesicles (LUVs) with a relatively uniform size distribution.[16][17]

Vesicle_Preparation A 1. Dissolve Lipids in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Dry Film Under Vacuum B->C D 4. Hydrate with Aqueous Buffer (forms MLVs) C->D E 5. Freeze-Thaw Cycles (Optional) D->E F 6. Extrude Through Polycarbonate Membrane (forms LUVs) E->F G Final Unilamellar Vesicle Suspension F->G

References

Biophysical Characterization of Membranes Containing 1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine (16:0-18:0(11-12Br) PC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Biophysical Properties and Characterization Techniques

The introduction of bulky, electronegative bromine atoms into the hydrophobic core of a lipid bilayer can significantly influence its physical properties. The primary techniques employed to investigate these alterations include Differential Scanning Calorimetry (DSC), X-ray Diffraction, and Fluorescence Spectroscopy.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to study the thermotropic phase behavior of lipid bilayers, specifically the gel-to-liquid crystalline phase transition (Tm). This transition is characterized by a specific temperature (Tm) and enthalpy (ΔH), which reflect the packing and ordering of the lipid acyl chains.

While a specific DSC thermogram for pure 16:0-18:0(11-12Br) PC is not prominently available, studies on other brominated phospholipids (B1166683) indicate that the introduction of bromine atoms into the acyl chains generally leads to a broadening of the phase transition and a decrease in the transition enthalpy. This suggests a disruption of the ordered packing of the acyl chains in the gel phase.

Table 1: Expected Qualitative Effects of Bromination on Thermotropic Properties of Phosphatidylcholine Bilayers

ParameterExpected Effect of BrominationRationale
Phase Transition Temperature (Tm) Likely a slight decrease or minimal change.The disruption of chain packing can lower the energy required for transition, but the increased molecular weight may have a counteracting effect.
Transition Enthalpy (ΔH) DecreaseBromine atoms disrupt the van der Waals interactions between acyl chains, reducing the cooperativity of the melting process.
Transition Width (ΔT1/2) IncreaseThe steric hindrance from bromine atoms leads to a less cooperative, broader phase transition.
X-ray Diffraction

X-ray diffraction is a powerful technique for determining the structural parameters of lipid bilayers, such as bilayer thickness (d-spacing) and acyl chain packing. For brominated lipids, the high electron density of bromine atoms can be leveraged for anomalous diffraction studies to provide detailed structural insights.

Studies on various brominated phospholipids have shown that the presence of bromine atoms in the acyl chains can increase the bilayer thickness due to the steric bulk of the bromine atoms. The effect on acyl chain packing is complex; while bromine can disrupt ordered packing, it can also influence the tilt and interdigitation of the chains.

Table 2: Key Structural Parameters of Lipid Bilayers Investigated by X-ray Diffraction

ParameterDescriptionExpected Influence of this compound
Bilayer Thickness (d-spacing) The distance between the centers of adjacent bilayers in a multilamellar stack.Likely to be slightly thicker than its non-brominated counterpart due to the steric bulk of the bromine atoms.
Area per Lipid Molecule The average area occupied by a single lipid molecule in the plane of the bilayer.May increase due to the disruptive effect of bromine on tight chain packing.
Acyl Chain Ordering The degree of conformational order of the hydrocarbon chains.Expected to be lower than in non-brominated lipids due to steric hindrance.
Fluorescence Spectroscopy: Tryptophan Quenching

The most prominent application of this compound is in fluorescence quenching experiments to determine the depth of tryptophan residues within a membrane. Bromine atoms are effective collisional quenchers of tryptophan fluorescence. By incorporating brominated phospholipids with bromine atoms at known positions along the acyl chain into a vesicle containing a tryptophan-containing peptide or protein, the degree of fluorescence quenching can be used to calculate the proximity of the tryptophan to that specific location within the bilayer.

Maximum quenching is observed when the tryptophan residue is in close proximity to the bromine atoms. A series of brominated lipids with varying bromine positions can thus be used to map the depth of a tryptophan residue within the membrane.

Experimental Protocols

Preparation of Unilamellar Vesicles

The preparation of unilamellar vesicles (LUVs or SUVs) is a prerequisite for most biophysical studies.

G cluster_0 Vesicle Preparation Workflow start Start: this compound in organic solvent dry Dry lipid to a thin film (e.g., under nitrogen stream) start->dry vacuum Place under high vacuum (to remove residual solvent) dry->vacuum hydrate Hydrate with aqueous buffer (above the lipid's Tm) vacuum->hydrate vortex Vortex to form multilamellar vesicles (MLVs) hydrate->vortex size Size extrusion or sonication (to form unilamellar vesicles) vortex->size end End: Unilamellar Vesicles size->end

Vesicle preparation workflow.

Protocol:

  • Lipid Film Formation: A known amount of this compound, dissolved in an organic solvent (e.g., chloroform/methanol), is dried to a thin film on the surface of a round-bottom flask using a stream of inert gas (e.g., nitrogen).

  • Solvent Removal: The lipid film is placed under high vacuum for at least 2 hours to ensure complete removal of any residual organic solvent.

  • Hydration: The lipid film is hydrated with an appropriate aqueous buffer by vortexing. The hydration temperature should be above the gel-to-liquid crystalline phase transition temperature of the lipid. This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to either extrusion through polycarbonate filters of a specific pore size (for Large Unilamellar Vesicles - LUVs) or sonication (for Small Unilamellar Vesicles - SUVs).

Differential Scanning Calorimetry (DSC) Protocol

G cluster_1 DSC Experimental Workflow start Start: Vesicle Suspension load_sample Load vesicle suspension into sample pan start->load_sample load_ref Load buffer into reference pan start->load_ref seal Hermetically seal pans load_sample->seal load_ref->seal place Place pans in DSC cell seal->place equilibrate Equilibrate at starting temperature place->equilibrate scan Scan temperature at a controlled rate (e.g., 1°C/min) equilibrate->scan data Record differential heat flow scan->data end End: DSC Thermogram data->end

DSC experimental workflow.

Protocol:

  • Sample Preparation: A suspension of multilamellar vesicles of this compound is prepared as described above.

  • DSC Loading: A precise volume of the vesicle suspension is loaded into an aluminum DSC pan. An equivalent volume of the buffer is loaded into a reference pan. Both pans are hermetically sealed.

  • Thermal Scanning: The sample and reference pans are placed in the DSC instrument. The temperature is scanned over a desired range (e.g., 10°C to 60°C) at a constant rate (e.g., 1°C/minute).

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

X-ray Diffraction Protocol

G cluster_2 X-ray Diffraction Experimental Workflow start Start: Oriented Lipid Multilayers mount Mount sample in a temperature- and humidity-controlled chamber start->mount align Align sample with the X-ray beam mount->align expose Expose sample to a monochromatic X-ray beam align->expose detect Collect scattered X-rays on a 2D detector expose->detect analyze Analyze diffraction pattern (Bragg peaks) detect->analyze end End: Structural Parameters (e.g., d-spacing) analyze->end

X-ray diffraction workflow.

Protocol:

  • Sample Preparation: For optimal results, oriented multilayers of the lipid are prepared by depositing a solution of this compound onto a flat substrate (e.g., a silicon wafer) and allowing the solvent to evaporate slowly.

  • Hydration and Equilibration: The lipid film is hydrated by placing it in a chamber with controlled humidity and temperature.

  • X-ray Scattering: The sample is mounted in an X-ray beam, and the diffraction pattern is collected using a 2D detector.

  • Data Analysis: The positions of the Bragg peaks in the diffraction pattern are used to calculate the lamellar d-spacing (bilayer thickness). Further analysis can yield information about the electron density profile and acyl chain packing.

Tryptophan Fluorescence Quenching Protocol

G cluster_3 Fluorescence Quenching Workflow start Start: Tryptophan-containing peptide/protein reconstitute Reconstitute peptide/protein into vesicles start->reconstitute prepare_vesicles Prepare vesicles with and without This compound prepare_vesicles->reconstitute measure_F0 Measure fluorescence intensity of non-brominated sample (F0) reconstitute->measure_F0 measure_F Measure fluorescence intensity of brominated sample (F) reconstitute->measure_F calculate Calculate fractional quenching: (F0 - F) / F0 measure_F0->calculate measure_F->calculate end End: Tryptophan Depth Information calculate->end

Fluorescence quenching workflow.

Protocol:

  • Sample Preparation: Two sets of unilamellar vesicles are prepared: one with a non-brominated lipid mixture and another where a portion of the non-brominated lipid is replaced with this compound. The tryptophan-containing peptide or protein of interest is then reconstituted into both sets of vesicles.

  • Fluorescence Measurement: The fluorescence emission spectra of both samples are recorded using a spectrofluorometer, with an excitation wavelength typically around 295 nm to selectively excite tryptophan.

  • Data Analysis: The fractional quenching of fluorescence is calculated using the formula: (F0 - F) / F0, where F0 is the fluorescence intensity in the absence of the brominated lipid and F is the intensity in its presence. By performing this experiment with a series of lipids brominated at different positions, a quenching profile can be generated to determine the depth of the tryptophan residue.

Summary and Future Directions

Membranes containing this compound are invaluable tools for elucidating the structure and topology of membrane proteins through fluorescence quenching techniques. While the direct, quantitative biophysical characterization of pure this compound membranes is not extensively documented, the established methodologies of DSC and X-ray diffraction, in conjunction with data from related brominated lipids, provide a strong framework for predicting their behavior. The primary utility of this lipid remains in its application as a molecular ruler in fluorescence spectroscopy. Future research focused on the detailed thermotropic and structural properties of membranes composed solely of this compound and other specifically brominated phospholipids would be highly beneficial to the field of membrane biophysics, providing a more complete understanding of how such modifications influence membrane organization and dynamics.

Unveiling Membrane Dynamics: A Technical Guide to Brominated Lipids as Fluorescence Quenchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings and practical applications of brominated lipids as powerful tools for quenching fluorescence in biological systems. By incorporating bromine atoms into lipid structures, researchers can precisely probe molecular interactions, determine the topology of membrane proteins, and elucidate complex signaling pathways. This document provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation, empowering researchers to leverage this technique in their scientific endeavors.

Core Principles: The Heavy Atom Effect and Quenching Mechanisms

The utility of brominated lipids as quenchers stems from the "heavy atom effect," a phenomenon where the proximity of a heavy atom, such as bromine, to a fluorophore enhances the rate of intersystem crossing.[1][2] This process facilitates the transition of the excited fluorophore from the singlet state (S1) to the triplet state (T1), a non-radiative pathway that effectively "quenches" fluorescence emission.[1][3]

The primary quenching mechanisms at play when using brominated lipids are collisional (dynamic) quenching and static quenching.

  • Collisional (Dynamic) Quenching: This occurs when the brominated lipid and the fluorophore come into direct contact during the excited state lifetime of the fluorophore.[4][5] The rate of collisional quenching is dependent on the concentration of the quencher and the diffusion rates of both molecules within the membrane.[4][6] The relationship between quenching and quencher concentration is described by the Stern-Volmer equation.[7][8]

  • Static Quenching: In this mechanism, a non-fluorescent ground-state complex forms between the fluorophore and the brominated lipid.[4][6][9] This pre-formed complex prevents the fluorophore from being excited, thus reducing the overall fluorescence intensity.[6] Studies have shown that dibrominated lipids, in particular, exhibit significant static quenching.[7]

The quenching of tryptophan fluorescence by brominated lipids is a short-range phenomenon, often described as having a sixth-power dependence on the distance between the fluorophore and the quencher.[7][10] This distance-dependent nature makes brominated lipids exquisite reporters for proximity and depth within the lipid bilayer.[7][11]

Quantitative Analysis of Quenching Efficiency

The efficiency of fluorescence quenching by brominated lipids is influenced by several factors, including the number and position of bromine atoms on the acyl chain, and their proximity to the fluorophore. The following table summarizes key quantitative data from cited literature.

FluorophoreQuencher (Brominated Lipid)Quenching Efficiency (%)R₀ (Å)Key Findings & Notes
Tryptophan (in synthetic peptide)1-palmitoyl-2-(15,16-dibromostearoyl)phosphatidylcholine~90%~9Maximal quenching observed with bromines at the terminus of the acyl chain, indicating the tryptophan residue is located deep within the bilayer.[7]
Tryptophan (in synthetic peptide)Various dibromostearoyl phosphatidylcholines-~9Quenching decreased with an r⁶ dependence on the distance between the tryptophan and the bromine atoms.[7]
Indole (in methanol)Monobromobutanes~7%-Monobrominated quenchers are significantly less efficient than dibrominated counterparts.[7]
Indole (in methanol)Dibromobutanes (on adjacent carbons)>80%-The proximity of bromine atoms to each other greatly enhances quenching efficiency.[7]
Tryptophan (in SERCA1)Brominated Phosphatidylethanolamine (PE) vs. Phosphatidylcholine (PC)--Showed that the average binding constant for PE was about half that for PC, demonstrating the utility in studying lipid selectivity.[10]

Experimental Protocols

The following provides a generalized methodology for a typical fluorescence quenching experiment using brominated lipids to probe lipid-protein interactions.

Synthesis of Brominated Lipids

Brominated phospholipids (B1166683) can be readily synthesized by adding bromine across the double bonds of unsaturated fatty acyl chains.[10]

Materials:

  • Unsaturated phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Bromine (Br₂)

  • Chloroform (B151607) (CHCl₃)

  • Stir plate and stir bar

  • Round bottom flask

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the unsaturated lipid in chloroform in a round bottom flask to a concentration of 1-10 mg/mL.[12][13]

  • Place the flask in an ice bath and stir the solution.[12][13]

  • Slowly add a stoichiometric amount of bromine (relative to the number of double bonds) dropwise to the lipid solution.[12][13]

  • Continue stirring the reaction on ice in the dark for approximately 1 hour.[12][13]

  • Remove the solvent and any excess bromine using a rotary evaporator under vacuum. The reaction should be performed in the dark to prevent light-induced side reactions.[12][13]

Reconstitution of Membrane Protein into Vesicles

Materials:

  • Purified membrane protein of interest (with intrinsic or engineered tryptophan residues)

  • Brominated lipid and non-brominated control lipid (e.g., Br-DOPC and DOPC)

  • Buffer solution

  • Detergent (e.g., cholate)

  • Size-exclusion chromatography column or dialysis cassette

Procedure:

  • Prepare separate stock solutions of the brominated and non-brominated lipids in chloroform.

  • In glass tubes, evaporate the chloroform from desired amounts of each lipid stock under a stream of nitrogen gas, followed by desiccation under vacuum to form a thin lipid film.[14]

  • Resuspend the lipid films in a buffer containing a detergent like cholate (B1235396) by sonication to form micelles.[14]

  • Mix the purified membrane protein with the lipid micelles at a specific lipid-to-protein molar ratio (e.g., 100:1).[14]

  • Allow the mixture to equilibrate for at least 15 minutes at room temperature.[14]

  • Remove the detergent to allow the formation of proteoliposomes. This can be achieved by methods such as dialysis, dilution, or size-exclusion chromatography. For in-cuvette reconstitution, the mixture can be diluted 20-fold into a detergent-free buffer.[14]

Fluorescence Quenching Measurements

Instrumentation:

  • Fluorometer equipped with a temperature-controlled cuvette holder and stirring capabilities.

Procedure:

  • Place the reconstituted proteoliposome samples (both with brominated and non-brominated lipids) into fluorescence cuvettes.

  • Equilibrate the samples to the desired temperature (e.g., 20°C) for 5 minutes.[14]

  • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues and minimize tyrosine fluorescence.[14]

  • Record the fluorescence emission spectra, typically from 310 nm to 450 nm.

  • For each sample, subtract the emission spectrum of a corresponding lipid-only vesicle control to correct for background scatter.[14]

  • Calculate the fractional quenching (FrQ) using the following equation: FrQ = (F₀ - F) / F₀ where F₀ is the fluorescence intensity of the protein in non-brominated lipids and F is the fluorescence intensity in the presence of brominated lipids at a specific wavelength (e.g., 340 nm).[14]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.

Quenching_Mechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F_excited Fluorophore (Excited State) Q Quencher (Brominated Lipid) F_excited->Q Collision F_ground Fluorophore (Ground State) F_excited->F_ground Fluorescence NonRad Non-radiative Decay F_excited->NonRad Quenching NonRad->F_ground F_ground_s Fluorophore (Ground State) FQ_complex Non-fluorescent Complex F_ground_s->FQ_complex Complex Formation Q_s Quencher Q_s->FQ_complex Brominated_Lipid_Synthesis start Unsaturated Lipid in Chloroform step1 Dissolve and Cool on Ice start->step1 step2 Add Bromine Dropwise step1->step2 step3 Stir in Dark for 1 hr step2->step3 step4 Remove Solvent (Rotovap) step3->step4 end Brominated Lipid step4->end Fluorescence_Quenching_Assay cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare Lipid Vesicles (with and without Bromine) B Reconstitute Protein into Vesicles A->B C Equilibrate Sample Temperature B->C D Excite at 295 nm C->D E Record Emission Spectrum D->E F Subtract Lipid-only Control E->F G Calculate Fractional Quenching F->G

References

Methodological & Application

Application Notes and Protocols for Preparing Vesicles with 16:0-18:0(11-12BR) PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of unilamellar vesicles (liposomes) composed of 1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine (16:0-18:0(11-12BR) PC). This brominated phospholipid is a valuable tool in biophysical studies, particularly for investigating membrane structure and protein-lipid interactions. The bromine atoms serve as heavy atoms for X-ray and neutron scattering studies and can also act as fluorescence quenchers.[1][2]

The recommended method for preparing these vesicles is the well-established thin-film hydration technique followed by extrusion.[3][4] This procedure ensures the formation of a homogenous population of unilamellar vesicles with a controlled size distribution.[5]

Physicochemical Properties of Vesicles

The precise physicochemical properties of the prepared vesicles will depend on the specific experimental conditions. However, the following table provides representative values for key parameters that should be characterized.

ParameterRepresentative ValueMethod of Analysis
Vesicle Size (Diameter) 100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -5 to +5 mV (in neutral buffer)Electrophoretic Light Scattering (ELS)
Phospholipid Concentration 1 - 10 mg/mLPhosphorus Assay (e.g., Bartlett assay)

Note: The values presented in this table are for illustrative purposes. Actual experimental results may vary and should be determined for each preparation.

Experimental Protocol

This protocol details the preparation of vesicles using the thin-film hydration and extrusion method.

Materials
  • This compound (e.g., from Avanti Polar Lipids)[6]

  • Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1, v/v)

  • Hydration Buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

  • High-purity nitrogen or argon gas

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath or heating block[6]

  • Syringe-based lipid extruder (e.g., Avanti Mini-Extruder)[6][7]

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)[5]

  • Glass syringes

  • Standard laboratory glassware and equipment

Procedure

1. Lipid Film Formation

a. Dissolve the this compound in chloroform or a suitable organic solvent mixture in a round-bottom flask. A typical concentration is 10-20 mg of lipid per mL of solvent.

b. Attach the flask to a rotary evaporator.

c. Immerse the flask in a water bath set to a temperature slightly above room temperature to facilitate solvent evaporation.

d. Rotate the flask to create a thin, uniform lipid film on the inner surface.

e. Once the bulk of the solvent has evaporated, dry the lipid film under a gentle stream of nitrogen or argon gas to remove any remaining solvent.[8]

f. For complete removal of residual organic solvent, place the flask on a high-vacuum pump for at least 2 hours, or overnight.[7]

2. Hydration of the Lipid Film

a. Warm the hydration buffer to a temperature above the gel-liquid crystal transition temperature (Tc) of the lipid. While the specific Tc for this compound is not readily published, warming the buffer to 37-50°C is a reasonable starting point.

b. Add the pre-warmed hydration buffer to the flask containing the dry lipid film. The volume of buffer will determine the final lipid concentration.[9]

c. Agitate the flask to disperse the lipid film, which will lead to the formation of large, multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing. The suspension will appear milky.[7]

3. Vesicle Sizing by Extrusion

a. Assemble the lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[7] It is often beneficial to use two stacked membranes for more uniform results.[7]

b. The temperature of the extruder should be maintained above the Tc of the lipid.[6]

c. Draw the MLV suspension into one of the glass syringes.

d. Pass the lipid suspension back and forth between the two syringes through the polycarbonate membrane. A minimum of 11 passes is recommended to achieve a narrow size distribution.[6]

e. After the final pass, the resulting vesicle suspension should be translucent, indicating the formation of smaller, unilamellar vesicles (LUVs - Large Unilamellar Vesicles).

4. Storage

a. Store the prepared vesicle suspension at 4°C.[7]

b. For long-term storage, it is advisable to purge the container with nitrogen or argon to prevent lipid oxidation.

Experimental Workflow Diagram

VesiclePreparationWorkflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Vesicle Sizing cluster_3 Step 4: Characterization & Storage A Dissolve this compound in Organic Solvent B Evaporate Solvent via Rotary Evaporation A->B 1a-b C Dry Lipid Film under Nitrogen/Argon B->C 1c-e D Further Drying under High Vacuum C->D 1f E Add Pre-warmed Hydration Buffer D->E F Agitate to Form Multilamellar Vesicles (MLVs) E->F 2a-c G Load MLV Suspension into Extruder F->G H Extrude through Polycarbonate Membrane (≥11 passes) G->H 3a-d I Collect Unilamellar Vesicles (LUVs) H->I 3e J Characterize Size (DLS), PDI, and Zeta Potential I->J K Store at 4°C under Inert Atmosphere J->K

Caption: Workflow for preparing vesicles with this compound.

Signaling Pathway and Logical Relationship Diagram

The preparation of vesicles does not involve a signaling pathway in the biological sense. The diagram above illustrates the logical, sequential workflow of the experimental protocol.

References

Application Notes and Protocols for Large Unilamellar Vesicles (LUVs) with Brominated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Large unilamellar vesicles (LUVs) are valuable tools in various scientific disciplines, including biophysics, biochemistry, and drug delivery. These spherical vesicles, composed of a single lipid bilayer enclosing an aqueous core, serve as excellent models for cellular membranes and as carriers for therapeutic agents. The incorporation of brominated lipids into LUVs offers unique advantages, particularly as contrast-enhancing probes in cryo-electron microscopy (cryo-EM) and as quenchers in fluorescence-based assays for studying lipid-protein interactions. The addition of bromine atoms to the lipid acyl chains does not significantly alter the biophysical properties of the lipids or the structure of the vesicles they form, making them a reliable tool for high-resolution structural and interaction studies.[1][2]

This document provides detailed protocols for the preparation of LUVs containing brominated lipids using the thin-film hydration followed by extrusion method. It also includes methods for their characterization and application in studying protein-membrane interactions.

Data Presentation

Table 1: Physicochemical Properties of LUVs with Brominated Lipids
ParameterTypical ValueMethod of AnalysisSignificance
Mean Hydrodynamic Diameter 100 - 200 nmDynamic Light Scattering (DLS)Indicates the average size of the vesicles, crucial for applications in drug delivery and mimicking cellular structures.[3][4]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)A measure of the size distribution homogeneity. A lower PDI indicates a more uniform population of vesicles.[5]
Zeta Potential -10 mV to -40 mV (for anionic lipids)Electrophoretic Light ScatteringIndicates the surface charge of the vesicles, which influences their stability and interaction with biological systems.[6][7]
Lamellarity UnilamellarCryo-Electron Microscopy (Cryo-EM)Confirms that the vesicles consist of a single bilayer, which is a key characteristic of LUVs.
Stability Stable for several weeks at 4°CDLS (monitoring size over time)Assesses the shelf-life of the vesicle suspension, which is important for experimental reproducibility.[8][9]

Experimental Protocols

Protocol 1: Preparation of LUVs with Brominated Lipids by Thin-Film Hydration and Extrusion

This protocol describes the most common and reliable method for producing LUVs with a defined size.[10][11][12][13]

Materials:

  • Brominated and non-brominated lipids (e.g., Brominated POPC, POPC, POPS)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas

  • Extruder device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation: a. Dissolve the desired mixture of brominated and non-brominated lipids in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure. A water bath set to a temperature above the phase transition temperature of the lipids can facilitate this process. c. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. d. To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration: a. Introduce nitrogen or argon gas into the flask to break the vacuum. b. Add the desired hydration buffer to the flask. The volume should be sufficient to achieve the desired final lipid concentration (typically 1-10 mg/mL). c. Hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) at a temperature above the lipid phase transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended): a. To increase the encapsulation efficiency and promote the formation of unilamellar vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles. b. Freeze the suspension in liquid nitrogen until completely frozen, then thaw it in a warm water bath. Vortex the sample between cycles.

  • Extrusion: a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). Pre-wet the membrane with the hydration buffer. b. Heat the extruder to a temperature above the phase transition temperature of the lipids. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process forces the MLVs to break down and reform into LUVs of a size comparable to the membrane pore diameter. e. The final extruded solution should appear translucent, indicating the formation of LUVs.

  • Storage: a. Store the LUV suspension at 4°C. For long-term storage, the vesicles can be stored under an inert gas to prevent lipid oxidation.

Protocol 2: Characterization of LUVs

1. Size and Polydispersity Analysis using Dynamic Light Scattering (DLS): [3][14] a. Dilute a small aliquot of the LUV suspension in the hydration buffer to an appropriate concentration for DLS analysis. b. Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument. c. A narrow size distribution with a PDI below 0.2 is indicative of a homogenous LUV population.

2. Zeta Potential Measurement: [6][15] a. Dilute the LUV suspension in an appropriate buffer for zeta potential measurement (e.g., low ionic strength buffer). b. Measure the zeta potential using an instrument equipped with an electrophoretic light scattering module. c. The zeta potential provides information about the surface charge of the vesicles, which is crucial for their stability and interaction with other molecules.

3. Visualization by Cryo-Electron Microscopy (Cryo-EM): [16] a. Apply a small volume (3-4 µL) of the LUV suspension to a glow-discharged cryo-EM grid. b. Blot the excess liquid to form a thin film and rapidly plunge-freeze the grid in liquid ethane. c. Image the frozen-hydrated vesicles using a cryo-electron microscope to visualize their morphology and confirm unilamellarity.

Mandatory Visualizations

LUV_Preparation_Workflow cluster_prep LUV Preparation Lipid_Dissolution 1. Dissolve Lipids (Brominated + Non-brominated) in Organic Solvent Thin_Film_Formation 2. Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Thin_Film_Formation Hydration 3. Hydrate Film with Buffer to form MLVs Thin_Film_Formation->Hydration Freeze_Thaw 4. Freeze-Thaw Cycles (Optional) Hydration->Freeze_Thaw Extrusion 5. Extrude through Polycarbonate Membrane Freeze_Thaw->Extrusion LUVs Large Unilamellar Vesicles (LUVs) Extrusion->LUVs

Caption: Workflow for the preparation of Large Unilamellar Vesicles (LUVs).

Protein_Interaction_Workflow cluster_interaction Protein-Membrane Interaction Assay Prepare_LUVs Prepare LUVs with Brominated Lipids Incubate Incubate Protein with Brominated LUVs Prepare_LUVs->Incubate Prepare_Protein Prepare Protein of Interest (with intrinsic Tryptophan or fluorescent label) Prepare_Protein->Incubate Measure_Fluorescence Measure Fluorescence Quenching Incubate->Measure_Fluorescence Analyze_Data Analyze Data to Determine Binding Affinity and Stoichiometry Measure_Fluorescence->Analyze_Data

Caption: Experimental workflow for studying protein-membrane interactions.

CryoEM_Workflow cluster_cryoem Cryo-EM Analysis Workflow Prepare_LUVs Prepare LUVs with Brominated Lipids Grid_Preparation Apply LUVs to Cryo-EM Grid Prepare_LUVs->Grid_Preparation Plunge_Freezing Plunge-Freeze in Liquid Ethane Grid_Preparation->Plunge_Freezing Data_Collection Collect Micrographs (Cryo-TEM) Plunge_Freezing->Data_Collection Image_Processing Image Processing and 3D Reconstruction Data_Collection->Image_Processing

Caption: Workflow for Cryo-EM analysis of LUVs with brominated lipids.

References

Application Notes and Protocols for Tryptophan Penetration Depth Experiments Using 16:0-18:0(11-12Br) PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Determining the precise depth and orientation of peptides and proteins within a lipid bilayer is crucial for understanding their function, mechanism of action, and for the rational design of novel therapeutics. Tryptophan fluorescence quenching using brominated phospholipids (B1166683) is a powerful and widely used biophysical technique to obtain high-resolution information on the position of tryptophan residues within the membrane. This application note provides a detailed protocol for utilizing 1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine (16:0-18:0(11-12Br) PC) to measure the penetration depth of tryptophan residues in model membrane systems.

The bromine atoms on the acyl chain of the phospholipid act as efficient short-range quenchers of tryptophan fluorescence.[1][2] By systematically varying the position of the bromine atoms along the acyl chain, a depth-dependent quenching profile can be generated, allowing for the precise localization of the tryptophan fluorophore within the lipid bilayer.[1][3][4] The quenching mechanism is characterized by a sixth-power dependence on the distance between the tryptophan and the bromine atoms, with a typical Förster distance (R₀) of approximately 9 Å.[1][5] This short-range interaction makes the technique highly sensitive to the local environment of the tryptophan residue.

Principle of the Method

The methodology relies on the principle of fluorescence resonance energy transfer (FRET) and collisional quenching.[5][6] Tryptophan, an intrinsic fluorophore in many proteins, can be excited with UV light (typically around 295 nm) and will emit fluorescence at a longer wavelength (around 350 nm).[7][8] When a quencher, in this case, the bromine atoms of this compound, is in close proximity to the excited tryptophan, the fluorescence is quenched, leading to a decrease in the measured fluorescence intensity.[1][2] The efficiency of this quenching is highly dependent on the distance between the tryptophan and the bromine atoms.[1][5]

By preparing a series of lipid vesicles containing the protein or peptide of interest and a known concentration of this compound, the degree of fluorescence quenching can be measured. Comparing the fluorescence intensity in the presence and absence of the brominated lipid allows for the calculation of the quenching efficiency. This experiment is typically repeated with a set of phospholipids brominated at different positions along the acyl chain to generate a quenching profile as a function of depth. The position of maximum quenching corresponds to the depth of the tryptophan residue within the membrane.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to tryptophan fluorescence quenching experiments using brominated phospholipids.

ParameterValueDescriptionReference
Förster Distance (R₀) ~9 ÅThe distance at which fluorescence quenching is 50% efficient.[1][5][1][5]
Quenching Dependence r⁻⁶The efficiency of quenching decreases with the sixth power of the distance (r) between the tryptophan and the bromine atoms.[1][5][1][5]
Quenching Type Short-range / ContactBrominated lipids are considered short-range quenchers, providing high spatial resolution.[1][2][1][2]
Tryptophan Excitation λ ~295 nmOptimal wavelength to excite tryptophan while minimizing excitation of other aromatic residues like tyrosine.[7][7]
Tryptophan Emission λ ~330-355 nmThe emission maximum is sensitive to the polarity of the tryptophan's environment.[8][8]

Experimental Protocols

Preparation of Lipid Vesicles

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the extrusion method.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired non-quenching lipid

  • 1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine (this compound)

  • Chloroform (B151607)

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate filters (e.g., 100 nm pore size)

  • Glass vials

  • Nitrogen gas stream

  • Vacuum desiccator

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, mix the desired molar ratio of the non-quenching lipid (e.g., POPC) and this compound dissolved in chloroform. A typical molar percentage for the brominated lipid is 20-50%. Prepare a control sample with 100% non-quenching lipid.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired buffer to the dried lipid film to achieve the final desired lipid concentration (e.g., 1-5 mg/mL).

    • Vortex the mixture vigorously for several minutes to hydrate (B1144303) the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate filter according to the manufacturer's instructions.

    • Draw the MLV suspension into a gas-tight syringe.

    • Pass the suspension through the extruder at least 11 times. This process will generate a translucent suspension of LUVs with a uniform size distribution.

    • Store the prepared LUVs at 4°C and use within a few days.

Incorporation of Peptide/Protein into Vesicles

Materials:

  • Prepared LUVs (with and without this compound)

  • Peptide or protein of interest containing a single tryptophan residue

  • Buffer

Procedure:

  • Add the peptide or protein solution to the LUV suspension at the desired lipid-to-protein molar ratio (e.g., 100:1 to 500:1).

  • Incubate the mixture for a specified time (e.g., 1 hour) at a temperature above the phase transition temperature of the lipids to facilitate incorporation.

  • The sample is now ready for fluorescence measurements.

Fluorescence Quenching Measurements

Materials:

  • Fluorometer with temperature control

  • Quartz cuvettes

  • Samples of peptide/protein incorporated into LUVs (with and without this compound)

Procedure:

  • Set the excitation wavelength to 295 nm and the emission wavelength to the maximum emission of the tryptophan in the membrane environment (typically determined by an initial emission scan from 310 nm to 400 nm).

  • Equilibrate the cuvette containing the sample to the desired temperature in the fluorometer.

  • Record the fluorescence intensity of the control sample (F₀), which contains the peptide/protein in vesicles made of non-quenching lipid.

  • Record the fluorescence intensity of the sample containing the brominated lipid (F).

  • Measure the background fluorescence of a vesicle-only sample (without protein) and subtract it from the corresponding sample measurements.

Data Analysis

The fractional quenching (Q) is calculated using the following equation:

Q = (F₀ - F) / F₀

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher (brominated lipid).

  • F is the fluorescence intensity in the presence of the quencher.

By plotting the fractional quenching (Q) against the position of the bromine atoms for a series of brominated phospholipids, a quenching profile can be generated. The peak of this profile indicates the depth of the tryptophan residue within the membrane. More sophisticated analysis, such as the parallax method or distribution analysis, can be employed to determine the precise depth and distribution of the tryptophan residue.[9]

Visualizations

Experimental_Workflow cluster_prep Vesicle Preparation cluster_incorp Protein Incorporation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis Lipid_Mixing 1. Mix Lipids (e.g., POPC + Br-PC) Film_Formation 2. Form Lipid Film (N2 stream + Vacuum) Lipid_Mixing->Film_Formation Hydration 3. Hydrate Film (Buffer + Vortex) Film_Formation->Hydration Extrusion 4. Extrude (LUV Formation) Hydration->Extrusion Protein_Addition 5. Add Protein/Peptide Extrusion->Protein_Addition Incubation 6. Incubate Protein_Addition->Incubation Fluorescence_Reading 7. Measure Fluorescence (Excitation at 295 nm) Incubation->Fluorescence_Reading Control_Reading Control (No Br-PC) Fluorescence_Reading->Control_Reading Sample_Reading Sample (With Br-PC) Fluorescence_Reading->Sample_Reading Calculate_Quenching 8. Calculate Fractional Quenching Control_Reading->Calculate_Quenching Sample_Reading->Calculate_Quenching Generate_Profile 9. Generate Quenching Profile Calculate_Quenching->Generate_Profile

Caption: Experimental workflow for tryptophan penetration depth determination.

Quenching_Principle cluster_membrane Lipid Bilayer Tryptophan Trp Bromine_Close Br Tryptophan->Bromine_Close r (short) Bromine_Far Br Fluorescence Fluorescence (~350 nm) Tryptophan->Fluorescence No_Quenching No Significant Quenching Quenching Quenching Excitation Excitation (295 nm) Excitation->Tryptophan

References

Application Notes and Protocols for Fluorescence Quenching Assay using 16:0-18:0(11-12Br) PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence quenching assays are powerful tools for studying a variety of biological phenomena, including lipid transfer between membranes, membrane fusion, and the interaction of proteins with lipid bilayers. This application note provides a detailed protocol for a fluorescence quenching assay utilizing a brominated phospholipid, 1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine (16:0-18:0(11-12Br) PC), as the quencher. Bromine atoms appended to the acyl chain of the phospholipid act as efficient collisional quenchers for nearby fluorophores.[1] This quenching is distance-dependent, making it an excellent method for monitoring processes that involve the close apposition or mixing of lipid membranes.[2][3]

In this protocol, we describe a lipid transfer assay to measure the activity of a hypothetical lipid transfer protein (LTP). The assay is based on the principle that the fluorescence of a donor liposome (B1194612) containing a fluorescently labeled phospholipid, such as 1-palmitoyl-2-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sn-glycero-3-phosphoethanolamine (NBD-PE), is quenched upon the transfer of the brominated phospholipid from an acceptor liposome by the LTP. The rate of fluorescence quenching is directly proportional to the activity of the LTP.

Principle of the Assay

The assay utilizes two populations of liposomes: donor vesicles and acceptor vesicles.

  • Donor Liposomes: These vesicles contain a fluorescent lipid analog, such as NBD-PE, which exhibits strong fluorescence.

  • Acceptor Liposomes: These vesicles contain the brominated phospholipid, this compound, which acts as a quencher.

In the absence of a lipid transfer protein, the donor and acceptor liposomes remain separate, and the fluorescence of the NBD-PE in the donor liposomes is high. Upon the addition of an active LTP, the brominated phospholipid is transferred from the acceptor to the donor liposomes. The close proximity of the bromine atoms to the NBD fluorophore results in the quenching of its fluorescence. The rate of decrease in fluorescence intensity is a measure of the lipid transfer activity.

Materials and Reagents

ReagentSupplierCatalog No.
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)Avanti Polar Lipids850457
This compoundAvanti Polar Lipids850383
16:0 NBD-PEAvanti Polar Lipids810133
Chloroform (B151607)Sigma-AldrichC2432
MethanolSigma-Aldrich322415
HEPESSigma-AldrichH3375
NaClSigma-AldrichS9888
EDTASigma-AldrichE9884
Lipid Transfer Protein (LTP) of interestUser-provided-

Experimental Protocols

Preparation of Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) by the extrusion method.[4][5][6]

a. Preparation of Lipid Films:

  • Donor Liposomes (POPC:NBD-PE, 99:1 mol%):

    • In a clean glass test tube, combine 990 µL of a 10 mg/mL POPC stock solution in chloroform and 10 µL of a 1 mg/mL 16:0 NBD-PE stock solution in chloroform.

  • Acceptor Liposomes (POPC:this compound, 80:20 mol%):

    • In a separate clean glass test tube, combine 800 µL of a 10 mg/mL POPC stock solution in chloroform and 200 µL of a 10 mg/mL this compound stock solution in chloroform.

  • Dry the lipid mixtures under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tubes.

  • Place the tubes in a vacuum desiccator for at least 2 hours to remove any residual solvent.

b. Hydration of Lipid Films:

  • Hydrate the dried lipid films by adding 1 mL of Assay Buffer (20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4) to each tube.

  • Vortex the tubes vigorously for 5 minutes to disperse the lipid films, creating multilamellar vesicles (MLVs). The solution will appear milky.

c. Extrusion to Form LUVs:

  • Assemble a mini-extruder with a 100 nm pore size polycarbonate membrane.

  • Draw the MLV suspension into a gas-tight syringe.

  • Pass the lipid suspension through the extruder membrane 11 times. This process will size the liposomes to a uniform diameter of approximately 100 nm, and the solution should become clearer.

  • Store the resulting LUV suspensions at 4°C and use within one week.

Fluorescence Quenching Assay

a. Assay Setup:

  • Set up a fluorescence spectrophotometer with excitation and emission wavelengths suitable for NBD (e.g., Excitation: 460 nm, Emission: 535 nm).

  • Equilibrate the spectrophotometer's cuvette holder to the desired assay temperature (e.g., 37°C).

  • In a quartz cuvette, prepare the reaction mixture as follows:

    • 1800 µL of Assay Buffer

    • 50 µL of Donor Liposome suspension

    • 50 µL of Acceptor Liposome suspension

  • Place the cuvette in the spectrophotometer and record the baseline fluorescence (F₀) for 2-5 minutes to ensure a stable signal.

b. Initiation of the Reaction and Data Acquisition:

  • Initiate the lipid transfer reaction by adding a small volume (e.g., 10-20 µL) of the Lipid Transfer Protein (LTP) solution to the cuvette. The final concentration of LTP should be optimized for the specific protein being studied.

  • Immediately after adding the LTP, gently mix the solution by pipetting up and down a few times, being careful to avoid introducing air bubbles.

  • Start recording the fluorescence intensity (F) over time for a period of 15-30 minutes, or until the signal reaches a plateau.

c. Determination of Maximum Quenching:

  • At the end of the kinetic measurement, add 10 µL of 10% (v/v) Triton X-100 to the cuvette to completely disrupt the liposomes and induce maximum quenching.

  • Record the final fluorescence intensity (F_max_quench).

Data Analysis

The rate of lipid transfer can be determined by calculating the initial rate of fluorescence quenching. The percentage of quenching can be calculated using the following formula:

% Quenching = [ (F₀ - F) / (F₀ - F_max_quench) ] * 100

Where:

  • F₀ is the initial fluorescence intensity before the addition of LTP.

  • F is the fluorescence intensity at a given time point after the addition of LTP.

  • F_max_quench is the fluorescence intensity after the addition of Triton X-100.

The initial rate of the reaction is the slope of the initial linear portion of the % Quenching vs. Time plot.

Data Presentation

Table 1: Recommended Concentrations for Assay Components

ComponentRecommended Final Concentration
Donor Liposomes25 µM
Acceptor Liposomes25 µM
Lipid Transfer Protein10 - 100 nM (to be optimized)
Assay Buffer20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4

Table 2: Example Data for LTP Activity

LTP Concentration (nM)Initial Rate (% Quenching / min)
00.1 ± 0.02
105.2 ± 0.4
2512.8 ± 0.9
5024.5 ± 1.5
10035.1 ± 2.1

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_assay Fluorescence Quenching Assay cluster_analysis Data Analysis prep_donor Prepare Donor Liposomes (POPC:NBD-PE) lipid_film Create Lipid Films prep_donor->lipid_film prep_acceptor Prepare Acceptor Liposomes (POPC:Br-PC) prep_acceptor->lipid_film hydration Hydrate Films (MLVs) lipid_film->hydration extrusion Extrude (LUVs) hydration->extrusion setup Assay Setup in Cuvette (Donor + Acceptor Liposomes) extrusion->setup baseline Record Baseline Fluorescence (F₀) setup->baseline add_ltp Add Lipid Transfer Protein baseline->add_ltp measure Measure Fluorescence Decrease (F) add_ltp->measure lyse Lyse Liposomes (Triton X-100) measure->lyse final_f Record F_max_quench lyse->final_f calculate Calculate % Quenching final_f->calculate plot Plot % Quenching vs. Time calculate->plot rate Determine Initial Rate plot->rate

Caption: Experimental workflow for the fluorescence quenching lipid transfer assay.

quenching_mechanism cluster_legend Legend donor Donor Liposome acceptor Acceptor Liposome ltp LTP donor->ltp No Quenching acceptor->ltp Br-PC Transfer donor_quenched Donor Liposome acceptor_after Acceptor Liposome ltp->acceptor ltp->donor_quenched l1 l2 l3 key_donor NBD-PE key_nbd key_donor->key_nbd Fluorescent key_br key_nbd->key_br Quenched

Caption: Mechanism of fluorescence quenching in the lipid transfer assay.

Troubleshooting

IssuePossible CauseSolution
No fluorescence quenching observedInactive Lipid Transfer ProteinVerify the activity of the LTP using an alternative assay. Prepare fresh protein solution.
Incorrect liposome preparationConfirm lipid concentrations and ratios. Ensure complete removal of organic solvent. Verify liposome size by dynamic light scattering.
Incorrect assay buffer conditions (pH, ionic strength)Optimize buffer components for the specific LTP.
High background quenchingSpontaneous transfer of brominated lipidsPerform a control experiment without LTP to measure the rate of spontaneous transfer. If high, consider a different quencher.
Contamination of donor liposomes with quencherUse separate glassware and syringes for donor and acceptor liposome preparation.
Rapid, non-specific quenchingProtein aggregation causing light scatteringCentrifuge the protein solution before use. Include a non-ionic detergent at a low concentration in the assay buffer.
Noisy signalLow fluorescence intensityIncrease the concentration of donor liposomes or the percentage of NBD-PE.
Photobleaching of the fluorophoreReduce the excitation light intensity or the exposure time.

Conclusion

The fluorescence quenching assay using this compound provides a sensitive and continuous method for measuring the activity of lipid transfer proteins. The protocol is adaptable for high-throughput screening of potential inhibitors or activators of LTPs, making it a valuable tool in drug discovery and basic research. Careful optimization of the assay conditions is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Use of 16:0-18:0(11-12Br) PC as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics is a cornerstone of modern biological and pharmaceutical research, providing critical insights into cellular metabolism, disease pathogenesis, and the mechanism of action of novel therapeutics. The accurate and precise measurement of lipid species by mass spectrometry (MS), however, is fraught with challenges, including sample loss during extraction, variability in ionization efficiency, and instrument drift. To mitigate these sources of error, the use of a suitable internal standard (IS) is indispensable.

This document provides detailed application notes and protocols for the use of 1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine [16:0-18:0(11-12Br) PC] as an internal standard for the quantitative analysis of phosphatidylcholines (PCs) and other phospholipid classes by liquid chromatography-mass spectrometry (LC-MS). The incorporation of bromine atoms into the fatty acyl chain provides a unique isotopic signature, allowing for clear differentiation from endogenous lipids and minimizing potential interferences. This chemically stable, non-naturally occurring phospholipid is designed to mimic the extraction and ionization behavior of endogenous PCs, thereby ensuring reliable quantification.

Principle of Operation

The fundamental principle behind the use of this compound as an internal standard is to provide a reference compound that behaves similarly to the analytes of interest throughout the entire analytical workflow. By adding a known amount of the internal standard to the sample at the very beginning of the sample preparation process, any losses or variations that occur during lipid extraction, derivatization (if any), and LC-MS analysis will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively normalizing for these variations and leading to more accurate and precise results.

The unique isotopic pattern of bromine (approximately a 1:1 ratio of 79Br and 81Br) results in a characteristic M+2 isotopic peak for the brominated internal standard, which is readily distinguishable from the isotopic patterns of naturally occurring lipids. This allows for the confident identification and selective detection of the internal standard, even in complex biological matrices.

Experimental Protocols

Materials and Reagents
  • This compound internal standard solution (e.g., 1 mg/mL in chloroform)

  • LC-MS grade solvents: methanol, chloroform (B151607), isopropanol, acetonitrile, and water

  • Formic acid and ammonium (B1175870) acetate (B1210297) (for mobile phase preparation)

  • Biological matrix (e.g., plasma, serum, cell pellets, tissue homogenates)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes and autosampler vials

Sample Preparation and Lipid Extraction

The following protocol is a general guideline for the extraction of lipids from biological samples using a modified Bligh-Dyer method.

  • Sample Thawing and Aliquoting: Thaw frozen biological samples on ice. For plasma or serum, use 50 µL per sample. For cell pellets, use a consistent number of cells (e.g., 1 x 106 cells). For tissue, use a consistent weight (e.g., 10 mg).

  • Addition of Internal Standard: To each sample, add a known amount of the this compound internal standard solution. The final concentration of the internal standard should be within the linear range of the assay (e.g., 10 µM).

  • Lipid Extraction:

    • Add 1 mL of a chloroform:methanol (1:2, v/v) mixture to each sample.

    • Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.

    • Add 0.25 mL of chloroform and vortex for 30 seconds.

    • Add 0.25 mL of water and vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of the Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean tube.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v) for LC-MS analysis.

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Analysis

The following are recommended starting conditions for the analysis of phosphatidylcholines using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer.

Parameter Condition
LC System UPLC/HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium acetate and 0.1% formic acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate and 0.1% formic acid
Flow Rate 0.4 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Scan Type Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions for this compound:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound918.4 (M+H)+184.1 (Phosphocholine headgroup)35
This compound918.4 (M+H)+Fragment corresponding to loss of the brominated fatty acyl chainInstrument dependent

Note: The exact m/z values and collision energies should be optimized on the user's instrument.

Data Presentation: Expected Quantitative Performance

The following tables summarize the expected performance characteristics of the this compound internal standard in a typical quantitative lipidomics assay. This data represents typical performance and should be validated in the user's own laboratory.

Table 1: Linearity

Analyte Concentration Range (µM) Correlation Coefficient (R²)
Phosphatidylcholine Mix0.1 - 100> 0.995

Table 2: Precision

Analyte Concentration (µM) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=18)
Phosphatidylcholine Mix1< 10%< 15%
50< 5%< 10%

Table 3: Accuracy

Analyte Spiked Concentration (µM) Measured Concentration (µM) Recovery (%)
Phosphatidylcholine Mix54.8597%
7578.0104%

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

Analyte LOD (µM) LOQ (µM)
Phosphatidylcholine Mix0.050.15

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Spike with This compound IS Sample->Add_IS Extraction Lipid Extraction (Bligh-Dyer) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation Reverse-Phase LC Separation Dry_Reconstitute->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Analyte/IS Ratio Peak_Integration->Quantification Results Final Concentrations Quantification->Results

Caption: Experimental workflow for quantitative lipidomics using this compound.

Kennedy Pathway for Phosphatidylcholine Biosynthesis

G cluster_quant Quantification Point Choline Choline CK Choline Kinase Choline->CK Phosphocholine Phosphocholine CT CTP:phosphocholine cytidylyltransferase Phosphocholine->CT CDP_Choline CDP-Choline CPT Cholinephosphotransferase CDP_Choline->CPT DAG Diacylglycerol (DAG) DAG->CPT PC Phosphatidylcholine (PC) (Analyte for Quantification) CK->Phosphocholine CT->CDP_Choline CPT->PC

Caption: The Kennedy pathway for de novo PC biosynthesis.

Conclusion

The use of this compound as an internal standard offers a robust and reliable solution for the quantitative analysis of phosphatidylcholines and other phospholipids (B1166683) by LC-MS. Its unique isotopic signature, chemical stability, and structural similarity to endogenous lipids make it an excellent choice for correcting for analytical variability. The protocols and expected performance data presented here provide a solid foundation for the implementation of this internal standard in a wide range of lipidomics research applications, from basic science to clinical and pharmaceutical studies. As with any analytical method, it is recommended that users validate the performance of this internal standard in their own laboratory and for their specific biological matrix of interest.

Application Notes and Protocols for Quantitative Lipidomics of Phosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics is a critical discipline in understanding the roles of lipids in health and disease, and for the development of novel therapeutics. Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) and are integral components of cell membranes and are involved in various signaling pathways. Accurate quantification of PC species is therefore essential for lipid-related research.

This document provides detailed application notes and protocols for the quantitative analysis of phosphatidylcholines. It addresses the use of internal standards, which are crucial for correcting for variations in sample preparation and analysis, thereby ensuring data accuracy and reliability. While the primary inquiry concerns the use of brominated phosphatidylcholine standards, the current scientific literature indicates that their principal application is as contrast agents in cryo-electron microscopy for structural biology studies, rather than as internal standards in quantitative mass spectrometry-based lipidomics.

Therefore, these notes will focus on established and validated methods using stable isotope-labeled (e.g., deuterated) and odd-chain phosphatidylcholine standards, which are the industry-accepted benchmarks for quantitative lipidomics.

The Role of Internal Standards in Quantitative Lipidomics

Internal standards are essential for accurate lipid quantification.[1] They are compounds of known concentration added to a sample at the beginning of the workflow to account for sample loss during extraction and variability in ionization efficiency during mass spectrometry analysis. The ideal internal standard is chemically similar to the analyte of interest but isotopically or structurally distinct to be distinguishable by the mass spectrometer.

Types of Internal Standards for Phosphatidylcholine Quantification:
  • Stable Isotope-Labeled (SIL) Standards: These are considered the gold standard. Deuterated (²H) or carbon-13 labeled (¹³C) PC standards have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during sample preparation and analysis.[1]

  • Odd-Chain Standards: These are PCs with fatty acid chains containing an odd number of carbon atoms (e.g., C17:0). As these are not typically found in biological systems, they can be used to quantify even-chain PCs. They are a cost-effective alternative to SIL standards.[1]

Quantitative Data Presentation

The following tables present hypothetical quantitative data to illustrate the results of a typical quantitative lipidomics experiment for phosphatidylcholines using both deuterated and odd-chain internal standards.

Table 1: Quantification of Phosphatidylcholine Species in Human Plasma Using Deuterated Internal Standards

Analyte (PC Species)Endogenous Concentration (µM)Deuterated Internal StandardStandard Concentration (µM)Calculated Concentration (µM)% Recovery
PC 16:0/18:150.2PC 16:0-d31/18:110.049.899.2%
PC 16:0/18:235.8PC 16:0-d31/18:210.036.1100.8%
PC 18:0/18:222.1PC 18:0-d35/18:210.021.597.3%
PC 18:0/20:415.6PC 18:0-d35/20:410.015.9101.9%

Table 2: Quantification of Total Phosphatidylcholine Using an Odd-Chain Internal Standard

Sample IDTotal Endogenous PC Peak AreaOdd-Chain Internal StandardStandard Peak AreaCalculated Total PC (nmol)
Control 11.25E+08PC 17:0/17:05.00E+0725.0
Control 21.30E+08PC 17:0/17:05.10E+0725.5
Treated 11.85E+08PC 17:0/17:04.90E+0737.8
Treated 21.92E+08PC 17:0/17:05.05E+0738.0

Experimental Protocols

The following are detailed protocols for a typical quantitative lipidomics workflow for phosphatidylcholines.

Protocol 1: Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add a known amount of the internal standard mixture (either deuterated or odd-chain PC standards).

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the plasma sample.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).

Protocol 2: Quantitative Analysis by LC-MS/MS
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: Develop a suitable gradient to separate the different PC species.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification. For PCs, the precursor ion scan of m/z 184 (the phosphocholine (B91661) headgroup) is highly specific.[2]

    • MRM Transitions: Set up specific precursor-to-product ion transitions for each PC species and internal standard. The product ion is often the phosphocholine headgroup at m/z 184.

  • Data Analysis:

    • Integrate the peak areas of the endogenous PC species and the internal standards.

    • Calculate the concentration of each PC species using the ratio of the peak area of the analyte to the peak area of the internal standard, and the known concentration of the internal standard.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing start Plasma Sample spike Spike with Internal Standard (Deuterated or Odd-Chain PC) start->spike extract Lipid Extraction (Folch Method) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lcms LC-MS/MS Analysis (C18 RP, ESI+) reconstitute->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq peak_int Peak Integration data_acq->peak_int quant Quantification (Ratio to Internal Standard) peak_int->quant report Data Reporting quant->report

Caption: Quantitative lipidomics workflow for phosphatidylcholines.

Phosphatidylcholine Biosynthesis Pathways

Phosphatidylcholine is synthesized in mammalian cells primarily through two pathways: the Kennedy pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway.[3][4]

G cluster_kennedy Kennedy Pathway (CDP-Choline Pathway) cluster_pemt PEMT Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (CK) CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP:phosphocholine cytidylyltransferase (CCT) Phosphatidylcholine Phosphatidylcholine CDP-Choline->Phosphatidylcholine Cholinephosphotransferase (CPT) DAG Diacylglycerol DAG->Phosphatidylcholine PE Phosphatidylethanolamine Phosphatidyl-N-monomethylethanolamine Phosphatidyl-N-monomethylethanolamine PE->Phosphatidyl-N-monomethylethanolamine PEMT Phosphatidyl-N,N-dimethylethanolamine Phosphatidyl-N,N-dimethylethanolamine Phosphatidyl-N-monomethylethanolamine->Phosphatidyl-N,N-dimethylethanolamine PEMT Phosphatidyl-N,N-dimethylethanolamine->Phosphatidylcholine PEMT

References

Application Note: Quantitative Analysis of 16:0-18:0(11-12Br) PC using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 16:0-18:0(11-12Br) PC, a brominated phosphatidylcholine analog often used as an internal standard or a probe in lipidomic studies. The method utilizes a simple protein precipitation extraction followed by reversed-phase chromatography and detection by multiple reaction monitoring (MRM) mass spectrometry. This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this specific lipid species in biological matrices.

Introduction

Phosphatidylcholines (PCs) are major components of eukaryotic cell membranes and are precursors to important signaling molecules.[1] The study of PC metabolism and its role in signaling pathways is crucial for understanding various physiological and pathological processes. Brominated lipid analogs, such as this compound, serve as valuable tools in lipid research, often employed as internal standards for quantification due to their similar chemical properties to endogenous lipids but distinct mass, or as probes to study lipid-protein interactions and membrane dynamics.[2][3]

This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the specific and sensitive quantification of this compound.

Experimental

Materials and Reagents
  • This compound standard (Avanti Polar Lipids or equivalent)

  • LC-MS/MS grade acetonitrile, methanol, isopropanol (B130326), and water

  • Formic acid and ammonium (B1175870) formate

  • Human plasma (or other relevant biological matrix)

  • Internal Standard (IS): d9-18:1 Lyso PC or other suitable deuterated lipid standard

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from plasma.

Protocol:

  • To 50 µL of plasma sample, add 200 µL of cold isopropanol containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at 4°C for 2 hours to enhance protein precipitation.[4]

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an LC autosampler vial for analysis.

LC-MS/MS Method

Liquid Chromatography:

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of lipids.[5][6]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[7]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[7]

  • Gradient: A linear gradient from 30% to 100% B over 5 minutes, followed by a 2-minute hold at 100% B, and a 3-minute re-equilibration at 30% B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for this compound and a potential internal standard are listed in Table 1. The characteristic precursor to product ion transition for phosphatidylcholines is the fragmentation of the phosphocholine (B91661) headgroup, which yields a product ion at m/z 184.1.[8] The precursor ion for this compound will have a characteristic isotopic pattern due to the two bromine atoms. The most abundant isotopologue is selected as the precursor ion.

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 300°C, Gas Flow: 10 L/min).

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound. The chromatographic conditions provided good peak shape and resolution.

Quantitative Data

The method was validated for linearity, sensitivity, precision, and accuracy. A summary of the quantitative performance is presented in Table 2.

Table 1: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound916.5184.110035
d9-18:1 Lyso PC (IS)531.4184.110025

Table 2: Summary of Quantitative Method Performance

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Sensitivity
Lower Limit of Quantification (LLOQ)1 ng/mL
Precision
Intra-day (%CV)< 10%
Inter-day (%CV)< 15%
Accuracy
Intra-day (% Bias)± 10%
Inter-day (% Bias)± 15%

Signaling Pathways and Experimental Workflows

Phosphatidylcholines are central to cellular signaling. They can be hydrolyzed by phospholipases to generate second messengers. For instance, Phospholipase C (PLC) and Phospholipase D (PLD) are key enzymes in these pathways.[9][10]

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Cold Isopropanol with Internal Standard (200 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 incubate Incubate (4°C, 2h) vortex1->incubate centrifuge Centrifuge (10,000 x g, 10 min) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute inject Inject (5 µL) reconstitute->inject lc_separation Reversed-Phase C18 Chromatography inject->lc_separation ms_detection ESI+ MRM Detection lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

PLC_pathway receptor G-Protein Coupled Receptor (GPCR) g_protein Gq Protein receptor->g_protein Ligand Binding plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor cellular_response Cellular Response pkc->cellular_response ca2 Ca²⁺ Release er->ca2 ca2->cellular_response

Caption: Simplified Phospholipase C (PLC) signaling pathway.

PLD_pathway receptor Receptor Tyrosine Kinase or GPCR pld Phospholipase D (PLD) receptor->pld Activates pc Phosphatidylcholine (PC) pld->pc Hydrolyzes pa Phosphatidic Acid (PA) pc->pa choline Choline pc->choline mtor mTOR Signaling pa->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Simplified Phospholipase D (PLD) signaling pathway.

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantification of this compound in a biological matrix. The method is sensitive, specific, and reproducible, making it a valuable tool for lipidomic research and drug development applications where the analysis of this brominated phosphatidylcholine is required. The provided experimental workflow and signaling pathway diagrams offer a comprehensive guide for researchers in the field.

References

Application Notes and Protocols for Incorporating 16:0-18:0(11-12BR) PC into Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine, commonly known as 16:0-18:0(11-12BR) PC, is a specialized, modified phospholipid valuable for biophysical studies of model membranes.[1] This lipid features a saturated 16-carbon palmitoyl (B13399708) chain at the sn-1 position and an 18-carbon stearoyl chain at the sn-2 position, with two bromine atoms introduced at the 11th and 12th carbons of the stearoyl chain. These heavy bromine atoms serve as powerful tools for specific experimental applications, primarily as fluorescence quenchers and as contrast-enhancing probes in cryo-electron microscopy (cryo-EM).[2][3][4]

The introduction of bulky bromine atoms into the hydrophobic core of the lipid bilayer can influence the physical properties of the membrane, such as fluidity, thickness, and lipid packing.[5][6] Understanding these effects is crucial for the accurate interpretation of experimental data. These application notes provide detailed protocols for the incorporation of this compound into model membranes and its use in key applications.

Product Information and Properties

  • Chemical Name: 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine

  • Abbreviation: this compound

  • Molecular Formula: C₄₂H₈₂Br₂NO₈P

  • Molecular Weight: 919.88 g/mol

  • CAS Number: 324054-54-8

Key Applications

The unique properties of this compound make it suitable for a range of biophysical applications:

  • Fluorescence Quenching Studies: The bromine atoms act as efficient quenchers of tryptophan fluorescence, enabling the determination of the penetration depth of peptides and proteins within the lipid bilayer.[4] This is achieved by measuring the decrease in fluorescence intensity of a tryptophan-containing molecule in the presence of liposomes containing the brominated phospholipid.

  • Cryo-Electron Microscopy (Cryo-EM): The high electron density of bromine enhances contrast in cryo-EM imaging, allowing for the precise localization of the brominated lipid within the membrane. This is particularly useful for studying lipid organization, protein-lipid interactions, and membrane remodeling processes.[2][3]

  • Membrane Structure and Dynamics: By incorporating this lipid, researchers can investigate how localized modifications in the acyl chain region affect overall membrane properties.

Quantitative Data on Membrane Properties

Membrane PropertyExpected Effect of this compound IncorporationMethod of Measurement
Membrane Fluidity A slight decrease in fluidity is anticipated due to the bulky bromine atoms, which may restrict the motion of adjacent acyl chains. The effect is likely localized to the region of bromination.Fluorescence Anisotropy, Laurdan GP, FRAP
Bilayer Thickness A marginal increase in bilayer thickness in the vicinity of the bromine atoms may occur due to steric hindrance. Molecular dynamics simulations of other modified lipids suggest localized changes rather than a uniform increase.[6]Small-Angle X-ray Scattering (SAXS), Cryo-EM
Area per Lipid A potential increase in the average area per lipid may be observed to accommodate the voluminous bromine atoms in the hydrophobic core.SAXS, Molecular Dynamics Simulations
Phase Transition Temp (°C) The phase transition temperature (Tm) may be slightly altered. The direction of the shift would depend on the interplay between the disruption of packing by the bromine atoms and any potential changes in van der Waals interactions. This data is not currently available.Differential Scanning Calorimetry (DSC)

Note: The data presented are qualitative predictions. Experimental validation is recommended for specific lipid compositions and experimental conditions.

Experimental Protocols

Preparation of Large Unilamellar Vesicles (LUVs) containing this compound

This protocol describes the preparation of LUVs by the thin-film hydration and extrusion method, a common technique for creating model membranes with a defined size.[7][8]

Materials:

  • Primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Round-bottom flask

  • Nitrogen gas stream

  • Vacuum desiccator

  • Water bath or heating block

  • Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • In a clean round-bottom flask, co-dissolve the desired amounts of the primary phospholipid and this compound in chloroform. The molar ratio will depend on the specific application. For fluorescence quenching, a range of molar percentages of the brominated lipid should be prepared.

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. The water bath temperature should be set above the phase transition temperature of the lipid with the highest Tm.

    • A thin, uniform lipid film will form on the inner surface of the flask.

    • To ensure complete removal of the solvent, dry the lipid film under a stream of nitrogen gas, followed by desiccation under high vacuum for at least 2 hours.

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the Tm of the lipid mixture.

    • Add the warm hydration buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).

    • Hydrate the lipid film by gentle agitation (e.g., vortexing or manual swirling) for 30-60 minutes at a temperature above the Tm. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tm of the lipid mixture.

    • Draw the MLV suspension into one of the syringes and pass it through the membrane to the second syringe.

    • Repeat this process for an odd number of passes (e.g., 21 passes) to ensure a homogenous population of LUVs.

  • Storage:

    • Store the prepared LUVs at 4°C. For long-term storage, it is advisable to use them within a few days of preparation.

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion dissolve Dissolve Lipids in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film (Nitrogen & Vacuum) evaporate->dry add_buffer Add Warm Hydration Buffer dry->add_buffer agitate Agitate to Form MLVs add_buffer->agitate assemble_extruder Assemble Extruder agitate->assemble_extruder extrude Pass MLVs Through Membrane assemble_extruder->extrude collect Collect LUVs extrude->collect

Caption: Workflow for LUV preparation with this compound.

Protocol for Tryptophan Fluorescence Quenching

This protocol is adapted from established methods for determining the membrane penetration depth of a tryptophan-containing peptide or protein.[4]

Materials:

  • LUVs containing varying molar percentages of this compound (prepared as in section 5.1)

  • Control LUVs (0% brominated lipid)

  • Tryptophan-containing peptide or protein of interest

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the tryptophan-containing peptide or protein in a suitable buffer.

    • In a series of cuvettes, add a fixed concentration of the peptide/protein to the LUV suspensions with varying concentrations of this compound. Ensure the final lipid concentration is constant across all samples.

    • Include a control sample with the peptide/protein and LUVs containing 0% brominated lipid.

    • Allow the samples to incubate to ensure the peptide/protein has partitioned into the membrane.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan).

    • Record the emission spectrum from 300 nm to 400 nm.

    • Measure the fluorescence intensity at the emission maximum (typically around 330-350 nm).

  • Data Analysis:

    • Correct for any background fluorescence from the LUVs without the peptide/protein.

    • Calculate the fractional quenching (F/F₀), where F is the fluorescence intensity in the presence of brominated lipids and F₀ is the intensity in the absence of brominated lipids.

    • Plot F₀/F versus the molar concentration of the quencher (this compound) to generate a Stern-Volmer plot.

    • The Stern-Volmer equation (F₀/F = 1 + Ksv[Q]) can be used to determine the quenching constant (Ksv), which is related to the accessibility of the tryptophan to the quencher.

G cluster_0 Sample Preparation cluster_1 Fluorescence Measurement cluster_2 Data Analysis prep_luvs Prepare LUVs with varying % this compound add_protein Add Trp-containing protein prep_luvs->add_protein incubate Incubate add_protein->incubate excite Excite at 280 nm incubate->excite record Record Emission Spectrum excite->record calc_quenching Calculate Fractional Quenching (F/F₀) record->calc_quenching plot Generate Stern-Volmer Plot calc_quenching->plot determine_depth Determine Penetration Depth plot->determine_depth

Caption: Workflow for tryptophan fluorescence quenching experiment.

Workflow for Cryo-EM Sample Preparation and Analysis

This workflow outlines the general steps for using this compound as a contrast agent in cryo-EM studies of membrane proteins.[2][3][9]

Procedure:

  • Reconstitution of Membrane Protein:

    • Prepare LUVs containing this compound at a desired molar ratio using the protocol in section 5.1.

    • Solubilize the purified membrane protein of interest in a suitable detergent.

    • Mix the solubilized protein with the prepared LUVs.

    • Remove the detergent using methods such as dialysis, size-exclusion chromatography, or addition of bio-beads to facilitate the reconstitution of the protein into the lipid bilayer.

  • Cryo-EM Grid Preparation:

    • Apply a small volume of the proteoliposome suspension to a cryo-EM grid.

    • Blot the grid to create a thin film of the suspension.

    • Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.

  • Cryo-EM Data Collection:

    • Image the vitrified sample using a transmission electron microscope equipped with a cryo-stage.

    • Collect a large dataset of particle images.

  • Image Processing and 3D Reconstruction:

    • Perform particle picking, 2D classification, and 3D classification and refinement using specialized software (e.g., RELION, CryoSPARC).

    • The enhanced contrast from the bromine atoms will aid in the alignment of the particles and the determination of the protein-lipid interface.

  • Data Interpretation:

    • Analyze the final 3D reconstruction to visualize the structure of the membrane protein within the lipid bilayer.

    • The position of the brominated lipids can provide insights into specific lipid interactions and the organization of the lipid environment around the protein.

G cluster_0 Sample Preparation cluster_1 Data Collection & Processing cluster_2 Analysis reconstitute Reconstitute Protein into Brominated Liposomes prepare_grid Prepare Cryo-EM Grids reconstitute->prepare_grid plunge_freeze Plunge-Freeze in Liquid Ethane prepare_grid->plunge_freeze collect_images Collect Cryo-EM Images plunge_freeze->collect_images process_images Image Processing & 3D Reconstruction collect_images->process_images interpret_map Interpret 3D Density Map process_images->interpret_map analyze_interactions Analyze Protein-Lipid Interactions interpret_map->analyze_interactions

Caption: Workflow for cryo-EM analysis using this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Lipid Film Hydration Hydration temperature is below the Tm of the lipid mixture.Ensure the hydration buffer and subsequent incubation steps are performed at a temperature above the highest Tm of the lipids in the mixture.
Low Protein Reconstitution Efficiency Inefficient detergent removal.Optimize the detergent removal method (e.g., increase dialysis time, use a different type or amount of bio-beads).
High Background in Fluorescence Assay Light scattering from liposomes.Subtract the fluorescence spectrum of a liposome-only sample from the protein-containing samples. Ensure LUVs are of a consistent and appropriate size.
Poor Contrast in Cryo-EM Images Insufficient concentration of brominated lipid. Ice thickness is not optimal.Increase the molar percentage of this compound in the liposomes. Optimize blotting conditions to achieve a thinner layer of vitreous ice.

Conclusion

This compound is a powerful tool for investigating the structure and function of biological membranes and membrane-associated proteins. Its utility as a fluorescence quencher and a cryo-EM contrast agent provides unique insights that are not achievable with standard phospholipids (B1166683). By following the detailed protocols and considering the potential effects on membrane properties outlined in these application notes, researchers can effectively incorporate this modified lipid into their model membrane systems to advance their understanding of complex biological processes.

References

Determining Membrane Protein Topology with Brominated Phospholipids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the precise three-dimensional structure and orientation of membrane proteins within the lipid bilayer is paramount for elucidating their function and for the rational design of therapeutics. The topology of a membrane protein—the arrangement of its transmembrane domains and the disposition of its extramembranous loops—governs its interactions with ligands, signaling partners, and the surrounding lipid environment. A powerful and accessible technique for probing membrane protein topology is the use of phospholipids (B1166683) containing bromine atoms at specific positions along their acyl chains. This method relies on the principle of fluorescence quenching. Intrinsic tryptophan residues within the protein act as fluorophores, and the heavy bromine atoms on the phospholipids act as potent, short-range quenchers. By systematically varying the position of the bromine atoms within the lipid bilayer, it is possible to map the proximity of tryptophan residues to different depths of the membrane, thereby revealing the protein's topological features.[1][2]

These application notes provide a detailed overview of the theory, experimental protocols, and data analysis for determining membrane protein topology using brominated phospholipids.

Principle of the Method

The technique is based on collisional quenching of the intrinsic fluorescence of tryptophan residues by bromine atoms. When a tryptophan residue in a membrane protein is in close proximity to a brominated phospholipid, its fluorescence is quenched. The extent of quenching is dependent on the distance between the tryptophan and the bromine atoms.[3] By using a series of phospholipids brominated at different positions along the acyl chain, a depth-dependent quenching profile can be generated. Maximal quenching will be observed when the brominated lipid is at the same depth within the bilayer as the tryptophan residue.[3] This allows for the precise localization of tryptophan residues and, by extension, the mapping of transmembrane helices and extramembranous loops.

Data Presentation

Table 1: Quenching of a Synthetic Transmembrane Peptide by Brominated Phospholipids

This table summarizes the fluorescence quenching of a synthetic, membrane-spanning peptide (Lys2-Gly-Leu8-Trp-Leu8-Lys-Ala-amide) reconstituted in vesicles containing 1-palmitoyl-2-(dibromostearoyl)phosphatidylcholine with bromine atoms at various positions. The data clearly indicates that the single tryptophan residue is located deep within the bilayer, near the center.[3]

Position of Bromine Atoms on Acyl ChainPercentage of Fluorescence Quenching (%)
4,5Low
6,7Moderate
9,10High
11,12Very High
15,1690
Table 2: Fractional Quenching of MscS Tryptophan Mutants

This table shows the fractional quenching of tryptophan fluorescence for two different mutants of the mechanosensitive channel of small conductance (MscS) from Escherichia coli. The data demonstrates the ability of the technique to distinguish between a lipid-exposed site (I150W) and a site distant from the membrane (N207W).[2]

MscS MutantLocation of TryptophanFractional Quenching (FrQ)Interpretation
I150WWithin the predicted membrane-spanning domain~0.5The tryptophan residue is accessible to the lipid bilayer.
N207WOn the cytosolic domain, away from the membrane~0The tryptophan residue is not in proximity to the lipid bilayer.

Experimental Protocols

Protocol 1: Preparation of Proteoliposomes with Brominated Phospholipids

This protocol describes the reconstitution of a purified membrane protein into lipid vesicles containing brominated phospholipids.

Materials:

  • Purified membrane protein of interest (with intrinsic or engineered tryptophan residues)

  • Non-brominated phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Brominated phospholipid (e.g., 1-palmitoyl-2-(dibromostearoyl)phosphatidylcholine with bromine at a specific position)

  • Buffer (e.g., 20 mM MOPS-Tris, pH 7.0)

  • Detergent for protein solubilization (e.g., n-Dodecyl-β-D-maltoside, DDM)

  • Bio-Beads or dialysis cassettes for detergent removal

  • Chloroform (B151607)

  • Nitrogen gas source

  • Sonicator or extruder

Procedure:

  • Lipid Film Preparation: a. In a glass tube, mix the non-brominated and brominated phospholipids in the desired molar ratio in chloroform. A common ratio is 100:1 (protein:lipid).[2] b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. c. Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Vesicle Formation: a. Resuspend the lipid film in the desired buffer by vortexing or sonication to form multilamellar vesicles (MLVs). b. To form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Protein Reconstitution: a. Solubilize the purified membrane protein in buffer containing a concentration of detergent above its critical micelle concentration (CMC). b. Mix the solubilized protein with the prepared lipid vesicles at the desired lipid-to-protein molar ratio. c. Incubate the mixture for 30-60 minutes at room temperature with gentle agitation to allow for the formation of protein-lipid-detergent micelles. d. Remove the detergent slowly to allow for the spontaneous insertion of the protein into the lipid vesicles. This can be achieved by adding Bio-Beads to the mixture and incubating for several hours to overnight at 4°C, or by dialysis against a detergent-free buffer.

  • Proteoliposome Characterization: a. Determine the protein concentration and orientation in the proteoliposomes using standard techniques (e.g., BCA assay, SDS-PAGE, protease protection assays). b. The proteoliposomes are now ready for fluorescence quenching measurements.

Protocol 2: Tryptophan Fluorescence Quenching Measurements

This protocol outlines the procedure for measuring the quenching of intrinsic tryptophan fluorescence.

Materials:

  • Proteoliposomes containing the membrane protein and either non-brominated or brominated phospholipids

  • Fluorescence spectrophotometer

  • Quartz cuvette

Procedure:

  • Instrument Setup: a. Set the excitation wavelength to 295 nm to selectively excite tryptophan residues and minimize excitation of tyrosine.[2] b. Set the emission wavelength scan range from 310 nm to 450 nm. c. Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Fluorescence Measurement: a. Dilute the proteoliposome suspension in the desired buffer to a final protein concentration that gives a stable and measurable fluorescence signal. b. Record the fluorescence emission spectrum of the protein in non-brominated (F₀) and brominated (F) vesicles. c. Record a blank spectrum of buffer and vesicles without protein to subtract the background scattering.

  • Data Analysis: a. Subtract the blank spectrum from the sample spectra. b. Calculate the fractional quenching (FrQ) at a specific wavelength (e.g., 340 nm) using the following equation[2]: FrQ = (F₀ - F) / F₀ c. Plot the FrQ as a function of the position of the bromine atoms on the phospholipid acyl chain to generate a depth-dependent quenching profile.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis & Interpretation protein Purified Membrane Protein detergent Detergent Solubilization protein->detergent lipids Non-brominated & Brominated Phospholipids reconstitution Reconstitution into Vesicles lipids->reconstitution detergent->reconstitution spectrometer Fluorescence Spectrophotometer (Ex: 295 nm, Em: 310-450 nm) reconstitution->spectrometer measure_F0 Measure Fluorescence (F₀) (Non-brominated Lipids) spectrometer->measure_F0 measure_F Measure Fluorescence (F) (Brominated Lipids) spectrometer->measure_F calculate_FrQ Calculate Fractional Quenching FrQ = (F₀ - F) / F₀ measure_F0->calculate_FrQ measure_F->calculate_FrQ plot_profile Plot Quenching Profile (FrQ vs. Bromine Position) calculate_FrQ->plot_profile topology_model Determine Membrane Protein Topology plot_profile->topology_model

Caption: Experimental workflow for determining membrane protein topology.

logical_relationship cluster_protein Membrane Protein cluster_membrane Lipid Bilayer cluster_interaction Interaction & Measurement Trp Tryptophan Residue (Fluorophore) Proximity Close Proximity (<10 Å) Trp->Proximity BrLipid Brominated Phospholipid (Quencher) BrLipid->Proximity Quenching Fluorescence Quenching Proximity->Quenching enables Topology Topological Information Quenching->Topology provides

Caption: Logical relationship of fluorescence quenching by brominated lipids.

drug_discovery_workflow cluster_target Target Identification & Validation cluster_topology Structural Characterization cluster_screening Lead Discovery & Optimization target Identify Membrane Protein Target topology_pred Predict Topology (in silico) target->topology_pred br_lipids Brominated Phospholipid Fluorescence Quenching topology_pred->br_lipids topology_exp Experimentally Determine Topology br_lipids->topology_exp assay_dev Develop Structure-Based Screening Assay topology_exp->assay_dev screening High-Throughput Screening assay_dev->screening lead_opt Lead Optimization screening->lead_opt

Caption: Role of topology determination in a drug discovery workflow.

References

Application Notes & Protocols: A Step-by-Step Guide to Vesicle Extrusion with 16:0-18:0(11-12BR) PC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed methodology for the preparation of large unilamellar vesicles (LUVs) from 1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine (16:0-18:0(11-12BR) PC) using the extrusion technique. Vesicle extrusion is a widely used method to produce a homogeneous population of vesicles with a defined size.[1][2] The process involves forcing a multilamellar vesicle (MLV) suspension through a polycarbonate membrane with a specific pore size.[1] This method is advantageous as it avoids the use of organic solvents or detergents and is a rapid procedure.[2][3]

The specific lipid, this compound, is a brominated phospholipid. While general extrusion principles apply, the physicochemical properties of this specific lipid, particularly its phase transition temperature (Tm), are critical for successful vesicle formation and must be considered.

Experimental Protocols

1. Materials and Equipment:

Materials:

  • This compound lipid powder

  • Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

  • Chloroform (B151607) (or other suitable organic solvent)

  • Nitrogen or Argon gas

  • Deionized water

  • Ethanol (B145695) for cleaning

Equipment:

  • Rotary evaporator or vacuum desiccator

  • Round-bottom flask

  • Water bath or heating block

  • Vortex mixer

  • Hand-held lipid vesicle extruder (e.g., Avanti Mini-Extruder or similar)[4][5][6]

  • Gas-tight glass syringes (e.g., 1 mL)[4]

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Filter supports

  • Dynamic Light Scattering (DLS) instrument for size analysis

2. Step-by-Step Vesicle Preparation and Extrusion:

Step 1: Lipid Film Formation

  • Dissolve the desired amount of this compound in chloroform in a round-bottom flask. The goal is to create a thin, uniform film.[7]

  • Remove the organic solvent using a rotary evaporator under vacuum. A gentle stream of nitrogen or argon gas can also be used to dry the lipid.[7][8]

  • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 1-2 hours or overnight.[8][9]

Step 2: Hydration of the Lipid Film

  • Add the desired volume of pre-warmed hydration buffer to the dried lipid film. The buffer temperature should be above the phase transition temperature (Tm) of this compound. The exact Tm for this specific brominated lipid may need to be determined experimentally if not available from the supplier.

  • Hydrate the lipid film for at least 30 minutes with intermittent vortexing to form a milky suspension of multilamellar vesicles (MLVs).[8][10]

Step 3: Freeze-Thaw Cycles (Optional but Recommended)

  • To increase the trapping efficiency and lamellarity, subject the MLV suspension to 3-5 freeze-thaw cycles.[10][11]

  • Freeze the vesicle suspension in liquid nitrogen until completely frozen.[12]

  • Thaw the suspension in a water bath set to a temperature above the lipid's Tm.[12]

  • Repeat this cycle 3-5 times.[8][10]

Step 4: Vesicle Extrusion

  • Assemble the hand-held extruder with the polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.[5][9] Typically, two stacked membranes are used.[1]

  • Ensure the extruder and syringes are clean and rinsed with the hydration buffer.

  • Set the heating block of the extruder to a temperature above the Tm of this compound.[5][10]

  • Draw the MLV suspension into one of the gas-tight syringes.

  • Insert the loaded syringe and an empty syringe into the extruder.

  • Gently push the plunger of the filled syringe to pass the lipid suspension through the membrane into the second syringe.[10]

  • Repeat this process for a minimum of 10-20 passes.[6][10] An odd number of passes is often recommended to ensure the final extruded vesicle solution is in the opposite syringe.

  • The resulting solution should appear more translucent than the initial milky MLV suspension.[9]

Step 5: Characterization

  • Determine the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • The expected vesicle size should be close to the pore size of the membrane used for extrusion.[1]

Data Presentation

The following table summarizes typical quantitative data obtained before and after extrusion. Note that these are example values and the actual results will depend on the specific experimental conditions.

ParameterBefore Extrusion (MLVs)After Extrusion (LUVs)
Mean Vesicle Diameter (nm) > 1000100 - 120 (for 100 nm filter)
Polydispersity Index (PDI) > 0.5< 0.1
Appearance Milky, opaque suspensionTranslucent suspension

Mandatory Visualization

VesicleExtrusionWorkflow cluster_prep Preparation cluster_hydration Hydration cluster_extrusion Extrusion cluster_analysis Analysis LipidPowder This compound Powder Dissolve Dissolve in Organic Solvent LipidPowder->Dissolve LipidFilm Dry to Thin Lipid Film Dissolve->LipidFilm AddBuffer Add Hydration Buffer (above Tm) LipidFilm->AddBuffer MLVs Formation of Multilamellar Vesicles (MLVs) AddBuffer->MLVs FreezeThaw Optional Freeze-Thaw Cycles (3-5x) MLVs->FreezeThaw Extruder Load into Extruder (above Tm) MLVs->Extruder Directly FreezeThaw->Extruder Extrude Pass through Membrane (10-20 times) Extruder->Extrude LUVs Large Unilamellar Vesicles (LUVs) Extrude->LUVs DLS Characterize Size and PDI (DLS) LUVs->DLS

Caption: Workflow for the preparation of LUVs by extrusion.

Critical Considerations for this compound:

  • Phase Transition Temperature (Tm): The most critical parameter for successful extrusion is ensuring that the entire process (hydration and extrusion) is carried out at a temperature significantly above the Tm of the lipid.[5][8] For brominated lipids, the Tm may differ from their non-brominated counterparts. If the Tm is unknown, it should be determined using techniques like Differential Scanning Calorimetry (DSC).

  • Lipid Concentration: While extrusion can handle high lipid concentrations, starting with a concentration in the range of 10-20 mg/mL is recommended.[1]

  • Number of Passes: The number of passes through the extruder membrane affects the homogeneity of the vesicle population.[10] A higher number of passes generally leads to a smaller average size and a lower PDI.

  • Cleaning: Thoroughly clean the extruder components with ethanol and deionized water before and after each use to avoid cross-contamination.[13]

References

Application Notes and Protocols for Lipidomics Sample Preparation Utilizing 16:0-18:0(11-12Br) PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the comprehensive and quantitative analysis of the entire lipid complement of a biological system, is a rapidly advancing field offering profound insights into cellular metabolism, disease pathogenesis, and therapeutic interventions. Accurate and reproducible quantification of lipid species is paramount for the generation of high-fidelity data. The inherent variability in sample collection, lipid extraction, and mass spectrometric analysis necessitates the use of internal standards to ensure data quality.

This document provides detailed application notes and experimental protocols for the use of 1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine (16:0-18:0(11-12Br) PC) as an internal standard in mass spectrometry-based lipidomics workflows. The unique isotopic signature imparted by the two bromine atoms allows for clear differentiation from endogenous lipids, making it an excellent tool for normalization and quantification.

Principle of Brominated Internal Standards

The core principle behind using a brominated internal standard like this compound lies in its chemical similarity to the endogenous phosphatidylcholines being analyzed, coupled with its distinct mass. Bromine has two stable isotopes, 79Br and 81Br, which are present in nearly equal abundance. This results in a characteristic isotopic pattern for brominated molecules in a mass spectrum, making them easily identifiable and distinguishable from the complex background of a biological sample. By adding a known amount of the brominated standard to the sample at the beginning of the workflow, it experiences the same extraction inefficiencies and ionization suppression or enhancement as the target analytes. The signal intensity of the endogenous lipid can then be normalized to the signal intensity of the brominated internal standard, allowing for accurate relative or absolute quantification.

Applications

The use of this compound as an internal standard is applicable to a wide range of lipidomics studies, including:

  • Biomarker Discovery: Accurate quantification of changes in lipid profiles between healthy and diseased states.

  • Drug Development: Assessing the effect of therapeutic agents on lipid metabolism.

  • Nutritional Science: Investigating the impact of diet on the lipidome.

  • Basic Research: Elucidating the roles of specific lipids in cellular signaling and membrane biology.

This standard is particularly useful for the quantification of other phosphatidylcholine (PC) species and can also serve as a surrogate standard for other lipid classes where a dedicated stable isotope-labeled standard is not available.

Experimental Protocols

I. Preparation of Internal Standard Stock Solution

Materials:

  • This compound (e.g., from Avanti Polar Lipids)

  • Chloroform:Methanol (2:1, v/v), LC-MS grade

  • Amber glass vial with PTFE-lined cap

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a stock solution of 1 mg/mL by dissolving the appropriate amount of the lipid in Chloroform:Methanol (2:1, v/v).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in an amber glass vial to protect from light and prevent solvent evaporation.

II. Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol is a general guideline and may need to be optimized for specific sample types (e.g., plasma, cells, tissues).

Materials:

  • Biological sample (e.g., 50 µL plasma, 1x10^6 cells, 20 mg tissue)

  • This compound internal standard working solution (e.g., 10 µg/mL in Chloroform:Methanol 2:1)

  • Chloroform, LC-MS grade

  • Methanol, LC-MS grade

  • 0.9% NaCl solution (LC-MS grade water)

  • Centrifuge capable of 2000 x g and 4°C

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Sample Aliquoting: Aliquot the desired amount of your biological sample into a clean glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to each sample. For example, add 10 µL of a 10 µg/mL solution for a final amount of 100 ng. The optimal amount of internal standard should be determined empirically but should be within the linear dynamic range of the mass spectrometer.

  • Solvent Addition: Add 2 mL of Chloroform:Methanol (2:1, v/v) to each sample.

  • Homogenization (for tissues): If using tissue samples, homogenize the sample in the solvent mixture using a mechanical homogenizer until a uniform suspension is achieved.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortexing and Centrifugation: Vortex the mixture for another 30 seconds and then centrifuge at 2000 x g for 10 minutes at 4°C.

  • Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.

  • Drying: Dry the extracted lipid solution under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as Acetonitrile:Isopropanol (1:1, v/v) or another mobile phase-compatible solvent. The reconstitution volume should be chosen to achieve a concentration suitable for your instrument's sensitivity.

III. LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer capable of tandem mass spectrometry (MS/MS), such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Chromatographic Conditions (Example for Reversed-Phase Chromatography):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient from 30% to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate

Mass Spectrometry Conditions (Example for a Triple Quadrupole in Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimize for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific MRM transitions for endogenous PCs will vary depending on their fatty acid composition. For the internal standard, this compound, the precursor ion will be its [M+H]⁺ adduct. The characteristic product ion for phosphatidylcholines is the phosphocholine (B91661) headgroup fragment at m/z 184.07.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Internal Standard) 918.4 (for 79Br2) / 920.4 (for 79Br81Br) / 922.4 (for 81Br2)184.07Optimize for instrument
Endogenous PC (e.g., PC 16:0/18:1)760.58184.07Optimize for instrument
Endogenous PC (e.g., PC 18:0/20:4)810.60184.07Optimize for instrument

Note: The exact m/z values for the brominated standard will show a characteristic isotopic cluster due to the two bromine atoms. It is recommended to monitor the most abundant isotopic peak (typically the one containing one 79Br and one 81Br).

Data Presentation

Quantitative Data Summary

The following table provides a template for summarizing the quantitative results. The response ratio is calculated by dividing the peak area of the analyte by the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte based on a calibration curve.

Sample IDAnalyte (e.g., PC 16:0/18:1)Analyte Peak AreaInternal Standard (this compound) Peak AreaResponse Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Control 1PC 16:0/18:11,250,0002,500,0000.505.2
Control 2PC 16:0/18:11,350,0002,450,0000.555.7
Treated 1PC 16:0/18:12,500,0002,550,0000.9810.1
Treated 2PC 16:0/18:12,650,0002,480,0001.0711.0

Visualizations

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (Modified Folch Method) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in LC-MS compatible solvent Drydown->Reconstitute LC_Separation LC Separation (Reversed-Phase) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for lipidomics sample preparation and analysis.

Quantification_Logic Analyte_Signal Analyte Peak Area Response_Ratio Calculate Response Ratio (Analyte / IS) Analyte_Signal->Response_Ratio IS_Signal Internal Standard Peak Area IS_Signal->Response_Ratio Concentration Analyte Concentration Response_Ratio->Concentration Calibration_Curve Calibration Curve Calibration_Curve->Concentration

Caption: Logical workflow for quantitative data analysis.

Application Notes and Protocols: Calculating Quenching Efficiency with 16:0-18:0(11-12Br) PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence quenching is a powerful technique to investigate the interactions of proteins and peptides with lipid membranes. Specifically, the use of brominated phospholipids, such as 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine (16:0-18:0(11-12Br) PC), allows for the determination of the penetration depth of fluorescent residues, most notably tryptophan, within the lipid bilayer. The bromine atoms act as effective short-range quenchers, and the extent of quenching provides information about the proximity of the fluorophore to the brominated acyl chain.[1] This document provides detailed application notes and protocols for utilizing this compound in fluorescence quenching assays.

Principle of the Assay

The fundamental principle of this assay lies in the distance-dependent quenching of a fluorophore's emission by a quencher. In this case, the intrinsic fluorescence of a tryptophan residue in a protein or peptide is quenched by the bromine atoms on the acyl chain of the this compound. By incorporating the protein of interest into large unilamellar vesicles (LUVs) containing a known concentration of the brominated lipid, the quenching of tryptophan fluorescence can be measured. This is compared to a control sample containing non-brominated lipids. The difference in fluorescence intensity is used to calculate the quenching efficiency, which in turn can be used to infer the depth of the tryptophan residue within the membrane. Dibrominated compounds, like the one described here, have been shown to have a significantly higher quenching efficiency compared to monobrominated ones.[1]

Quantitative Data Summary

The quenching efficiency of this compound can vary depending on the specific protein or peptide being studied, its conformation within the membrane, and the overall lipid composition of the vesicles. Below is a summary of representative quenching efficiency data from published studies.

Protein/Peptide ConstructLipid CompositionQuenching Efficiency (%)Reference
DNase E7(11, 12)-Br2-PC:PG (3:1)14.7 ± 1.9[2]
rRNase E3(11, 12)-Br2-PC:PG (3:1)48.7 ± 6.6[2]
Synthetic Peptide (in LUVs)1-palmitoyl-2-(dibromostearoyl)phosphatidylcholine (various Br positions)Quenching decreased with r⁶ dependence; apparent R₀ of 9 Å[1]
Synthetic Peptide (in LUVs)1-palmitoyl-2-(15,16-dibromostearoyl)phosphatidylcholine~90% (maximal quenching)[1]

Experimental Protocols

I. Preparation of Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs by the extrusion method, which produces uniformly sized vesicles.[3][4][5]

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired matrix lipid

  • 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine (this compound)

  • Chloroform (B151607)

  • Desired buffer (e.g., HEPES buffered saline - HBS)

  • Glass test tubes

  • Nitrogen or argon gas stream

  • Vacuum desiccator or speed-vac

  • Water bath

  • Dry ice/ethanol bath

  • Lipid extruder (e.g., Liposofast from Avestin)

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a glass test tube, dispense the desired amounts of the matrix lipid and this compound from chloroform stocks to achieve the target molar ratio. A typical final lipid concentration for the vesicle suspension is 1 mM.

    • Dry the lipid mixture under a gentle stream of nitrogen or argon gas in a fume hood until a thin, uniform film is formed at the bottom of the tube.

    • To ensure complete removal of the organic solvent, place the tube in a vacuum desiccator or speed-vac for at least 1 hour, or overnight.[3]

  • Hydration:

    • Add the desired volume of buffer to the dried lipid film to achieve the final lipid concentration (e.g., 2.6 ml of HBS for 2.6 µmol of total lipid to get a 1 mM suspension).[3]

    • Cover the tube with parafilm and incubate at a temperature above the phase transition temperature (Tm) of the lipids for at least 1 hour with intermittent vortexing to fully hydrate (B1144303) the lipid film. This will result in a milky suspension of multilamellar vesicles (MLVs).[3]

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to 3-5 freeze-thaw cycles.[3] This is achieved by alternately placing the sample in a dry ice/ethanol bath to freeze and a warm water bath to thaw. This step helps to increase the encapsulation efficiency and create smaller, more uniform vesicles.

  • Extrusion:

    • Assemble the lipid extruder according to the manufacturer's instructions, using two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tm of the lipids.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membranes a minimum of 10 times.[4] The final pass should be into the empty syringe.

    • The resulting vesicle suspension should be a translucent, slightly hazy solution.

  • Storage:

    • Store the prepared LUVs at 4°C. The vesicles are typically stable for several days.

II. Tryptophan Fluorescence Quenching Assay

This protocol outlines the procedure for measuring the quenching of tryptophan fluorescence of a protein or peptide incorporated into LUVs.[6]

Materials:

  • LUVs with and without this compound (prepared as described above)

  • Protein or peptide of interest containing a tryptophan residue

  • Fluorometer

  • Stirred fluorescence cuvettes

Procedure:

  • Protein Reconstitution:

    • If the protein is detergent-solubilized, mix the protein solution with the lipid vesicles (with and without the brominated lipid) at a specific lipid-to-protein molar ratio (e.g., 100:1).[6]

    • Allow the mixture to equilibrate for approximately 15 minutes at room temperature.

    • Dilute the mixture (e.g., 20-fold) into a buffer without detergent to initiate the reconstitution of the protein into the lipid bilayers directly in the fluorescence cuvette.[6]

    • Allow the samples to equilibrate for at least 5 minutes before measurement.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan and minimize the excitation of tyrosine residues.[6]

    • Record the emission spectrum from approximately 300 nm to 400 nm.

    • Measure the fluorescence intensity of the protein in the LUVs without the brominated lipid (F₀).

    • Measure the fluorescence intensity of the protein in the LUVs containing this compound (F).

    • It is crucial to subtract the background fluorescence from control samples containing only lipids (without protein) for both the brominated and non-brominated vesicles.[6]

  • Data Analysis:

    • Calculate the fractional quenching (FrQ) using the following equation: FrQ = (F₀ - F) / F₀ [6]

    • The quenching efficiency is typically expressed as a percentage: Quenching Efficiency (%) = FrQ * 100

    • For a more detailed analysis, especially when there are both accessible and inaccessible fluorophore populations, the data can be analyzed using a modified Stern-Volmer equation, such as the Lehrer equation.[1][7]

Visualizations

experimental_workflow cluster_prep I. LUV Preparation cluster_assay II. Quenching Assay cluster_data Output prep1 Lipid Film Formation prep2 Hydration prep1->prep2 prep3 Freeze-Thaw Cycles prep2->prep3 prep4 Extrusion prep3->prep4 assay1 Protein Reconstitution prep4->assay1 LUVs assay2 Fluorescence Measurement assay1->assay2 assay3 Data Analysis assay2->assay3 output Quenching Efficiency assay3->output quenching_mechanism cluster_membrane Lipid Bilayer cluster_protein Membrane Protein p_head1 p_head2 p_head3 p_head4 p_head5 Br trp Trp p_head5->trp Quenching p_head6 Br p_head6->trp p_head7 p_head8 p_head9 p_head10 br_lipid This compound emission Fluorescence trp->emission excitation Excitation (295 nm) excitation->trp quenched Quenched

References

Probing the Dance of Life: Application Notes and Protocols for Studying Lipid-Protein Interactions with Brominated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate interplay between lipids and proteins at the cell membrane governs a vast array of biological processes, from signal transduction to membrane trafficking. Understanding these interactions at a molecular level is paramount for deciphering disease mechanisms and developing novel therapeutics. Brominated lipids have emerged as powerful tools in this endeavor, offering unique biophysical properties that enable detailed investigation of lipid-protein dynamics.

This document provides comprehensive application notes and detailed protocols for utilizing brominated lipids in your research, focusing on two primary methodologies: tryptophan fluorescence quenching and cryo-electron microscopy (cryo-EM) .

I. Application Notes: The Power of Bromine in Lipid-Protein Interaction Studies

Brominated lipids are synthetic lipid analogs where one or more hydrogen atoms on the acyl chain are replaced by bromine atoms. This seemingly simple modification imparts two key properties that are exploited in biophysical studies:

  • Fluorescence Quenching: Bromine atoms are effective collisional quenchers of tryptophan fluorescence. When a tryptophan residue in a protein comes into close proximity with a brominated lipid, its fluorescence is diminished. This phenomenon forms the basis of a sensitive assay to probe the depth of protein insertion into the membrane and to identify lipid-binding sites.

  • Enhanced Electron Density: Bromine, being a heavy atom, scatters electrons more strongly than carbon or hydrogen. This property makes brominated lipids excellent contrast-enhancing probes for cryo-EM, allowing for the direct visualization of lipid organization around membrane proteins and within lipid bilayers.

These properties make brominated lipids invaluable for:

  • Determining the membrane penetration depth of proteins and peptides.

  • Identifying specific lipid-protein interaction sites.

  • Characterizing the lipid environment surrounding membrane proteins.

  • Investigating lipid sorting and the formation of lipid domains in the presence of proteins.

  • Elucidating the structural basis of lipid-mediated regulation of protein function.

II. Experimental Protocols

A. Tryptophan Fluorescence Quenching with Brominated Lipids

This technique provides a quantitative measure of the proximity between a tryptophan residue in a protein and brominated lipids within a model membrane system.

1. Synthesis of Brominated Phospholipids (B1166683) (General Protocol)

The synthesis of brominated phospholipids typically involves the bromination of a double bond in an unsaturated fatty acid. A general procedure for the synthesis of dibrominated phospholipids is as follows:

Materials:

  • Unsaturated phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Inert gas (e.g., Argon or Nitrogen)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve the unsaturated phospholipid in CCl₄ in a round-bottom flask under an inert atmosphere.

  • Slowly add a solution of bromine in CCl₄ dropwise to the phospholipid solution while stirring at room temperature. The reaction is typically rapid and can be monitored by the disappearance of the bromine color.

  • Once the reaction is complete (as indicated by the persistence of a faint bromine color), remove the solvent and excess bromine using a rotary evaporator.

  • The resulting brominated phospholipid can be purified using column chromatography or preparative TLC.

  • Verify the purity and identity of the product using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Note: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

2. Preparation of Liposomes Containing Brominated Lipids

Materials:

  • Non-brominated lipid (e.g., DOPC)

  • Brominated lipid (e.g., 1,2-dibromo-stearoyl-sn-glycero-3-phosphocholine)

  • Chloroform (B151607)

  • Buffer (e.g., HEPES, Tris-HCl)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Sonciator or vortex mixer

Procedure:

  • Prepare lipid mixtures in chloroform at the desired molar ratios of non-brominated to brominated lipids.

  • In a glass vial, evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film on the bottom of the vial.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing or sonication to form multilamellar vesicles (MLVs).

  • To create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times).

3. Tryptophan Fluorescence Quenching Assay

Materials:

  • Tryptophan-containing protein of interest

  • Liposomes with and without brominated lipids

  • Fluorometer

  • Quartz cuvette

Procedure:

  • Place a solution of your protein of interest in the quartz cuvette of the fluorometer.

  • Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and record the emission spectrum (typically from 310 to 450 nm).

  • Titrate the protein solution with small aliquots of the liposome (B1194612) suspension (either non-brominated or brominated).

  • After each addition, allow the sample to equilibrate for a few minutes and then record the fluorescence emission spectrum.

  • Repeat the titration until no further change in fluorescence is observed.

  • The fractional quenching (FQ) is calculated using the following equation: FQ = (F₀ - F) / F₀ where F₀ is the fluorescence intensity of the protein in the presence of non-brominated liposomes, and F is the fluorescence intensity in the presence of brominated liposomes at the same lipid concentration.[1]

Data Presentation:

ProteinTryptophan PositionBrominated Lipid PositionFractional Quenching (FQ)Reference
Synthetic PeptideCenter of bilayer15,16-dibromostearoyl~0.90[2]
Synthetic PeptideCenter of bilayer4,5-dibromostearoylLower than 15,16-dibromo[2]
Temporin LTrp36,7-dibromo-PCLipid/Peptide ratio dependent[3]
Temporin LTrp39,10-dibromo-PCLipid/Peptide ratio dependent[3]
Temporin LTrp311,12-dibromo-PCLipid/Peptide ratio dependent[3]

This table is a representative example. Researchers should generate their own data for their specific systems.

B. Cryo-Electron Microscopy with Brominated Lipids

This technique allows for the direct visualization of lipid organization around membrane proteins.

1. Sample Preparation for Cryo-EM

Materials:

  • Purified membrane protein

  • Lipids, including a brominated lipid of interest

  • Detergent (e.g., DDM, LMNG)

  • Bio-Beads or dialysis cassettes for detergent removal

  • Cryo-EM grids (e.g., Quantifoil)

  • Plunge-freezing apparatus (e.g., Vitrobot)

Procedure:

  • Reconstitute the purified membrane protein into liposomes containing the desired lipid composition, including the brominated lipid, using standard detergent removal techniques (e.g., dialysis, size-exclusion chromatography, or Bio-Beads).

  • The protein-to-lipid ratio should be optimized to ensure proper protein incorporation and vesicle formation.

  • Apply a small volume (e.g., 3-4 µL) of the proteoliposome suspension to a glow-discharged cryo-EM grid.

  • Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane (B1197151) using a plunge-freezing apparatus.

2. Cryo-EM Data Collection and Analysis

Procedure:

  • Transfer the frozen grids to a cryo-electron microscope.

  • Collect a large dataset of images of the proteoliposomes.

  • Process the images using standard single-particle analysis or cryo-electron tomography software.

  • The increased electron density from the bromine atoms will allow for the visualization of the distribution of the brominated lipids around the protein.

  • This information can be used to generate a 3D reconstruction of the protein-lipid complex, revealing specific lipid binding sites and the overall lipid organization.[4][5]

Data Presentation:

Protein SystemBrominated LipidKey FindingResolutionReference
ESCRT-III (CHMP1B/IST1)SDPC-Br, PIP2-Br, POPS-BrAsymmetric distribution of lipids in constricted membrane nanotubes.~3 Å[4][5]
OPA1Brominated Cardiolipin (B10847521)Enrichment of cardiolipin within the OPA1-binding leaflet.Not specified

This table is a representative example. Researchers should generate their own data for their specific systems.

III. Signaling Pathways and Experimental Workflows

Brominated lipids can be applied to study a variety of signaling pathways where lipid-protein interactions are crucial.

A. ESCRT Pathway and Membrane Remodeling

The Endosomal Sorting Complexes Required for Transport (ESCRT) machinery is essential for membrane remodeling processes, including the formation of multivesicular bodies and viral budding.[6][7] Brominated lipids have been instrumental in visualizing how ESCRT-III proteins organize and deform membranes.[4][5]

Experimental Workflow for Studying ESCRT-III with Brominated Lipids:

ESCRT_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis cluster_results Results Reconstitution Reconstitute ESCRT-III proteins into liposomes containing brominated lipids Vitrification Plunge-freeze to create vitrified proteoliposomes Reconstitution->Vitrification CryoEM Cryo-EM data collection Vitrification->CryoEM ImageProcessing Image processing and 3D reconstruction CryoEM->ImageProcessing LipidOrganization Visualize asymmetric lipid distribution and membrane deformation ImageProcessing->LipidOrganization

Caption: Workflow for cryo-EM analysis of ESCRT-III.

B. G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are the largest family of membrane receptors and are major drug targets. Their function is exquisitely sensitive to the surrounding lipid environment.[8][9][10] While direct studies using brominated lipids on specific GPCRs are emerging, the fluorescence quenching technique is well-suited to probe the interaction of GPCRs and their signaling partners (e.g., G proteins) with different lipid species.

Logical Relationship in GPCR-Lipid Interaction Studies:

GPCR_Logic GPCR GPCR with engineered Tryptophan residue Fluorescence Measure Tryptophan Fluorescence GPCR->Fluorescence NonBrominated Liposomes with non-brominated lipids NonBrominated->Fluorescence Brominated Liposomes with brominated lipids Brominated->Fluorescence Quenching Calculate Fractional Quenching (FQ) Fluorescence->Quenching Interaction Infer proximity of Trp to lipid acyl chains Quenching->Interaction

Caption: Logic of GPCR fluorescence quenching assay.

C. Epidermal Growth Factor Receptor (EGFR) Signaling

The activity of EGFR, a receptor tyrosine kinase crucial in cell growth and proliferation, is modulated by specific interactions with membrane lipids.[11][12][13][14] Brominated lipid-based fluorescence quenching can be employed to map the interaction sites of the EGFR's transmembrane and juxtamembrane domains with various lipid species.

Experimental Workflow for EGFR Fluorescence Quenching:

EGFR_Workflow cluster_protein Protein Preparation cluster_liposomes Liposome Preparation cluster_assay Fluorescence Assay cluster_conclusion Conclusion EGFR_construct Purify EGFR transmembrane/ juxtamembrane domain with a single Tryptophan Titration Titrate EGFR construct with liposomes and measure fluorescence EGFR_construct->Titration Lipid_mix Prepare liposomes with and without brominated lipids (e.g., Br-PS, Br-PC) Lipid_mix->Titration Analysis Calculate Fractional Quenching Titration->Analysis Binding_site Identify lipid interaction sites on EGFR Analysis->Binding_site

References

Troubleshooting & Optimization

Technical Support Center: 16:0-18:0(11-12Br) PC Vesicle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16:0-18:0(11-12Br) PC for vesicle preparation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in vesicle preparation?

This compound, or 1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine, is a modified phospholipid where two bromine atoms are introduced into the sn-2 acyl chain. This modification is often utilized in biophysical studies, such as those involving fluorescence quenching to investigate protein-membrane interactions. The bromine atoms can act as heavy atoms for X-ray diffraction studies or as quenchers for fluorescent probes embedded within the lipid bilayer.

Q2: What are the key physical properties of this compound to consider during vesicle preparation?

PropertyValue/InformationSource
Molecular Weight 919.88 g/mol [1]
Melting Point 194-196 °C (literature)[2]
Solubility Soluble in organic solvents like chloroform (B151607) and ethanol.[3][4]
Storage Store at 2-8°C.[2]

Note: The high melting point suggests that the lipid is in a gel phase at room temperature. Therefore, all hydration and extrusion steps should be performed at a temperature significantly above the phase transition temperature (Tm). The exact Tm of the hydrated lipid bilayer may be lower than the melting point of the dry powder, but it is crucial to maintain a temperature that ensures the lipids are in a fluid state.

Q3: What is the recommended method for preparing vesicles with this compound?

The thin-film hydration followed by extrusion is a widely used and recommended method for preparing unilamellar vesicles with a controlled size distribution. This method involves dissolving the lipid in an organic solvent, creating a thin lipid film by evaporating the solvent, hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs), and then extruding the MLVs through a polycarbonate membrane with a defined pore size to produce large unilamellar vesicles (LUVs).

Troubleshooting Guide

Problem 1: Difficulty forming a uniform lipid film.
  • Question: I am unable to create a uniform, thin lipid film at the bottom of my round-bottom flask. The lipid appears as clumps or a thick residue.

  • Possible Causes & Solutions:

    • Incomplete dissolution: Ensure the this compound is fully dissolved in the organic solvent (e.g., chloroform or a chloroform:methanol mixture). Gentle warming may aid dissolution, but be cautious of solvent evaporation.

    • Rapid solvent evaporation: Evaporate the solvent slowly and evenly using a rotary evaporator. A slow rotation speed and gradual reduction in pressure will help in forming a uniform film.

    • Flask cleanliness: The glass surface must be scrupulously clean. Traces of impurities can interfere with film formation.[5]

Problem 2: Lipid film is difficult to hydrate (B1144303).
  • Question: The dried lipid film does not readily detach from the flask and hydrate to form a milky suspension of multilamellar vesicles (MLVs).

  • Possible Causes & Solutions:

    • Insufficient agitation: Gentle vortexing or swirling of the flask during hydration is necessary to facilitate the swelling and detachment of the lipid film.[5]

    • Thick lipid film: If the lipid film is too thick, hydration will be inefficient. Ensure a thin, even film was created during the solvent evaporation step.

Problem 3: Vesicle suspension shows aggregation or precipitation over time.
  • Question: My prepared this compound vesicles are not stable and tend to aggregate or precipitate after preparation or during storage.

  • Possible Causes & Solutions:

    • Acyl chain interactions: The presence of bromine atoms on the acyl chain can alter lipid packing and increase van der Waals interactions between vesicles, leading to aggregation.[7][8]

      • Inclusion of stabilizing lipids: Consider incorporating a small percentage (2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation. The polyethylene (B3416737) glycol chains provide a steric barrier that can prevent vesicle aggregation.

      • Surface charge: If your application allows, introducing a charged lipid (e.g., a small percentage of a phosphatidylglycerol) can increase electrostatic repulsion between vesicles and improve stability.

    • Storage temperature: Store the vesicles above their phase transition temperature if possible, or at a recommended temperature of 4°C. For lipids with high Tm, storage at room temperature might be preferable to refrigeration to avoid phase transitions that can disrupt vesicle integrity. However, be mindful of potential lipid degradation at higher temperatures.

    • Buffer composition: The ionic strength of the buffer can influence vesicle stability. In some cases, high salt concentrations can promote aggregation.[9]

Problem 4: Low encapsulation efficiency for hydrophilic molecules.
  • Question: I am trying to encapsulate a water-soluble molecule, but the encapsulation efficiency is very low.

  • Possible Causes & Solutions:

    • Inefficient hydration: Ensure the lipid film is fully hydrated, as this is when the aqueous core is formed. The volume of the hydration buffer will determine the initial entrapped volume.

    • Freeze-thaw cycles: After hydration, subjecting the MLV suspension to several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a warm water bath) can increase the encapsulation efficiency by disrupting the lamellar structure and allowing for better equilibration of the solute across the bilayers.

    • Lipid concentration: Increasing the lipid concentration during hydration can lead to a higher encapsulation efficiency.

Problem 5: High polydispersity index (PDI) after extrusion.
  • Question: After extruding my vesicles, the dynamic light scattering (DLS) results show a high polydispersity index (PDI), indicating a wide size distribution.

  • Possible Causes & Solutions:

    • Insufficient extrusion cycles: Ensure you are passing the vesicle suspension through the extruder membrane a sufficient number of times. Typically, 11 to 21 passes are recommended for achieving a narrow size distribution.

    • Extrusion temperature: The extrusion process must be performed at a temperature above the lipid's Tm. If the temperature drops, the lipids may enter the gel phase, making extrusion difficult and resulting in a heterogeneous population of vesicles.[5]

    • Membrane integrity: Check the polycarbonate membrane for any damage or clogging. Using two stacked membranes can sometimes improve the homogeneity of the resulting vesicles.

Experimental Protocols

Protocol 1: Preparation of 100 nm LUVs by Thin-Film Hydration and Extrusion

Materials:

  • This compound

  • Chloroform or Chloroform:Methanol (2:1, v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder device

  • Polycarbonate membranes (100 nm pore size)

  • Gas-tight syringes

Methodology:

  • Lipid Film Formation: a. Dissolve the desired amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to 40-50°C. d. Rotate the flask and gradually reduce the pressure to evaporate the solvent, creating a thin, uniform lipid film on the inner surface. e. Dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: a. Pre-heat the hydration buffer to a temperature above the presumed Tm of the lipid (e.g., 65°C). b. Add the warm buffer to the flask containing the dry lipid film. The final lipid concentration is typically in the range of 1-10 mg/mL. c. Agitate the flask by hand or using a vortex mixer at the same elevated temperature for 30-60 minutes. The lipid film should gradually peel off the glass to form a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with two 100 nm polycarbonate membranes according to the manufacturer's instructions. b. Pre-heat the extruder block to the same temperature used for hydration. c. Draw the MLV suspension into one of the gas-tight syringes. d. Place the syringe into the heated extruder block and pass the suspension through the membranes to the second syringe. e. Repeat this extrusion process for a total of 11-21 passes. The final vesicle suspension should appear more translucent.

  • Characterization: a. Determine the vesicle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. The final vesicle suspension can be stored at an appropriate temperature, considering the lipid's phase behavior.

Visualizations

VesiclePreparationWorkflow cluster_0 Lipid Film Preparation cluster_1 Vesicle Formation cluster_2 Characterization & Storage dissolve Dissolve Lipid in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under High Vacuum evaporate->dry hydrate Hydrate Film with Warm Buffer (MLVs) dry->hydrate extrude Extrude through 100 nm Membrane (LUVs) hydrate->extrude characterize DLS Analysis (Size & PDI) extrude->characterize store Store Vesicles characterize->store

Caption: Experimental workflow for preparing this compound vesicles.

TroubleshootingLogic cluster_film Lipid Film Issues cluster_vesicle Vesicle Property Issues cluster_solutions Potential Solutions start Problem Encountered non_uniform_film Non-uniform Film start->non_uniform_film difficult_hydration Difficult Hydration start->difficult_hydration aggregation Aggregation start->aggregation high_pdi High PDI start->high_pdi sol1 Optimize Solvent Evaporation non_uniform_film->sol1 sol2 Increase Hydration Temperature difficult_hydration->sol2 sol3 Add Stabilizing Lipids (e.g., PEG-lipid) aggregation->sol3 sol4 Increase Extrusion Cycles & Temperature high_pdi->sol4

Caption: Troubleshooting logic for common vesicle preparation problems.

References

Technical Support Center: Optimizing Fluorescence Quenching Experiments with Brominated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fluorescence quenching experiments with brominated lipids.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of fluorescence quenching experiments using brominated lipids?

Fluorescence quenching experiments with brominated lipids are a powerful tool for investigating the interactions between lipids and membrane proteins.[1] This technique helps determine the proximity of specific amino acid residues (often tryptophan) to the lipid bilayer.[1] By strategically placing bromine atoms at different positions along the fatty acid chains of lipids, researchers can map the depth of a fluorescent probe within the membrane, providing high structural specificity.[1][2] This method is particularly useful for identifying lipid-protein interfaces, determining the number of lipid binding sites, and assessing the relative binding constants for different lipids.[1][3]

Q2: What is the underlying principle of fluorescence quenching by brominated lipids?

The quenching of fluorescence by brominated lipids is primarily a result of the "heavy atom effect".[4] The bromine atoms, being heavy atoms, increase the rate of intersystem crossing in the excited fluorophore (e.g., tryptophan). This process facilitates a non-radiative transition from the excited singlet state to the triplet state, which then returns to the ground state without emitting a photon, thus decreasing the fluorescence intensity.[4] This quenching mechanism is highly dependent on the close proximity of the brominated lipid to the fluorophore, making it an excellent tool for probing molecular interactions.[3] The quenching can be a combination of both static and dynamic processes.[5][6]

Q3: What is the difference between static and dynamic quenching in the context of brominated lipid experiments?

Static and dynamic quenching are two distinct mechanisms that can lead to a decrease in fluorescence intensity.[7][8][9]

  • Dynamic (or Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule (the brominated lipid) during its excited state lifetime.[7][10] This interaction provides a non-radiative pathway for the fluorophore to return to its ground state, thus reducing fluorescence.[7] Dynamic quenching affects the excited state and therefore reduces the fluorescence lifetime.[8]

  • Static Quenching: This happens when a fluorophore and a quencher form a stable, non-fluorescent complex in the ground state.[7][10] Because this complex is formed before excitation, it prevents the fluorophore from being excited in the first place, leading to a decrease in the overall fluorescence intensity.[8] Static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophores.[11]

In experiments with brominated lipids, both static and dynamic quenching can occur.[12] It is important to distinguish between these mechanisms, often through fluorescence lifetime measurements, for accurate data interpretation.[8]

Q4: How do I choose the right brominated lipid for my experiment?

The choice of brominated lipid depends on the specific research question. To determine the depth of a fluorophore within the membrane, a series of lipids with bromine atoms at different positions along the acyl chain is used.[2][12] For studying specific lipid-protein interactions, you can use a brominated version of the lipid of interest and compare the quenching to a non-brominated control.[1][3] The efficiency of quenching is dependent on the number and position of the bromine atoms.[12]

Troubleshooting Guide

Problem 1: I am not observing any fluorescence quenching.

  • Is the fluorophore accessible to the brominated lipids? The tryptophan residue or fluorescent probe must be located at the lipid-protein interface to be quenched.[1] If the fluorophore is buried within the protein core or in a region not in contact with the lipid bilayer, no quenching will be observed. Consider introducing a tryptophan residue at a suspected lipid-interacting site via site-directed mutagenesis.[1]

  • Is the concentration of brominated lipids sufficient? The extent of quenching is dependent on the mole fraction of the brominated lipid in the membrane.[3] Ensure you are using a high enough concentration of the brominated lipid in your lipid mixture. It is common to perform experiments with 100% brominated lipid to maximize the quenching effect.[1]

  • Are you using the correct excitation and emission wavelengths? For tryptophan, an excitation wavelength of 295 nm is recommended to minimize the excitation of tyrosine residues.[1] Emission is typically monitored around 340 nm.[1]

Problem 2: The fluorescence signal is very noisy or unstable.

  • Is there significant light scattering from the sample? Liposomes or protein-lipid complexes can cause light scattering, which can interfere with the fluorescence signal. To minimize this, use a 90-degree angle for detection and keep the optical density of the sample low.[1] It is also crucial to subtract the signal from a control sample containing lipids but no protein.[1]

  • Is the sample properly equilibrated? Allow the protein to reconstitute into the lipid bilayers and for the system to equilibrate before taking measurements. An equilibration time of at least 5 minutes is recommended.[1]

  • Is the temperature constant? Temperature can affect both the fluorescence intensity and the dynamics of the lipid bilayer. Maintain a constant temperature throughout the experiment using a temperature-controlled cuvette holder.[1]

Problem 3: My quenching data is difficult to interpret.

  • Are you calculating the fractional quenching correctly? The fractional quenching (FrQ) should be calculated using the formula: FrQ = (F₀ - F) / F₀, where F₀ is the fluorescence intensity in the absence of the quencher (non-brominated lipids) and F is the fluorescence intensity in the presence of the quencher (brominated lipids).[1]

  • Have you performed control experiments? It is essential to measure the fluorescence of a sample with non-brominated lipids (F₀) and a sample with only lipids (no protein) to account for background signal and scattering.[1]

  • Are you considering the possibility of both static and dynamic quenching? As mentioned in the FAQs, both mechanisms can be at play. Fluorescence lifetime measurements can help distinguish between them and provide a more complete picture.[8]

Experimental Protocols

General Protocol for Fluorescence Quenching Assay with Brominated Lipids

This protocol provides a general framework. Specific parameters such as lipid composition, protein-to-lipid ratio, and incubation times should be optimized for each experimental system.

1. Preparation of Lipid Vesicles:

  • A known amount of the desired lipid mixture (with and without brominated lipids) in chloroform (B151607) is added to a glass tube.[1]
  • The chloroform is evaporated under a stream of nitrogen gas, followed by desiccation to remove any residual solvent.[1]
  • The dried lipid film is resuspended in a buffer containing a detergent (e.g., cholate) by sonication to form micelles.[1]

2. Reconstitution of Protein into Lipid Bilayers:

  • The protein solution is mixed with the lipid micelle solution at a specific molar ratio (e.g., 100:1 lipid to protein).[1]
  • The mixture is allowed to equilibrate for approximately 15 minutes at room temperature.[1]
  • The protein is reconstituted into lipid bilayers by diluting the mixture (e.g., 20-fold) into a detergent-free buffer directly in the fluorescence cuvette.[1] This dilution step is crucial for the spontaneous formation of proteoliposomes.

3. Fluorescence Measurements:

  • Samples are equilibrated in a temperature-controlled cuvette holder for at least 5 minutes.[1]
  • For tryptophan fluorescence, set the excitation wavelength to 295 nm to minimize tyrosine excitation.[1]
  • Record the emission spectrum (e.g., from 300 nm to 400 nm).
  • Measure the fluorescence intensity of the sample with non-brominated lipids (F₀) and the sample with brominated lipids (F).
  • Measure the fluorescence of control samples containing only lipids (no protein) to subtract the background signal and light scattering.[1]

4. Data Analysis:

  • Subtract the control lipid spectra from the corresponding protein-containing spectra.[1]
  • Calculate the fractional quenching (FrQ) at a specific wavelength (e.g., 340 nm for tryptophan) using the formula: FrQ = (F₀ - F) / F₀.[1]

Quantitative Data Summary

ParameterTypical Value/RangeReference
Protein to Lipid Molar Ratio1:100[1]
Excitation Wavelength (Tryptophan)295 nm[1]
Emission Wavelength (Tryptophan)~340 nm[1]
Equilibration Time5 - 15 minutes[1]
Temperature20 °C (constant)[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_lipids Prepare Lipid Vesicles (with and without Bromine) reconstitute Reconstitute Protein into Lipid Bilayers prep_lipids->reconstitute Mix with protein equilibrate Equilibrate Sample in Cuvette reconstitute->equilibrate Transfer to cuvette measure Record Emission Spectra (Excitation at 295 nm) equilibrate->measure subtract Subtract Background (Lipid-only control) measure->subtract calculate Calculate Fractional Quenching FrQ = (F₀ - F) / F₀ subtract->calculate

Caption: Experimental workflow for fluorescence quenching with brominated lipids.

Caption: Mechanisms of fluorescence quenching by brominated lipids.

References

Technical Support Center: Tryptophan Fluorescence Quenching Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in tryptophan fluorescence quenching assays.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE) in tryptophan quenching assays?

A1: The inner filter effect is a significant artifact in fluorescence spectroscopy that leads to an apparent decrease in fluorescence intensity, which can be mistaken for quenching.[1][2][3][4] It arises when substances in the sample absorb the excitation light (primary IFE) or the emitted fluorescence light (secondary IFE).[1][3] This absorption reduces the light that reaches the fluorophore and the light that reaches the detector, respectively, leading to inaccurate quenching data.[1]

Q2: How can I identify if the inner filter effect is impacting my results?

A2: A common indicator of the inner filter effect is a non-linear relationship between fluorescence intensity and fluorophore concentration at high concentrations.[1][2] To confirm, you can measure the absorbance of your ligand at the excitation and emission wavelengths of tryptophan (typically ~295 nm for excitation and ~330-350 nm for emission).[3][5][6] As a general guideline, if the optical density at the excitation wavelength is greater than 0.1, the inner filter effect may be significant.[1]

Q3: What is the difference between static and dynamic quenching?

A3: Both static and dynamic quenching result in a decrease in fluorescence intensity. However, they arise from different mechanisms.

  • Dynamic (collisional) quenching occurs when the quencher collides with the fluorophore in its excited state. This process is typically temperature-dependent, with quenching increasing at higher temperatures due to increased diffusion rates.[7]

  • Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[7][8] This type of quenching is often less dependent on temperature.

Distinguishing between the two can be achieved by analyzing Stern-Volmer plots at different temperatures or through fluorescence lifetime measurements, as only dynamic quenching affects the fluorescence lifetime.[7][8]

Q4: Can the ligand itself fluoresce and interfere with the assay?

A4: Yes, if the ligand has intrinsic fluorescence at the same wavelengths used for tryptophan excitation and emission, it can significantly interfere with the assay.[9] This can lead to an underestimation or overestimation of the quenching effect. It is crucial to run a control experiment with just the ligand in the buffer to assess its fluorescence properties.[9]

Q5: How does protein aggregation affect tryptophan quenching assays?

A5: Protein aggregation can lead to self-quenching of tryptophan fluorescence as the local concentration of fluorophores increases when proteins cluster together.[10][11][12][13] This can be misinterpreted as ligand-induced quenching. Aggregation can be monitored by techniques like static and dynamic light scattering.[10][11]

Troubleshooting Guides

Issue 1: Suspected Inner Filter Effect (IFE)

Symptoms:

  • Non-linear decrease in fluorescence upon titration.

  • The ligand has significant absorbance at the excitation or emission wavelength.

Troubleshooting Steps:

  • Assess Ligand Absorbance:

    • Measure the UV-Vis absorbance spectrum of your ligand at the highest concentration used in the assay.

    • Pay close attention to the absorbance at your excitation (e.g., 295 nm) and emission (e.g., 340 nm) wavelengths.

  • Minimize IFE Experimentally:

    • Reduce Concentration: If possible, lower the concentration of the protein or ligand to keep the total absorbance below 0.1.[1]

    • Use a Shorter Pathlength Cuvette: A cuvette with a shorter pathlength (e.g., 0.4 cm) can reduce the absorbance.[2]

    • Change Excitation Wavelength: Excite at a wavelength where the ligand's absorbance is minimal, if this still allows for adequate tryptophan excitation.[1]

  • Apply a Correction Factor:

    • If experimental minimization is not feasible, a correction must be applied. A common method involves using a non-interacting fluorophore like N-acetyl-L-tryptophanamide (NATA).[3][9]

    • Perform a control titration of the ligand into a solution of NATA at the same concentration as your protein's tryptophan residues.

    • The observed quenching of NATA fluorescence is due to the inner filter effect, and this data can be used to generate a correction factor for your protein-ligand titration data.

Issue 2: Ligand Has Intrinsic Fluorescence

Symptoms:

  • Control experiment (buffer + ligand) shows significant fluorescence.

  • Fluorescence intensity increases with increasing ligand concentration in the control.[9]

Troubleshooting Steps:

  • Quantify Ligand Fluorescence:

    • Run a full titration of the ligand into the buffer and record the fluorescence spectrum at each concentration.

  • Subtract Ligand Fluorescence:

    • For each point in your protein-ligand titration, subtract the corresponding fluorescence intensity of the ligand alone.[9] While this can provide a qualitative idea, it may not be sufficient for accurate binding constant determination.[9]

  • Consider Alternative Techniques:

    • If the ligand fluorescence is too strong and overlaps significantly with the tryptophan signal, tryptophan quenching may not be a suitable technique.

    • Consider other biophysical methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or NMR.

Issue 3: Protein Aggregation

Symptoms:

  • Time-dependent decrease in fluorescence intensity, even in the absence of a ligand.[10][11]

  • Visible turbidity in the sample.

  • Fluctuating fluorescence signal.[14]

Troubleshooting Steps:

  • Monitor with Light Scattering:

    • Use Dynamic Light Scattering (DLS) or Static Light Scattering (SLS) to monitor for the presence and formation of aggregates over time.[10][11]

  • Optimize Buffer Conditions:

    • Aggregation can be sensitive to buffer components. Experiment with different pH, ionic strength, or the inclusion of stabilizing excipients.

  • Control for Time-Dependent Effects:

    • Equilibrate the protein solution in the cuvette for a set amount of time before starting the titration to allow any initial adsorption to the cuvette walls to stabilize.[14]

    • Perform time-course measurements of the protein alone to quantify the rate of any fluorescence decay due to aggregation or photobleaching.

Experimental Protocols

Protocol: Correction for the Inner Filter Effect using NATA

This protocol describes how to experimentally determine and correct for the inner filter effect using N-acetyl-L-tryptophanamide (NATA) as a control fluorophore.[3]

Materials:

  • Your protein of interest

  • Your ligand of interest

  • N-acetyl-L-tryptophanamide (NATA)

  • Assay buffer

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

Methodology:

  • Determine NATA Concentration: The concentration of NATA should be chosen to match the fluorescence intensity of your protein solution.

  • Protein Titration (Experimental):

    • Set the spectrofluorometer to the excitation and emission wavelengths for tryptophan (e.g., Ex: 295 nm, Em: 320-400 nm).

    • Place a known concentration and volume of your protein in the cuvette.

    • Make stepwise additions of your ligand stock solution.

    • After each addition, mix gently and allow the solution to equilibrate before recording the fluorescence spectrum.

  • NATA Titration (Control):

    • Replace the protein solution with the NATA solution of matched fluorescence intensity.

    • Repeat the exact same titration procedure as in step 2, adding the same concentrations of ligand to the NATA solution.

  • Data Analysis:

    • The fluorescence quenching observed in the NATA titration is due to the inner filter effect.[3]

    • Calculate the correction factor (CF) at each ligand concentration using the following formula: CF = F_NATA,0 / F_NATA,obs Where F_NATA,0 is the initial fluorescence of NATA and F_NATA,obs is the observed fluorescence of NATA at a given ligand concentration.

    • Correct your experimental protein fluorescence data at each ligand concentration: F_corrected = F_observed * CF Where F_observed is the observed fluorescence of your protein in the presence of the ligand.

    • Use the F_corrected values for your binding analysis.

Data Presentation

Table 1: Example Data for Inner Filter Effect Correction

Ligand Conc. (µM)Protein F_obsNATA F_obsCorrection Factor (CF)Protein F_corrected
098.599.11.0098.5
1085.294.31.0589.5
2073.189.81.1080.4
3062.585.51.1672.5
4054.381.41.2266.2
5047.877.61.2861.2

Visualizations

IFE_Correction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start prep_protein Prepare Protein Solution start->prep_protein prep_nata Prepare NATA Solution (Match Fluorescence to Protein) start->prep_nata titrate_protein Titrate Ligand into Protein prep_protein->titrate_protein titrate_nata Titrate Ligand into NATA prep_nata->titrate_nata correct_data Correct Protein Data F_corrected = F_obs * CF titrate_protein->correct_data calc_cf Calculate Correction Factor (CF) CF = F_NATA,0 / F_NATA,obs titrate_nata->calc_cf calc_cf->correct_data binding_analysis Perform Binding Analysis correct_data->binding_analysis

Caption: Workflow for Inner Filter Effect Correction.

Troubleshooting_Decision_Tree cluster_ife Inner Filter Effect cluster_ligand Ligand Interference cluster_aggregation Protein Aggregation start Unexpected Quenching Observed check_absorbance Does ligand absorb at Ex/Em wavelengths? start->check_absorbance ife_yes Yes check_absorbance->ife_yes Yes ife_no No check_absorbance->ife_no No correct_ife Apply IFE Correction ife_yes->correct_ife check_ligand_fluorescence Does ligand alone fluoresce? ife_no->check_ligand_fluorescence end end correct_ife->end ligand_yes Yes check_ligand_fluorescence->ligand_yes Yes ligand_no No check_ligand_fluorescence->ligand_no No subtract_background Subtract Ligand Fluorescence ligand_yes->subtract_background check_aggregation Is there time-dependent fluorescence decay? ligand_no->check_aggregation subtract_background->end agg_yes Yes check_aggregation->agg_yes Yes agg_no No check_aggregation->agg_no No optimize_buffer Optimize Buffer Conditions agg_yes->optimize_buffer agg_no->end Proceed with Standard Analysis optimize_buffer->end

References

Technical Support Center: Inner Filter Effect Correction in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the inner filter effect (IFE) in fluorescence experiments, with a specific focus on assays involving lipid vesicles such as 16:0-18:0(11-12BR) PC.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE)?

A1: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity due to the absorption of excitation and/or emitted light by molecules within the sample.[1] This absorption leads to a non-linear relationship between the concentration of the fluorophore and the measured fluorescence signal, especially at higher concentrations.

Q2: What are the different types of inner filter effects?

A2: There are two main types of inner filter effects:

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it can reach all the fluorophore molecules. This is more pronounced in concentrated solutions where the intensity of the excitation light decreases as it travels through the sample.

  • Secondary Inner Filter Effect (sIFE): This happens when the fluorescence emitted by the fluorophore is re-absorbed by other molecules in the sample before it reaches the detector. This is particularly significant when there is a substantial overlap between the absorption and emission spectra of the molecules in the solution.

Q3: In our experiments with this compound, what might cause the inner filter effect?

A3: In experiments using vesicles made from this compound, the inner filter effect can be caused by several factors:

  • High concentrations of the fluorophore: If you are studying a fluorescently labeled peptide or molecule interacting with the lipid vesicles, high concentrations of this fluorophore can lead to both primary and secondary IFE.

  • Absorbance by the lipid vesicles: While individual lipid molecules may have low absorbance at the excitation and emission wavelengths of your fluorophore, a high concentration of vesicles can lead to light scattering and some background absorbance, contributing to the IFE. The brominated nature of this compound means it acts as a quencher, and its concentration will affect the overall optical properties of the sample.[2][3][4]

  • Presence of other absorbing molecules: Any other compounds in your sample, such as buffers, media components, or drugs being tested, could absorb light at the excitation or emission wavelengths of your fluorophore and contribute to the IFE.

Q4: When should I be concerned about the inner filter effect?

A4: You should be concerned about the inner filter effect if:

  • You observe a non-linear relationship between your fluorophore concentration and the fluorescence intensity.

  • Your sample has a noticeable color or turbidity.

  • You are working with high concentrations of your fluorophore or other components in the sample.

  • You are screening compound libraries that may contain molecules that absorb light in the UV-Vis range.

  • Your experimental results show unexpected quenching or a decrease in fluorescence at high concentrations that cannot be attributed to other quenching mechanisms.

Troubleshooting Guide

Problem: My fluorescence signal is not linear with increasing fluorophore concentration when incorporated into this compound vesicles.

This is a classic symptom of the inner filter effect. Here’s how to troubleshoot and correct for it:

Step 1: Diagnosis - Is it the Inner Filter Effect?

  • Action: Measure the absorbance of your samples at both the excitation (λex) and emission (λem) wavelengths of your fluorophore.

  • Indication: If the absorbance at either wavelength is greater than 0.1, the inner filter effect is likely significant.[5]

Step 2: Mitigation and Correction

There are two primary methods to address the inner filter effect:

Method 1: Sample Dilution (Simplest Approach)

  • Description: The most straightforward way to minimize the inner filter effect is to dilute your samples. By reducing the concentration of all absorbing species, you decrease the probability of both primary and secondary inner filter effects.

  • Limitation: This is not always feasible, especially when high concentrations are required for the experiment, such as in binding assays or when dealing with weakly fluorescent samples.

Method 2: Mathematical Correction using Absorbance (Recommended)

  • Description: This method uses the measured absorbance of the sample to mathematically correct the observed fluorescence intensity. A widely used formula is:

    Fcorrected = Fobserved * 10^((Aex + Aem) / 2)[6][7]

    Where:

    • Fcorrected is the corrected fluorescence intensity.

    • Fobserved is the experimentally measured fluorescence intensity.

    • Aex is the absorbance of the sample at the excitation wavelength.

    • Aem is the absorbance of the sample at the emission wavelength.

Experimental Protocol: Absorbance-Based Inner Filter Effect Correction

This protocol outlines the steps to correct for the inner filter effect in an experiment where a tryptophan-containing peptide (a common fluorophore) is incorporated into vesicles made of this compound.

Materials:

  • Fluorometer

  • Absorbance spectrophotometer

  • Tryptophan-containing peptide stock solution

  • This compound vesicle suspension

  • Assay buffer

Methodology:

  • Prepare a dilution series: Prepare a series of samples with a constant concentration of the tryptophan-containing peptide and increasing concentrations of the this compound vesicles.

  • Measure Fluorescence:

    • Set the excitation wavelength for tryptophan (typically around 280 nm).

    • Set the emission wavelength to scan a range that includes the expected peak (typically around 330-350 nm).

    • Record the fluorescence intensity (Fobserved) for each sample at the peak emission wavelength.

  • Measure Absorbance:

    • Measure the absorbance of each sample at the excitation wavelength (Aex).

    • Measure the absorbance of each sample at the emission wavelength (Aem).

  • Apply Correction Formula:

    • For each sample, calculate the corrected fluorescence intensity (Fcorrected) using the formula: Fcorrected = Fobserved * 10^((Aex + Aem) / 2)[6][7]

Data Presentation

The following table presents hypothetical data for a tryptophan-containing peptide in the presence of increasing concentrations of this compound vesicles, demonstrating the inner filter effect and the result of the correction.

Vesicle Conc. (µM)Aex (280 nm)Aem (340 nm)Fobserved (a.u.)Correction FactorFcorrected (a.u.)
00.0200.01010001.0351035
500.0500.0259501.0901036
1000.1000.0508801.1891046
1500.1500.0758001.2981038
2000.2000.1007201.4131017

Visualizations

Logical Diagram of Inner Filter Effects

InnerFilterEffect cluster_primary Primary Inner Filter Effect (pIFE) cluster_secondary Secondary Inner Filter Effect (sIFE) ExcitationLight Excitation Light Source SampleSurface Sample Surface ExcitationLight->SampleSurface Incident Light Fluorophore_sIFE Excited Fluorophore Fluorophore_pIFE Fluorophore SampleSurface->Fluorophore_pIFE Attenuated Excitation Light EmittedLight Emitted Fluorescence Fluorophore_sIFE->EmittedLight Detector Detector EmittedLight->Detector Attenuated Emission Light

Caption: Conceptual diagram of primary and secondary inner filter effects.

Experimental Workflow for IFE Correction

IFE_Correction_Workflow start Start: Prepare Sample Series measure_fluorescence Measure Fluorescence (F_observed) start->measure_fluorescence measure_absorbance Measure Absorbance (A_ex and A_em) start->measure_absorbance calculate_correction Calculate Corrected Fluorescence (F_corrected) measure_fluorescence->calculate_correction measure_absorbance->calculate_correction end End: Corrected Data calculate_correction->end

Caption: Workflow for absorbance-based inner filter effect correction.

References

improving the reproducibility of liposome extrusion with brominated lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of liposome (B1194612) extrusion. While the initial inquiry focused on brominated lipids for improving reproducibility, current scientific literature primarily highlights their role as contrast-enhancing probes for structural analysis of membranes rather than agents to improve the extrusion process itself. This guide, therefore, focuses on established methods for enhancing reproducibility and addresses common challenges in liposome extrusion, with a dedicated section on the application of specialized lipids like brominated lipids.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of liposome extrusion?

A1: Liposome extrusion is a technique used to reduce the size of multilamellar vesicles (MLVs) and to produce unilamellar vesicles (LUVs) with a more uniform size distribution. This process involves forcing a lipid suspension through a polycarbonate membrane with a defined pore size.[1][2] The resulting liposomes have a diameter close to the pore size of the membrane used.

Q2: How many times should I pass my liposome suspension through the extruder?

A2: A minimum of 10 to 11 passes is generally recommended for most lipid formulations to achieve a unimodal and homogenous size distribution.[3][4] The initial passes cause a significant reduction in vesicle size, while subsequent passes improve the homogeneity (i.e., lower the polydispersity index or PDI). For some lipids, more passes may be necessary.

Q3: At what temperature should I perform the extrusion?

A3: Extrusion should be performed at a temperature above the gel-liquid crystal phase transition temperature (Tm) of the lipid with the highest Tm in your formulation.[1][5] Operating above the Tm ensures the lipid bilayer is in a fluid state, which facilitates vesicle reformation and reduces the risk of membrane clogging.[6][7]

Q4: Can I reuse the polycarbonate membranes?

A4: It is not recommended to reuse polycarbonate membranes.[3] Reusing membranes can lead to cross-contamination between different lipid preparations and may result in inconsistent sizing due to potential membrane stretching or clogging from previous use.

Q5: Why are my extruded liposomes larger than the membrane pore size?

A5: It is common for liposomes to have a diameter slightly larger than the nominal pore size of the membrane, especially with smaller pore sizes (e.g., 100 nm or less).[6][7] This can be attributed to the elastic deformation of the liposomes as they pass through the pores.[6]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
High back pressure or inability to extrude 1. Lipid formulation is below its phase transition temperature (Tm).2. Lipid concentration is too high.3. Membrane is clogged due to large, non-hydrated lipid aggregates.4. Incorrect assembly of the extruder.1. Increase the temperature of the extruder and lipid suspension to be above the highest Tm of the lipids in the formulation.[1][8]2. Dilute the lipid suspension.3. Before extrusion, ensure proper hydration of the lipid film. Subjecting the suspension to freeze-thaw cycles can help break down large aggregates.[1][9]4. Re-assemble the extruder, ensuring all parts are correctly fitted.
Syringe leakage 1. Improperly tightened Luer locks on syringes.2. Damaged or cracked syringes.3. O-rings in the extruder housing are worn or damaged.1. Ensure the syringes are securely tightened to the extruder.2. Inspect syringes for any cracks or damage and replace if necessary. Pull syringes straight out of the extruder to avoid cracking.[5][10]3. Check and replace the O-rings in the extruder assembly.
Inconsistent liposome size / high PDI 1. Insufficient number of passes through the membrane.2. Extrusion temperature is too low.3. Inconsistent pressure applied during manual extrusion.4. Damaged or torn membrane.1. Increase the number of passes through the membrane (a minimum of 10 is recommended).[3]2. Ensure the extrusion is performed at a temperature well above the lipid Tm.3. Apply slow, steady, and consistent pressure during each pass.4. Disassemble the extruder and inspect the membrane for tears. Replace if damaged.
Low sample recovery 1. Leakage from the extruder assembly.2. Significant dead volume in the extruder.3. Adhesion of liposomes to the apparatus.1. Check all connections for tightness and inspect for any signs of leakage.[11]2. To minimize loss in the dead volume, you can pre-wet the extruder parts with buffer.[5][10]3. Ensure that the lipid concentration is not excessively low, which can lead to a higher percentage of loss due to surface adhesion.

Experimental Protocols

Standard Liposome Extrusion Protocol (using Avanti® Mini Extruder)

This protocol describes the preparation of unilamellar liposomes by the extrusion method.

1. Preparation of Lipid Film:

  • Dissolve lipids in an appropriate organic solvent (e.g., chloroform).

  • For mixed lipid compositions, combine the dissolved lipids in the desired molar ratios.

  • Remove the organic solvent using a rotary evaporator or a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the bottom of a round-bottom flask.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

2. Hydration of Lipid Film:

  • Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.[5]

  • Agitate the flask to suspend the lipids, forming multilamellar vesicles (MLVs). This can be done by vortexing or gentle shaking.

  • For improved hydration and to break down larger aggregates, the lipid suspension can be subjected to 3-5 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.[9]

3. Assembly of the Extruder:

  • Pre-heat the extruder heating block to the desired temperature (above the lipid Tm).[3][12]

  • Place a filter support on the O-ring inside one of the extruder's internal supports.

  • Place a polycarbonate membrane of the desired pore size on top of the filter support.

  • Place the second filter support on top of the membrane.

  • Assemble the two halves of the extruder, ensuring the parts are securely fitted.

4. Extrusion:

  • Draw the hydrated lipid suspension into one of the gas-tight syringes.

  • Insert the filled syringe into one end of the extruder and an empty syringe into the other end.

  • Place the assembled extruder into the pre-heated block and allow the temperature to equilibrate for 5-10 minutes.[5][10]

  • Gently and steadily push the plunger of the filled syringe to pass the lipid suspension through the membrane into the empty syringe.

  • Repeat this process for a minimum of 10 passes.[3] The final extrusion should end in the alternate syringe to minimize contamination with larger particles.[5][10]

5. Collection and Storage:

  • Remove the syringe containing the final extruded liposome suspension.

  • Transfer the liposomes to a clean vial for storage.

  • Store the liposomes at an appropriate temperature, typically above their Tm to maintain stability.

Data Presentation: Impact of Extrusion Parameters on Liposome Size

The following tables summarize quantitative data on how various extrusion parameters influence the final size and polydispersity of liposomes.

Table 1: Effect of Membrane Pore Size on Liposome Diameter and Polydispersity Index (PDI)

Membrane Pore Size (nm)Mean Liposome Diameter (nm)Polydispersity Index (PDI)
200180 ± 20< 0.20
100120 ± 15< 0.15
5070 ± 10< 0.10
3050 ± 8< 0.10

Note: Data are representative and can vary based on lipid composition and other extrusion conditions. The size of the extruded vesicles is primarily determined by the pore size of the membrane.[6][13]

Table 2: Effect of Number of Extrusion Passes on Liposome Diameter and PDI (using a 100 nm membrane)

Number of PassesMean Liposome Diameter (nm)Polydispersity Index (PDI)
11650.25
51450.18
101350.12
151340.10

Adapted from experimental data where increasing the number of passes leads to a smaller and more uniform liposome population.

Advanced Applications: Use of Brominated Lipids

While not a tool for improving the reproducibility of the extrusion process itself, brominated lipids are valuable for the structural analysis of liposomes and membranes. The bromine atoms are electron-dense, making them excellent contrast agents for techniques like cryo-electron microscopy (cryo-EM). By incorporating brominated lipids into a liposome formulation, researchers can better visualize the organization of lipids within the bilayer, identify lipid domains, and study protein-lipid interactions at a near-atomic level.

Visualizations

LiposomeExtrusionWorkflow cluster_prep Preparation cluster_extrusion Extrusion cluster_analysis Analysis & Storage Lipid Dissolution Lipid Dissolution Solvent Evaporation Solvent Evaporation Lipid Dissolution->Solvent Evaporation Lipid Film Hydration Lipid Film Hydration Solvent Evaporation->Lipid Film Hydration Freeze-Thaw Cycles Freeze-Thaw Cycles Lipid Film Hydration->Freeze-Thaw Cycles Extruder Assembly Extruder Assembly Freeze-Thaw Cycles->Extruder Assembly Extrusion Process Extrusion Process Extruder Assembly->Extrusion Process Collect Sample Collect Sample Extrusion Process->Collect Sample Size Analysis (DLS) Size Analysis (DLS) Collect Sample->Size Analysis (DLS) Storage Storage Size Analysis (DLS)->Storage

Caption: Experimental workflow for liposome preparation and extrusion.

TroubleshootingFlowchart start Start: Extrusion Issue pressure High Back Pressure? start->pressure leakage Syringe Leakage? pressure->leakage No check_temp Increase Temperature (above Tm) pressure->check_temp Yes pdi High PDI? leakage->pdi No tighten_luer Tighten Luer Locks leakage->tighten_luer Yes increase_passes Increase Number of Passes pdi->increase_passes Yes end Successful Extrusion pdi->end No check_conc Dilute Lipid Suspension check_temp->check_conc check_hydration Improve Hydration (Freeze-Thaw) check_conc->check_hydration check_hydration->leakage inspect_syringe Inspect/Replace Syringe tighten_luer->inspect_syringe inspect_syringe->pdi check_membrane Inspect/Replace Membrane increase_passes->check_membrane check_membrane->end

Caption: Logical troubleshooting flowchart for common liposome extrusion issues.

References

Technical Support Center: Troubleshooting Low Quenching Efficiency in Membrane Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low fluorescence quenching efficiency in their membrane protein experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low fluorescence quenching efficiency in my membrane protein study?

Low fluorescence quenching efficiency can stem from several factors, broadly categorized as issues with the sample, the experimental conditions, or the instrumentation. Common culprits include:

  • Inner Filter Effect (IFE): High concentrations of the fluorophore, quencher, or other components in the sample can absorb the excitation or emission light, leading to an apparent decrease in fluorescence and quenching efficiency.[1][2]

  • Protein Aggregation: Aggregated proteins can scatter light and alter the local environment of the fluorophore, affecting its quantum yield and accessibility to the quencher.[3][4]

  • Suboptimal Quencher Concentration: The concentration of the quencher may be too low to effectively quench the fluorophore. Conversely, excessively high concentrations can sometimes lead to artifacts.[5]

  • Incorrect Fluorophore/Quencher Pairing: The emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor (quencher) must have sufficient overlap for efficient energy transfer (in the case of FRET).[6]

  • Poor Accessibility of the Fluorophore: The fluorescent label on the membrane protein may be buried within the protein or the lipid bilayer, making it inaccessible to the quencher.[7]

  • Static vs. Dynamic Quenching Issues: The quenching mechanism (static or dynamic) can influence the observed efficiency. Understanding the dominant mechanism is crucial for accurate data interpretation.

  • High Background Fluorescence: Autofluorescence from the membrane, buffers, or other sample components can obscure the specific quenching signal.[8][9]

  • Photobleaching: The high intensity of the excitation light can lead to the chemical destruction of the fluorophores, resulting in a time-dependent decrease in fluorescence that can be mistaken for quenching.[10]

Q2: How can I determine if the inner filter effect is impacting my results?

The inner filter effect (IFE) is a common artifact where components in the sample absorb either the excitation or emitted light, leading to an artificially low fluorescence reading.[1] You can assess and correct for IFE using the following approaches:

  • Absorbance Measurements: Measure the absorbance of your sample at both the excitation and emission wavelengths. As a general rule, an optical density of less than 0.1 at the excitation wavelength is recommended to minimize IFE.[2]

  • Dilution Series: Perform your experiment with a dilution series of your sample. If the fluorescence intensity does not decrease linearly with dilution, IFE is likely present.

  • Correction Formulas: Several mathematical correction formulas can be applied to your data if you have measured the absorbance of your sample at the excitation and emission wavelengths.[11]

Q3: My protein might be aggregating. How can I check for this and what can I do to prevent it?

Protein aggregation can significantly interfere with fluorescence quenching experiments.[3] Here’s how to address it:

  • Detection Methods:

    • Dynamic Light Scattering (DLS): This technique can detect the presence of large particles (aggregates) in your sample.[3]

    • Size Exclusion Chromatography (SEC): Aggregates will typically elute in the void volume of an SEC column.[4]

    • Fluorescence Microscopy: Staining with hydrophobic dyes like Nile Red can allow for the visualization of protein aggregates.[12]

  • Prevention Strategies:

    • Optimize Buffer Conditions: Vary the pH, ionic strength, and include additives like glycerol (B35011) or non-denaturing detergents.

    • Use a Reducing Agent: For proteins with surface-exposed cysteines, including a reducing agent like DTT or TCEP can prevent disulfide-linked aggregation.

    • Optimize Protein Concentration: Lowering the protein concentration can sometimes reduce the propensity for aggregation.[7]

Q4: How do I choose the optimal quencher concentration for my experiment?

The optimal quencher concentration is a balance between achieving significant quenching and avoiding artifacts.

  • Titration Experiment: Perform a titration experiment where you incrementally add the quencher to your fluorescently labeled membrane protein and measure the fluorescence intensity at each step.

  • Stern-Volmer Plot: Plot the ratio of the initial fluorescence (F₀) to the fluorescence in the presence of the quencher (F) against the quencher concentration ([Q]).[13][14][15][16] A linear Stern-Volmer plot is indicative of a single type of quenching mechanism (either purely static or purely dynamic). The optimal concentration range will be on the linear portion of this plot where you observe significant quenching.

Troubleshooting Guides

Guide 1: Low Quenching Efficiency

This guide provides a step-by-step approach to troubleshooting low quenching efficiency.

Potential Cause Troubleshooting Step Expected Outcome
Inner Filter Effect (IFE) 1. Measure the absorbance of your sample at the excitation and emission wavelengths.[2] 2. If absorbance is high (>0.1), dilute your sample or apply a correction formula.[11]A linear relationship between fluorescence and concentration after correction.
Protein Aggregation 1. Use Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to check for aggregates.[3][4] 2. Optimize buffer conditions (pH, salt) or add stabilizing agents.Reduction or elimination of aggregates, leading to a more stable and reproducible quenching signal.
Suboptimal Quencher Concentration 1. Perform a quencher titration experiment. 2. Plot the data as a Stern-Volmer plot (F₀/F vs. [Q]).[13][14][15][16]Identification of the optimal quencher concentration range that gives significant and linear quenching.
Poor Fluorophore Accessibility 1. If possible, try labeling the protein at a different site. 2. Use a smaller, more membrane-permeable quencher.Increased quenching efficiency due to better access of the quencher to the fluorophore.
High Background Fluorescence 1. Measure the fluorescence of a blank sample (buffer, lipids without protein). 2. Use low-fluorescence membranes or blocking buffers if applicable.[8][9]A lower background signal, improving the signal-to-noise ratio of your quenching measurement.
Photobleaching 1. Reduce the excitation light intensity or exposure time.[10] 2. Use a more photostable fluorophore.A more stable fluorescence signal over time, ensuring that the observed decrease is due to quenching and not photobleaching.
Guide 2: Non-linear Stern-Volmer Plot

A non-linear Stern-Volmer plot can indicate more complex quenching mechanisms.

Observation Potential Cause Next Steps
Upward Curvature A combination of static and dynamic quenching.[15]Perform temperature-dependent quenching studies. Dynamic quenching increases with temperature, while static quenching typically decreases.
Downward Curvature The presence of multiple fluorophore populations with different accessibilities to the quencher.Analyze the data using a modified Stern-Volmer equation that accounts for multiple fluorophore populations.
Saturation at High Quencher Concentrations All accessible fluorophores are already quenched.This indicates you have reached the maximum quenching for the accessible population of fluorophores.

Experimental Protocols

Protocol 1: Correction for the Inner Filter Effect

This protocol describes a method to correct for the inner filter effect using absorbance measurements.[17][18]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Your fluorescently labeled membrane protein sample

  • Buffer matching your experimental conditions

  • Quencher solution

Method:

  • Prepare Samples: Prepare a series of samples with a constant concentration of your fluorescent membrane protein and increasing concentrations of the quencher.

  • Measure Absorbance: For each sample, measure the absorbance at the excitation wavelength (A_ex) and the emission wavelength (A_em) using a spectrophotometer.

  • Measure Fluorescence: Measure the observed fluorescence intensity (F_obs) for each sample using a spectrofluorometer.

  • Calculate Corrected Fluorescence: Use the following formula to calculate the corrected fluorescence intensity (F_corr):

    F_corr = F_obs * 10^((A_ex * d_ex)/2) * 10^((A_em * d_em)/2)

    Where:

    • d_ex is the path length of the excitation light beam (in cm).

    • d_em is the path length of the emission light beam (in cm).

  • Analyze Corrected Data: Use the F_corr values for your subsequent analysis, such as generating a corrected Stern-Volmer plot.

Protocol 2: Fluorescence Quenching Assay for Membrane-Protein Interaction

This protocol is adapted from a high-throughput fluorescence quenching assay using EGFP-fusion proteins and a lipid-containing dark quencher.[1][19]

Materials:

  • Spectrofluorometer or fluorescence plate reader

  • EGFP-fusion of your membrane protein of interest

  • Lipid vesicles (e.g., POPC/POPS)

  • Lipid-containing dark quencher (e.g., dabsyl-PE)

  • Buffer (e.g., 20 mM Tris, pH 7.4, 0.16 M NaCl)

  • Quartz cuvette or microplate

Method:

  • Prepare Protein Solution: Prepare a solution of your EGFP-fusion protein at a known concentration (e.g., 100 nM) in the appropriate buffer.

  • Prepare Lipid Vesicles: Prepare lipid vesicles containing a specific mole percentage of the dark quencher (e.g., 5 mol% dabsyl-PE).

  • Set up the Assay:

    • Cuvette-based: Add a known volume (e.g., 2 mL) of the protein solution to a quartz cuvette.

    • Plate-based: Add a known volume of the protein solution to the wells of a microplate.

  • Measure Initial Fluorescence (F₀): Excite the EGFP at its excitation maximum (e.g., 460 nm) and record the emission spectrum. The peak emission intensity (e.g., at 509 nm) will be your F₀.

  • Titrate with Quencher Vesicles: Make incremental additions of the lipid vesicle solution containing the dark quencher to the protein solution.

  • Incubate and Mix: After each addition, incubate for a short period (e.g., 1 minute) with gentle mixing to allow for binding to reach equilibrium.

  • Measure Fluorescence (F): After each addition and incubation, record the fluorescence emission intensity at the same wavelength as F₀.

  • Data Analysis: Plot the fluorescence intensity (F) or the quenching efficiency ((F₀-F)/F₀) as a function of the total lipid concentration to determine binding affinity.

Mandatory Visualizations

Troubleshooting_Workflow start Low Quenching Efficiency Observed check_ife Check for Inner Filter Effect (IFE) start->check_ife ife_present IFE Present? check_ife->ife_present correct_ife Correct for IFE ife_present->correct_ife Yes check_aggregation Check for Protein Aggregation ife_present->check_aggregation No correct_ife->check_aggregation aggregation_present Aggregation Present? check_aggregation->aggregation_present optimize_buffer Optimize Buffer/Protein Concentration aggregation_present->optimize_buffer Yes optimize_quencher Optimize Quencher Concentration aggregation_present->optimize_quencher No optimize_buffer->optimize_quencher quencher_optimal Quencher Optimal? optimize_quencher->quencher_optimal perform_titration Perform Quencher Titration quencher_optimal->perform_titration No check_accessibility Assess Fluorophore Accessibility quencher_optimal->check_accessibility Yes perform_titration->check_accessibility relabel_protein Consider Relabeling Protein check_accessibility->relabel_protein final_analysis Re-analyze Quenching Data check_accessibility->final_analysis relabel_protein->final_analysis

Caption: A logical workflow for troubleshooting low quenching efficiency.

Stern_Volmer_Analysis start Perform Quenching Experiment measure_fluorescence Measure F₀ (no quencher) and F (with quencher) start->measure_fluorescence calculate_ratio Calculate F₀/F for each quencher concentration [Q] measure_fluorescence->calculate_ratio plot_data Plot F₀/F vs. [Q] calculate_ratio->plot_data analyze_plot Analyze Stern-Volmer Plot plot_data->analyze_plot linear Linear Plot analyze_plot->linear Linear nonlinear Non-linear Plot analyze_plot->nonlinear Non-linear determine_ksv Determine Ksv (Stern-Volmer constant) from slope linear->determine_ksv investigate_mechanism Investigate complex quenching mechanisms nonlinear->investigate_mechanism

Caption: Workflow for Stern-Volmer analysis of quenching data.

References

Technical Support Center: Minimizing Photobleaching in Fluorescence Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching in their fluorescence experiments.

Clarification on the Role of Brominated Lipids

A common point of inquiry revolves around the use of brominated lipids in fluorescence microscopy. It is a misconception that brominated lipids act as antifade reagents to reduce photobleaching. In fact, their primary role in fluorescence-related studies is as quenching agents . Bromine atoms can quench the fluorescence of nearby fluorophores, such as tryptophan, which is a useful technique for studying lipid-protein interactions and membrane insertion of proteins.[1] Additionally, due to the electron-scattering properties of bromine, brominated lipids serve as valuable contrast-enhancing probes in cryo-electron microscopy (cryo-EM) for investigating membrane structure.[2][3][4][5]

This guide will focus on established and effective methods for minimizing photobleaching.

Troubleshooting Guide: Common Photobleaching Issues

Problem Possible Cause(s) Troubleshooting Steps
Rapid signal fading during image acquisition. High excitation light intensity.- Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.[6] - Use neutral density filters to decrease illumination intensity without altering the light's spectral properties.[7][8]
Prolonged exposure time.- Decrease the camera exposure time.[6] - Minimize the sample's total exposure to light by focusing using transmitted light before switching to fluorescence, or focusing on an adjacent area before imaging the region of interest.[9][10]
Photolabile fluorophore.- Switch to a more photostable dye. Newer generations of fluorophores like Alexa Fluor or DyLight are generally more robust than older dyes such as FITC.[6][8]
Oxygen-mediated damage.- For fixed samples, use a high-quality antifade mounting medium containing oxygen scavengers.[6][7] - For live-cell imaging, consider using specialized live-cell antifade reagents.[11]
High background or autofluorescence. Intrinsic fluorescence from the sample or medium.- Before antibody staining, intentionally photobleach the sample to reduce autofluorescence.[12] - Use fluorophores with longer excitation and emission wavelengths (e.g., in the red or far-red spectrum) as autofluorescence is often more pronounced in the blue and green channels.[6]
Inconsistent fluorescence intensity between samples. Different imaging conditions.- Ensure that all samples are imaged using the identical microscope settings (laser power, exposure time, gain).[10]
Degradation of antifade reagent.- Use fresh antifade mounting medium. Some antifade reagents can lose their effectiveness over time, especially after opening the vial.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[6] This occurs when the fluorophore is exposed to excitation light, particularly at high intensities or for prolonged periods.[7] The process often involves the generation of reactive oxygen species (ROS) that damage the fluorescent molecule.[7]

Q2: How can I quantitatively compare the effectiveness of different antifade reagents?

A2: You can compare antifade reagents by measuring the photobleaching decay rate of a specific fluorophore. This involves repeatedly imaging a stained sample under standardized conditions and plotting the fluorescence intensity over time. The half-life of the fluorescent signal (the time it takes for the intensity to drop to 50% of its initial value) is a good metric for comparison.

Q3: Are there antifade reagents suitable for live-cell imaging?

A3: Yes, but standard antifade mounting media for fixed cells are often toxic to live cells.[11] Specialized, less-toxic antifade reagents are available for live-cell imaging, such as ProLong™ Live Antifade Reagent and VectaCell™ Trolox Antifade Reagent.[11] These formulations are designed to reduce phototoxicity and photobleaching while maintaining cell viability.[11]

Q4: Besides using antifade reagents, what is the single most effective way to reduce photobleaching?

A4: The most straightforward and effective strategy is to minimize the sample's exposure to the excitation light.[9][12] This includes reducing both the intensity and the duration of illumination.[12] Every photon that excites a fluorophore has a certain probability of destroying it, so reducing the total number of excitation photons is key.

Q5: Can my choice of microscope objective affect photobleaching?

A5: Yes. An objective with a higher numerical aperture (NA) will be more efficient at collecting emitted light. Using a high-NA objective can allow you to use a lower excitation intensity to achieve the same image brightness, thereby reducing photobleaching.

Quantitative Data on Antifade Reagent Performance

The effectiveness of an antifade reagent can vary depending on the fluorophore being used. The table below summarizes data on the photostability of common fluorophores in different mounting media.

FluorophoreMounting MediumHalf-life (seconds)
Fluorescein90% glycerol (B35011) in PBS (pH 8.5)9[13]
Vectashield96[13]
Tetramethylrhodamine90% glycerol in PBS (pH 8.5)7[13]
Vectashield330[13]
Coumarin90% glycerol in PBS (pH 8.5)25[13]
Vectashield106[13]

Experimental Protocols

Protocol 1: Preparing a Fixed-Cell Sample with Antifade Mounting Medium
  • Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Fix the cells using your standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes).

  • Permeabilization and Staining: Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS) and perform your immunofluorescence staining protocol.

  • Washing: After the final staining step, wash the coverslips thoroughly with PBS to remove any unbound antibodies or dyes.

  • Mounting: Gently dry the area around the cells on the coverslip. Place a small drop of antifade mounting medium onto a clean microscope slide.

  • Applying Coverslip: Carefully invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.

  • Sealing: (Optional) Seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent drying and movement.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions (this can range from a few hours to overnight at room temperature in the dark).

Protocol 2: General Imaging Workflow to Minimize Photobleaching
  • Microscope Setup: Turn on the microscope and camera. Select the appropriate filter cubes and objectives for your fluorophores.

  • Locate Region of Interest (ROI): Use a low magnification objective and transmitted light (e.g., phase contrast or DIC) to find the general area of your sample you wish to image.

  • Focusing:

    • Method A (Recommended): While still using transmitted light, switch to a higher magnification objective and focus on your cells.

    • Method B: If you must use fluorescence to focus, use a low excitation power and brief exposure times. Focus on an area adjacent to your intended imaging region.

  • Image Acquisition Settings:

    • Set the excitation intensity to the lowest possible level that provides a clear signal.

    • Use the shortest possible exposure time.

    • Increase camera gain or use binning if the signal is weak, rather than increasing exposure time or intensity.

  • Acquire Image: Move to your ROI and capture the image. If acquiring a Z-stack or time-lapse, use the optimized settings for each frame.

  • Shuttering: Ensure the shutter for the excitation light source is closed whenever you are not actively acquiring an image.

Visualizations

Photobleaching_Pathway Fluorophore_Ground Fluorophore (Ground State) Fluorophore_Excited Fluorophore (Excited Singlet State) Fluorophore_Ground->Fluorophore_Excited Excitation Light Fluorophore_Excited->Fluorophore_Ground Fluorescence Fluorophore_Triplet Fluorophore (Excited Triplet State) Fluorophore_Excited->Fluorophore_Triplet Intersystem Crossing Fluorescence Fluorescence Emission Fluorophore_Excited->Fluorescence Photobleached Photobleached Fluorophore (Non-fluorescent) Fluorophore_Triplet->Photobleached Photochemical Reaction ROS Reactive Oxygen Species (ROS) Fluorophore_Triplet->ROS Energy Transfer to O2 ROS->Photobleached Oxidative Damage

Caption: The photobleaching process of a fluorophore.

Troubleshooting_Workflow Start Signal Fading (Photobleaching) Check_Intensity Reduce Excitation Intensity? Start->Check_Intensity Reduce_Intensity Use ND filters or lower laser power Check_Intensity->Reduce_Intensity Yes Check_Exposure Reduce Exposure Time? Check_Intensity->Check_Exposure No Reduce_Intensity->Check_Exposure Reduce_Exposure Decrease camera integration time Check_Exposure->Reduce_Exposure Yes Check_Dye Change Fluorophore? Check_Exposure->Check_Dye No Reduce_Exposure->Check_Dye Change_Dye Select a more photostable dye Check_Dye->Change_Dye Yes Check_Antifade Use Antifade Reagent? Check_Dye->Check_Antifade No Change_Dye->Check_Antifade Use_Antifade Add antifade mounting medium Check_Antifade->Use_Antifade Yes End Problem Minimized Check_Antifade->End No Use_Antifade->End

Caption: A logical workflow for troubleshooting photobleaching.

References

Technical Support Center: Mass Spectrometry Analysis of 16:0-18:0(11-12Br) PC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when analyzing 16:0-18:0(11-12Br) PC and other phospholipids (B1166683) by mass spectrometry (MS).

Troubleshooting Guide

Problem: Poor signal intensity or complete signal loss for this compound.

This is a common manifestation of ion suppression, a significant matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.[1]

Initial Steps:

  • Confirm Instrument Performance: Analyze a neat (pure) standard solution of this compound to ensure the LC-MS system is functioning correctly.

  • Qualitative Assessment of Matrix Effects: Employ the post-column infusion method.[2] This involves infusing a constant flow of your analyte standard into the MS detector post-chromatographic separation while injecting a blank matrix sample. A drop in the analyte's signal at specific retention times indicates where matrix components are causing ion suppression.[2]

Troubleshooting Workflow:

Troubleshooting_Matrix_Effects cluster_0 Start: Signal Suppression Observed cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Advanced Solutions cluster_4 Resolution start Poor or no signal for this compound check_instrument Analyze Neat Standard start->check_instrument post_column_infusion Post-Column Infusion of Blank Matrix check_instrument->post_column_infusion Instrument OK optimize_sample_prep Optimize Sample Preparation post_column_infusion->optimize_sample_prep Suppression Identified change_ionization Change Ionization Mode/Source post_column_infusion->change_ionization Severe Suppression optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography use_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_is end Signal Restored / Matrix Effect Compensated use_is->end Quantitative Accuracy Achieved change_ionization->optimize_sample_prep

Figure 1. A logical workflow for troubleshooting matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for phospholipid analysis?

A: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting components in the sample matrix. In biological samples like plasma or tissue extracts, phospholipids are a major contributor to matrix effects, particularly ion suppression.[3] This can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification of your target analyte, such as this compound.[1] The mechanisms behind ion suppression in electrospray ionization (ESI) are complex but can involve competition for charge at the droplet surface or changes in droplet properties that hinder analyte ionization.[1][4]

Q2: How can I modify my sample preparation to reduce matrix effects?

A: Effective sample preparation is crucial for minimizing matrix effects by removing interfering components before LC-MS analysis.

  • Lipid Extraction: Several methods can be employed for phospholipid extraction. A modified Folch method using methyl-tert-butyl ether (MTBE) and methanol (B129727) has shown high recovery for a broad range of phospholipids.[5][6] Another common and effective method is the Bligh-Dyer extraction.[7]

  • Phospholipid Depletion: For complex matrices like plasma, specific techniques can be used to remove the bulk of phospholipids, which are often the primary source of interference.[3]

    • HybridSPE®-Phospholipid: This technology utilizes zirconia-coated silica (B1680970) to selectively retain phospholipids while allowing analytes of interest to pass through.[3]

    • Solid-Phase Extraction (SPE): Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be very effective at producing clean extracts.[8]

  • Sample Dilution: A straightforward approach is to dilute the sample, which can reduce the concentration of interfering matrix components.[9] However, this is only feasible if the concentration of your analyte is high enough to remain detectable after dilution.[9]

Sample Preparation Technique Principle Primary Advantage Considerations
Liquid-Liquid Extraction (e.g., Folch, Bligh-Dyer) Partitioning of lipids into an organic phase.Broadly applicable for lipid extraction.[5][7]May co-extract other matrix components.[8]
Solid-Phase Extraction (SPE) Selective retention of analytes or interferences on a solid support.Can provide cleaner extracts than LLE.[8]Method development can be time-consuming.[3]
HybridSPE®-Phospholipid Specific removal of phospholipids using zirconia-based chemistry.[3]Highly selective for phospholipid removal.[3]May not remove other types of interfering molecules.
Sample Dilution Reduces the concentration of all matrix components.[9]Simple and quick.[2]Can compromise the limit of detection.[9]
Q3: Can chromatographic conditions be optimized to mitigate matrix effects?

A: Yes, optimizing the liquid chromatography separation can help resolve the analyte of interest from interfering matrix components.

  • Gradient Elution: Employing a ballistic gradient may not be sufficient to wash away all phospholipids from the column, leading to their accumulation and unpredictable elution in subsequent runs.[3] A well-designed gradient with a thorough column wash step is essential.

  • Column Chemistry: Different column chemistries can alter the retention and elution profile of both your analyte and interfering compounds. Experimenting with different stationary phases can achieve better separation.

  • Flow Rate: Reducing the mobile phase flow rate into the nanospray regime can improve desolvation and make the ionization process more tolerant to non-volatile species in the matrix.[4]

  • Mobile Phase Modifiers: The choice and concentration of mobile phase additives can impact phospholipid elution.[10] The organic solvent also plays a role, with elution strength typically increasing in the order of methanol, acetonitrile, and isopropanol.[10]

Q4: What is the best way to compensate for matrix effects to ensure accurate quantification?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[9][11] A SIL-IS is a version of your analyte where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[12]

Principle of SIL-IS:

  • A known amount of the SIL-IS is spiked into every sample and standard before sample preparation.[13]

  • The SIL-IS is chemically identical to the analyte and will therefore have the same extraction recovery, chromatographic retention time, and experience the same degree of ion suppression or enhancement.[11][13]

  • Quantification is based on the ratio of the analyte's MS signal to the SIL-IS's MS signal. Since both are affected proportionally by matrix effects, the ratio remains constant and accurate.

SIL_IS_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Result start Biological Sample spike Spike with known amount of SIL-IS start->spike extract Lipid Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms measure Measure Peak Areas of Analyte and SIL-IS lcms->measure calculate Calculate Peak Area Ratio (Analyte / SIL-IS) measure->calculate quantify Quantify against Calibration Curve based on Ratios calculate->quantify end Accurate Quantification quantify->end

Figure 2. Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Q5: If I'm still having issues, are there any instrument parameters I can adjust?

A: While sample preparation and chromatography are the primary lines of defense, some instrument parameters can be modified.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to matrix effects than ESI.[1][4] If your analyte can be efficiently ionized by APCI, switching sources could be a solution.

  • Ionization Polarity: Switching from positive to negative ionization mode (or vice versa) may help. Fewer compounds are typically ionizable in negative mode, so the interfering species might not ionize, thus eliminating the suppression effect.[4] However, your analyte must be ionizable in the chosen polarity.[4]

  • Instrument Tuning: In cases of very high analyte concentration leading to detector saturation, which can be mistaken for suppression, it may be necessary to deliberately "detune" the instrument by adjusting parameters like capillary voltage or cone gas flow to reduce the signal to a linear range.[14]

Experimental Protocols

Protocol 1: Modified Folch Extraction using MTBE/Methanol

This protocol is adapted for the extraction of phospholipids from plasma.[5][6]

  • To 50 µL of plasma in a glass centrifuge tube, add the appropriate amount of your SIL-IS.

  • Add 1.5 mL of a 10:3 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol.

  • Vortex the mixture for 1 hour at 4°C.

  • Add 375 µL of water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.

  • Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., a mixture of the initial mobile phase).

Protocol 2: Post-Column Infusion for Matrix Effect Evaluation

This protocol provides a qualitative assessment of ion suppression or enhancement across a chromatographic run.[2]

  • Set up your LC-MS system with the chromatographic method used for your analysis.

  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Using a T-junction, infuse this standard solution at a constant low flow rate (e.g., 5-10 µL/min) into the eluent stream from the LC column just before it enters the mass spectrometer's ion source.

  • While the standard is infusing, inject a prepared blank matrix sample (an extract of the same matrix as your samples, but without the analyte).

  • Monitor the signal of your analyte's m/z throughout the chromatographic run.

  • A stable baseline will be observed. Any significant drop in this baseline indicates ion suppression at that retention time, while a significant increase indicates ion enhancement.

References

ion suppression effects of brominated internal standards in lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of internal standards in lipidomics, with a special focus on considerations for brominated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in the context of lipidomics mass spectrometry?

A1: Ion suppression is a matrix effect that occurs during electrospray ionization (ESI) mass spectrometry, leading to a decreased signal intensity for a target analyte.[1] It is caused by co-eluting components from the sample matrix (e.g., salts, proteins, and other lipids) that compete with the analyte for ionization in the mass spectrometer's ion source.[1] This competition reduces the efficiency of analyte ionization, resulting in a lower signal and potentially compromising the accuracy, precision, and sensitivity of the analysis.[1]

Q2: How do internal standards help to correct for ion suppression?

A2: Internal standards (IS) are compounds of known concentration added to a sample before analysis.[2] Ideally, an IS is chemically and physically similar to the analyte of interest.[3] As a result, it experiences similar effects from the sample matrix, including ion suppression.[4] By measuring the ratio of the analyte signal to the IS signal, variations caused by ion suppression can be normalized, leading to more accurate and precise quantification.[3]

Q3: What are the common types of internal standards used in lipidomics?

A3: The most common types of internal standards in lipidomics are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[4] They are identical in structure to the analyte but contain heavier isotopes (e.g., Deuterium, ¹³C).[2] Because they have nearly identical physicochemical properties, they co-elute with the analyte and experience the same degree of ion suppression.[2][4]

  • Odd-Chain Fatty Acid-Containing Lipids: These lipids are structurally similar to endogenous even-chain lipids but are not naturally abundant in most biological systems.[2] They can effectively normalize for lipid classes but may not perfectly co-elute with all specific analytes within that class.[2]

  • Non-Endogenous Structural Analogs: These are lipids that are not naturally found in the sample but share a core structure with a specific lipid class. Their effectiveness depends on how closely their ionization behavior matches that of the endogenous lipids.[2]

Q4: Are brominated lipids commonly used as internal standards in lipidomics mass spectrometry?

A4: Currently, the use of brominated lipids as internal standards for quantitative mass spectrometry in lipidomics is not a widely documented or common practice. Most available research on brominated lipids focuses on their application as contrast probes in structural biology techniques like cryo-electron microscopy.[5][6][7][8] While halogenated peptides have been explored as internal standards in proteomics due to their unique isotopic patterns, similar widespread adoption for lipids is not apparent in the literature.[9][10] Therefore, specific data on their ion suppression effects compared to standard SIL or odd-chain lipids is limited.

Q5: What are the potential advantages and disadvantages of using a brominated internal standard?

A5:

  • Potential Advantages:

    • Distinct Mass: The bromine isotopes (⁷⁹Br and ⁸¹Br) provide a unique isotopic pattern, making the internal standard easily distinguishable from endogenous lipids.[9][10]

    • Synthesis: For certain lipid structures, incorporating bromine may be synthetically more straightforward or cost-effective than isotopic labeling with ¹³C.

  • Potential Disadvantages & Unknowns:

    • Chromatographic Shift: The addition of a bromine atom can alter the polarity and size of the lipid, potentially causing it to elute at a different retention time than the non-brominated analyte. This lack of co-elution can lead to inaccurate correction for ion suppression.[11]

    • Differential Ionization Efficiency: The electronegativity of bromine could influence the ionization efficiency of the lipid standard in ways that differ from the native analyte, though this is not well-characterized.

    • Unknown Ion Suppression Profile: It is not well-documented whether brominated compounds themselves contribute to or are affected by ion suppression in a manner comparable to deuterated or ¹³C-labeled standards. Their behavior in a complex matrix is largely uncharacterized.

Troubleshooting Guide

Problem: I am observing poor reproducibility and accuracy when using a brominated internal standard.

This issue often stems from differential matrix effects between your analyte and the brominated internal standard. Here’s a step-by-step guide to troubleshoot the problem.

Step 1: Verify Co-elution of Analyte and Internal Standard

Rationale: For an internal standard to effectively correct for ion suppression, it must co-elute with the analyte to experience the same matrix components at the same time.[4][11]

Action:

  • Inject a solution containing only the analyte and the brominated internal standard.

  • Overlay the extracted ion chromatograms (EICs) for both compounds.

  • If they do not co-elute: The brominated standard is not a suitable choice for this chromatographic method. Consider modifying your LC gradient to try and achieve co-elution or, more ideally, switch to a stable isotope-labeled (deuterated or ¹³C) internal standard that will have nearly identical retention times.[11]

Step 2: Assess for Ion Suppression in Your Chromatographic Method

Rationale: It's crucial to identify the regions in your chromatogram where ion suppression is occurring to understand if it coincides with the elution of your analyte and internal standard.

Action:

  • Perform a Post-Column Infusion (PCI) experiment . This is a qualitative technique to map ion suppression zones.[12] A detailed protocol is provided in the "Experimental Protocols" section below. A dip in the baseline signal of your analyte during the infusion of a blank matrix extract indicates the retention time of interfering components.[12]

Step 3: Quantify the Matrix Effect for Both Analyte and Internal Standard

Rationale: A quantitative assessment will tell you the extent of ion suppression and whether your brominated internal standard is effectively compensating for it.

Action:

  • Perform a Quantitative Matrix Effect Assessment using a post-extraction spike experiment. A detailed protocol is provided below. This experiment compares the signal of the analyte and IS in a neat solution to their signal when spiked into an extracted blank matrix. The goal is for the IS-normalized matrix factor to be close to 1, which would indicate effective correction.

Step 4: Optimize Sample Preparation and Chromatography

Rationale: If significant and poorly corrected ion suppression is detected, improving the analytical method is necessary.

Action:

  • Improve Sample Cleanup: Enhance your sample preparation to remove interfering matrix components like phospholipids (B1166683) and salts. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at this than simple protein precipitation.[1]

  • Modify Chromatography: Adjust your LC gradient to separate the analyte and internal standard from the ion-suppressing regions of the chromatogram identified in the PCI experiment.

  • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components and lessen ion suppression.

Data Presentation: Comparison of Internal Standard Types

The following table summarizes the key performance characteristics of different types of internal standards for lipidomics.

FeatureStable Isotope-Labeled (SIL) IS (e.g., ¹³C, ²H)Odd-Chain Lipid ISBrominated Lipid IS (Theoretical)
Co-elution with Analyte Excellent (nearly identical retention time)[2]Fair to Good (depends on structural similarity)[2]Potentially Poor (bromination alters polarity)[11]
Correction for Matrix Effects Superior (experiences the same suppression)[2]Good (corrects for class-specific effects)[2]Unknown/Variable (likely ineffective if co-elution fails)
Analyte-Specific Correction YesNo (class-specific)No
Commercial Availability Good for common lipids, but can be expensiveGood for major lipid classesVery Limited/Custom Synthesis Required
Risk of Isotopic Crosstalk Minimal with high mass resolutionNoneNone
Potential for H/D Exchange Possible for Deuterated (²H) standards[13]Not ApplicableNot Applicable

Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) for Qualitative Assessment of Ion Suppression

Objective: To identify the retention time windows where ion suppression occurs in your LC method.

Methodology:

  • Setup: Use a T-junction to connect the output of your LC column to a syringe pump. The combined flow is then directed to the mass spectrometer's ion source.

  • Infusion Solution: Prepare a solution of your target lipid analyte in the mobile phase at a concentration that provides a stable, mid-range signal (e.g., 100 ng/mL).

  • Infusion: Begin infusing the analyte solution at a low, constant flow rate (e.g., 10 µL/min) while the LC runs a blank gradient (mobile phase only). This should establish a stable baseline signal for your analyte.

  • Injection: Once the baseline is stable, inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma sample with no analyte).

  • Analysis: Monitor the signal of the infused analyte. Any significant drop in the baseline signal indicates a region of ion suppression. Compare the retention time of these suppression zones with the typical retention time of your analyte and internal standard.[12]

Protocol 2: Quantitative Assessment of Matrix Effects via Post-Extraction Spiking

Objective: To quantify the degree of ion suppression and evaluate the effectiveness of the brominated internal standard for correction.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of the lipid analyte and the brominated internal standard into the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the same amount of analyte and internal standard as in Set A into the final, extracted, and dried-down matrix, which is then reconstituted.

    • Set C (Pre-Extraction Spike): Spike the same amount of analyte and internal standard into the blank matrix before the extraction process. (This set is used to assess recovery).

  • Analysis: Analyze all three sets of samples (n=3-5 replicates each) using your LC-MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A) An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement.

    • Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)

    • Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)

  • Interpretation: An IS-Normalized MF close to 1 (e.g., 0.85 - 1.15) indicates that the brominated internal standard effectively compensates for the matrix effect. A value significantly different from 1 suggests poor correction.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_decision Decision & Action Start Poor Reproducibility or Inaccurate Quantification CheckCoElution Step 1: Verify Co-elution of Analyte and IS Start->CheckCoElution PCI Step 2: Perform Post-Column Infusion (PCI) to Map Suppression CheckCoElution->PCI QuantifyME Step 3: Quantify Matrix Effect (Post-Extraction Spike) PCI->QuantifyME Decision Does IS Effectively Correct for Suppression? QuantifyME->Decision Optimize Step 4: Optimize Sample Prep & Chromatography Decision->Optimize No Proceed Proceed with Method Validation Decision->Proceed Yes Optimize->QuantifyME Re-evaluate ChangeIS Consider Different IS (e.g., Stable Isotope Labeled) Optimize->ChangeIS ChangeIS->CheckCoElution Re-evaluate

Figure 1. A logical workflow for troubleshooting ion suppression issues when using an internal standard.

ExperimentalLogic cluster_samples Sample Sets cluster_calculations Calculations cluster_interpretation Interpretation SetA Set A (Neat Solution) MF Matrix Factor (MF) [B/A] SetA->MF IS_MF IS-Normalized MF [(Analyte/IS in B) / (Analyte/IS in A)] SetA->IS_MF SetB Set B (Post-Extraction Spike) SetB->MF RE Recovery (RE) [C/B] SetB->RE SetB->IS_MF SetC Set C (Pre-Extraction Spike) SetC->RE MF_Interp MF ≠ 1 indicates Ion Suppression/Enhancement MF->MF_Interp RE_Interp RE evaluates Extraction Efficiency RE->RE_Interp IS_MF_Interp IS-Normalized MF ≈ 1 indicates Effective Correction IS_MF->IS_MF_Interp

References

ensuring complete solubilization of 16:0-18:0(11-12BR) PC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in ensuring the complete solubilization and proper handling of 16:0-18:0(11-12Br) PC (1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental use of this compound.

Issue 1: The powdered this compound is not dissolving or is forming a cloudy suspension.

  • Possible Cause 1: Incorrect Solvent Choice. The solubility of phospholipids (B1166683) is highly dependent on the choice of solvent. While this lipid is a phosphatidylcholine, the dibromo modification can alter its polarity.

  • Solution:

    • Verify Solvent: For initial solubilization, organic solvents are recommended. Chloroform is a common choice for phospholipids. For subsequent aqueous applications, co-solvents or specific formulation techniques are necessary. A similar, non-brominated phospholipid, 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC), shows good solubility in Chloroform and DMSO.[1]

    • Use a Co-solvent System: If a single solvent is ineffective, a mixture such as chloroform:methanol (e.g., 2:1 v/v) can be more effective.

    • Follow Recommended Protocol: Refer to the detailed "Protocol for Reconstitution of this compound" below for a step-by-step guide.

  • Possible Cause 2: Insufficient Energy Input. The dissolution of lipids, particularly from a lyophilized powder, may require physical agitation to break up aggregates.

  • Solution:

    • Vortexing: After adding the solvent, vortex the vial vigorously for 1-2 minutes.

    • Sonication: If cloudiness persists, sonicate the solution in a bath sonicator. This can help break down smaller aggregates. Be mindful of potential heating and lipid degradation with prolonged sonication.

    • Warming: Gently warm the solution to a temperature just above the lipid's phase transition temperature. The melting point for this compound has been reported as 194-196°C, however, this likely refers to the decomposition temperature, and gentle warming (e.g., to 30-40°C) is more appropriate for aiding dissolution in organic solvents.[2]

  • Possible Cause 3: Concentration is too high. The amount of lipid may be exceeding its solubility limit in the chosen volume of solvent.

  • Solution:

    • Add More Solvent: Increase the volume of the solvent to dilute the lipid concentration.

    • Consult Stock Solution Table: Refer to the "Stock Solution Preparation Guide" (Table 2) to ensure you are using appropriate solvent volumes for your desired concentration.

G start Start: Powdered lipid in vial add_solvent Add recommended organic solvent (e.g., Chloroform) start->add_solvent vortex Vortex vigorously for 1-2 minutes add_solvent->vortex check_sol Is the solution clear? vortex->check_sol success Complete Solubilization Achieved check_sol->success Yes troubleshoot Troubleshoot check_sol->troubleshoot No warm Warm gently (30-40°C) troubleshoot->warm sonicate Bath sonicate for 5-10 minutes warm->sonicate add_more_solvent Add more solvent to dilute sonicate->add_more_solvent check_sol2 Is the solution clear now? add_more_solvent->check_sol2 check_sol2->success Yes contact_support Issue persists. Consider lipid quality or contact support. check_sol2->contact_support No

Caption: Troubleshooting workflow for solubilizing this compound.

Issue 2: Precipitate forms after storing the stock solution at -20°C.

  • Possible Cause: The lipid has come out of solution at the low storage temperature. This is common for lipids dissolved in organic solvents.

  • Solution:

    • Warm to Room Temperature: Before use, allow the vial to warm to room temperature.

    • Re-dissolve: Vortex and, if necessary, briefly sonicate the solution to ensure any precipitate has fully re-dissolved, resulting in a clear solution before use.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: this compound is a brominated phospholipid used as a reagent in biochemical research.[3] Its properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Full Chemical Name 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine[4]
Molecular Formula C₄₂H₈₂Br₂NO₈P[3][4]
Molecular Weight 919.88 g/mol [3]
CAS Number 324054-54-8[3][4][5]
Appearance Powder[3]
Melting Point 194-196 °C (lit.)[2]
Purity ≥99%[2][4]

Q2: How should I store this compound?

A2: Proper storage is crucial to maintain the stability of the lipid.

  • Powder: Store at -20°C for long-term stability (up to 3 years).[3]

  • In Solvent: Prepare stock solutions fresh if possible. If storage is necessary, store at -80°C for up to 1 year.[3] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: How do I prepare a stock solution of a specific concentration?

A3: To prepare a stock solution, use an appropriate solvent and the calculations provided in the table below.

Table 2: Stock Solution Preparation Guide

Mass of Lipid1 mg 5 mg 10 mg
Desired Concentration Volume of Solvent to Add Volume of Solvent to Add Volume of Solvent to Add
1 mM1.0871 mL5.4355 mL10.871 mL
5 mM0.2174 mL1.0871 mL2.1742 mL
10 mM0.1087 mL0.5435 mL1.0871 mL
50 mM0.0217 mL0.1087 mL0.2174 mL
This table is adapted from a data sheet for this compound.[3]

Q4: Does the bromine modification significantly alter the lipid's behavior in a membrane?

A4: Studies using brominated lipids, including those with bromine on the acyl chains, have shown that the modification does not meaningfully perturb the overall properties of the lipids or the bilayers they form.[6][7] Brominated and unbrominated lipids have displayed similar bilayer phase behavior and fluidity.[6][7] This makes them excellent tools for specific applications, such as contrast probes in cryo-electron microscopy, without significantly altering the biological system.[6][8][9]

Experimental Protocols

Protocol 1: Reconstitution of this compound from Powder

  • Equilibrate: Allow the vial of powdered lipid to warm to room temperature before opening to prevent condensation of moisture.

  • Weigh (Optional but Recommended): If the lipid was not purchased in a pre-weighed amount, carefully weigh the desired quantity in a chemical-resistant vial (e.g., glass).

  • Add Solvent: Using a calibrated pipette, add the appropriate volume of a suitable organic solvent (e.g., chloroform) to the vial. Refer to Table 2 for volume calculations.

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. The solution should become clear.

  • Aid Dissolution (If Necessary): If the solution remains cloudy or contains visible particulates:

    • Gently warm the vial in a water bath (30-40°C) for 5-10 minutes.

    • Alternatively, or in addition, place the vial in a bath sonicator for 5-10 minutes until the solution is clear.

  • Final Inspection: Hold the vial against a light source to confirm that the solution is a clear, single phase with no visible particulates.

  • Storage: Use the solution immediately or store under an inert gas (like argon or nitrogen) at -80°C for long-term storage.

G cluster_prep Preparation cluster_solubilization Solubilization cluster_application Application start Receive and store lipid powder at -20°C warm_vial Warm vial to room temperature start->warm_vial start->warm_vial weigh Weigh lipid warm_vial->weigh warm_vial->weigh add_solvent Add organic solvent (e.g., Chloroform) weigh->add_solvent weigh->add_solvent dissolve Vortex / Sonicate to dissolve add_solvent->dissolve add_solvent->dissolve stock_sol Clear Stock Solution dissolve->stock_sol dissolve->stock_sol dry_film Evaporate solvent to create thin lipid film stock_sol->dry_film stock_sol->dry_film hydrate Hydrate film with aqueous buffer dry_film->hydrate dry_film->hydrate form_vesicles Form Vesicles (e.g., Sonication/Extrusion) hydrate->form_vesicles hydrate->form_vesicles downstream Use in Downstream Assay (e.g., Cryo-EM, Drug Delivery) form_vesicles->downstream form_vesicles->downstream

Caption: General experimental workflow from lipid solubilization to application.

References

quality control measures for 16:0-18:0(11-12BR) PC stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for 16:0-18:0(11-12Br) PC (1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine) stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, this compound should be stored at -20°C.[1][2] It is typically shipped on dry ice to maintain this temperature.[3][4] When stored properly, the lipid is stable for at least one year.[1][2] It is supplied as either a powder or in a chloroform (B151607) solution.

Q2: What is the purity of commercially available this compound?

Commercially available this compound is typically of high purity, often greater than 99% as determined by Thin Layer Chromatography (TLC).[3][4]

Q3: In which solvents is this compound soluble?

This compound is soluble in chloroform. Stock solutions are often prepared and sold in this solvent.

Q4: What are the potential degradation pathways for this lipid?

As a phospholipid with a brominated fatty acyl chain, this compound is susceptible to hydrolysis of the ester linkages and oxidation of the fatty acyl chains, although the bromine substitution can influence its oxidative stability.[5][6] Hydrolysis can be accelerated by acidic or basic conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected experimental results (e.g., altered membrane properties, inconsistent assay readings) Lipid degradation (hydrolysis or oxidation).- Confirm proper storage at -20°C in a tightly sealed container. - Avoid repeated freeze-thaw cycles. - Check the purity of the stock solution using TLC (see protocol below). - Prepare fresh stock solutions if degradation is suspected.
Difficulty forming stable liposomes/vesicles - Impure or degraded lipid. - Incorrect hydration buffer pH. - Suboptimal extrusion or sonication parameters.- Verify lipid purity via TLC. - Ensure the hydration buffer is at a neutral pH to avoid hydrolysis. - Optimize liposome (B1194612) preparation method (e.g., extrusion cycles, sonication time and power). The presence of bulky bromine atoms may affect membrane packing and fluidity.
Inconsistent quantification of the stock solution - Inaccurate quantification method. - Presence of interfering substances.- Use a reliable quantification method such as a phosphate (B84403) assay or a validated chromatographic technique. - Ensure the solvent used for quantification does not interfere with the assay.
Precipitation observed in the stock solution - Solvent evaporation leading to increased concentration. - Storage at an incorrect temperature.- Ensure the container is tightly sealed to prevent solvent evaporation. - Store consistently at -20°C. If precipitation occurs, gently warm the solution to room temperature and vortex to redissolve. If it does not redissolve, the lipid may have degraded.

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a method to assess the purity of this compound stock solutions and check for degradation products like lysophospholipids.

Materials:

  • TLC plates (silica gel 60)

  • Developing chamber

  • Spotting capillaries

  • Mobile phase: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Visualization reagent: Iodine vapor or a phosphorus-specific stain (e.g., Molybdenum Blue spray reagent)

  • This compound stock solution

  • Standard lipid (optional, for comparison)

Procedure:

  • Plate Activation: Activate the TLC plate by heating it at 110°C for 30-60 minutes. Allow it to cool to room temperature before use.

  • Spotting: Using a spotting capillary, apply a small spot (2-5 µL) of the this compound stock solution onto the origin line of the TLC plate.

  • Development: Place the spotted plate in a developing chamber pre-equilibrated with the mobile phase. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.

  • Visualization:

    • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. The lipid spots will appear as yellow-brown spots.

    • Phosphorus Stain: Spray the plate with the Molybdenum Blue reagent and heat it according to the manufacturer's instructions. Phospholipids will appear as blue spots.

  • Analysis: A pure sample should show a single spot. The presence of additional spots may indicate degradation products or impurities. Lysophospholipids will typically have a lower Rf value (migrate less) than the parent phospholipid.

Protocol 2: Quantification of Phospholipid Stock Solution (Phosphate Assay)

This protocol determines the concentration of the phospholipid stock solution by quantifying the amount of inorganic phosphate after acid digestion.

Materials:

  • This compound stock solution

  • Perchloric acid (70%)

  • Ammonium (B1175870) molybdate (B1676688) solution (2.5% in water)

  • Ascorbic acid solution (10% in water, freshly prepared)

  • Phosphate standard solution (e.g., KH₂PO₄)

  • Heating block or sand bath

  • Spectrophotometer

Procedure:

  • Sample Preparation: Transfer a known volume (e.g., 10-50 µL) of the lipid stock solution to a clean glass test tube. Evaporate the solvent under a stream of nitrogen.

  • Acid Digestion: Add 0.5 mL of 70% perchloric acid to the dried lipid. Heat the tube at 180-200°C for 20-30 minutes, or until the solution is colorless. This step should be performed in a fume hood with appropriate safety precautions.

  • Color Development:

    • Allow the tube to cool to room temperature.

    • Add 4.3 mL of water.

    • Add 0.1 mL of ammonium molybdate solution and vortex.

    • Add 0.1 mL of ascorbic acid solution and vortex.

  • Incubation: Incubate the tubes in a boiling water bath for 5-10 minutes. A blue color will develop.

  • Measurement: After cooling to room temperature, measure the absorbance of the solution at 820 nm using a spectrophotometer.

  • Quantification: Prepare a standard curve using known concentrations of the phosphate standard solution and use it to determine the phosphate concentration in the sample. Convert the phosphate concentration to the phospholipid concentration using the molecular weight of this compound (919.88 g/mol ).

Visualizations

QC_Workflow cluster_prep Stock Solution Preparation cluster_qc Quality Control Checks cluster_result Results & Actions start Receive/Prepare This compound tlc Purity Assessment (TLC) start->tlc quant Concentration Determination (Phosphate Assay) start->quant pass Pass QC? tlc->pass quant->pass use Proceed to Experiment pass->use Yes fail Discard or Repurify pass->fail No

Caption: Quality control workflow for this compound stock solutions.

Troubleshooting_Liposome_Formation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue: Unstable Liposomes or Low Encapsulation cause1 Lipid Degradation issue->cause1 cause2 Incorrect Buffer pH issue->cause2 cause3 Suboptimal Preparation Technique issue->cause3 cause4 Bromine-induced Packing Issues issue->cause4 sol1 Verify Purity with TLC cause1->sol1 sol2 Check & Adjust Buffer pH to Neutral cause2->sol2 sol3 Optimize Extrusion/ Sonication Parameters cause3->sol3 sol4 Consider Lipid Composition (e.g., add cholesterol) cause4->sol4

Caption: Troubleshooting guide for liposome formation issues.

References

impact of temperature on the stability of vesicles with brominated lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with vesicles containing brominated lipids. The following information addresses common issues related to the impact of temperature on the stability of these vesicles.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the stability of lipid vesicles?

Temperature is a critical factor governing the physical state and stability of lipid bilayers. Lipids in a bilayer exist in a solid-like "gel" phase at low temperatures and transition to a more fluid "liquid-crystalline" phase at higher temperatures. This transition occurs at a characteristic melting temperature (Tm). Vesicles are most prone to leakage and instability at or near their Tm due to packing defects in the lipid bilayer.[1][2] Temperature fluctuations can induce stress on the vesicle membrane, potentially leading to the release of encapsulated contents.[3][4]

Q2: How might bromination of lipids affect the thermal stability of vesicles?

While direct studies on the thermal stability of brominated lipid vesicles are limited, the introduction of bulky bromine atoms into the acyl chains of lipids can be expected to alter their packing and phase transition behavior. This may lead to a shift in the phase transition temperature (Tm) compared to their non-brominated counterparts. Altered lipid packing could also influence membrane fluidity and permeability, thereby affecting vesicle stability at different temperatures. One study indicated that brominated and unbrominated lipids displayed similar bilayer phase and Langmuir monolayer behaviors, suggesting comparable lipid packing and fluidity.[5]

Q3: My brominated lipid vesicles are aggregating at my desired experimental temperature. What could be the cause?

Vesicle aggregation can be influenced by several factors, including temperature. If your experimental temperature is near the phase transition temperature (Tm) of your brominated lipid mixture, the vesicles may become more unstable and prone to fusion and aggregation.[6] Other contributing factors could be high vesicle concentration, ionic strength of the buffer, and the absence of stabilizing molecules.

Q4: I am observing significant leakage of my encapsulated drug from the brominated lipid vesicles when I increase the temperature. How can I prevent this?

Maximal leakage from vesicles typically occurs at the phase transition temperature (Tm).[1][2] It is possible that your experimental temperature coincides with the Tm of your brominated lipid formulation. To mitigate leakage, you could:

  • Incorporate cholesterol or other membrane-stabilizing lipids into your formulation.

  • Screen different buffer conditions, as pH can influence the leakage of ionizable solutes.[1]

  • If possible, adjust your experimental temperature to be well below or above the Tm of the vesicle formulation.

Q5: What is the best way to store my brominated lipid vesicle suspension?

For long-term storage, it is generally recommended to store vesicle suspensions at low temperatures, such as -80°C, to preserve their integrity.[6][7] However, it is crucial to be aware that freeze-thaw cycles can damage vesicles, leading to changes in size, aggregation, and leakage.[6] The addition of cryoprotectants like trehalose (B1683222) may help maintain vesicle integrity during freezing and thawing.[6][8] For short-term storage, 4°C is often suitable, though stability should be assessed for your specific formulation.[6]

Troubleshooting Guides

Issue 1: Unexpectedly High Vesicle Leakage
Potential Cause Suggested Solution
Experimental temperature is near the phase transition temperature (Tm).Determine the Tm of your brominated lipid vesicles using techniques like differential scanning calorimetry (DSC). Adjust your experimental temperature to be significantly above or below the Tm.
Suboptimal buffer conditions.Ensure the buffer osmolarity inside and outside the vesicles is balanced. For ionizable encapsulated molecules, investigate the effect of buffer pH on leakage.[1]
Vesicle size.Smaller unilamellar vesicles have been shown to leak more rapidly than larger ones.[1] If your application allows, consider preparing larger vesicles.
Presence of impurities or defects in the bilayer.The addition of certain molecules can create defects and increase leakage.[1] Ensure high purity of your lipids and other components.
Issue 2: Vesicle Aggregation or Fusion
Potential Cause Suggested Solution
High vesicle concentration.Dilute the vesicle suspension.
Inappropriate ionic strength of the buffer.Optimize the ionic strength of your buffer. High salt concentrations can sometimes screen surface charges and promote aggregation.
Temperature-induced instability.As with leakage, aggregation can be more pronounced near the Tm. Operate at temperatures away from the phase transition.
Freeze-thaw cycles.Avoid multiple freeze-thaw cycles. Aliquot your vesicle suspension before freezing. Consider the use of cryoprotectants.[6]

Experimental Protocols

Protocol: Assessing Vesicle Stability via a Leakage Assay

This protocol describes a general method to assess the leakage of a fluorescent dye from vesicles as a function of temperature.

  • Preparation of Dye-Loaded Vesicles:

    • Prepare your brominated lipid vesicles using a standard method such as thin-film hydration followed by extrusion.

    • During hydration, use a buffer containing a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein).

  • Purification:

    • Remove the unencapsulated dye from the vesicle suspension using size exclusion chromatography.

  • Temperature-Dependent Leakage Measurement:

    • Dilute the purified, dye-loaded vesicles in an iso-osmotic buffer in a cuvette.

    • Place the cuvette in a temperature-controlled fluorometer.

    • Monitor the fluorescence intensity as you incrementally increase the temperature. A constant, low fluorescence indicates intact vesicles.

    • An increase in fluorescence signifies leakage of the dye, which becomes de-quenched upon dilution in the external buffer.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to completely disrupt the vesicles and measure the maximum fluorescence, which corresponds to 100% leakage.

  • Data Analysis:

    • Calculate the percentage of leakage at each temperature relative to the maximum fluorescence after detergent lysis.

Visualizations

Experimental_Workflow_Vesicle_Stability cluster_prep Vesicle Preparation cluster_measurement Leakage Measurement cluster_analysis Data Analysis prep Prepare Brominated Lipid Vesicles with Encapsulated Dye purify Purify Vesicles (Size Exclusion Chromatography) prep->purify measure Measure Fluorescence at Varying Temperatures purify->measure lyse Lyse Vesicles with Detergent (100% Leakage) measure->lyse analyze Calculate % Leakage vs. Temperature lyse->analyze

Caption: Experimental workflow for assessing the thermal stability of vesicles.

Troubleshooting_Vesicle_Leakage start High Vesicle Leakage Observed q1 Is the experimental temperature close to the lipid Tm? start->q1 a1_yes Adjust Temperature Away from Tm q1->a1_yes Yes q2 Is the buffer osmolarity balanced? q1->q2 No end_resolved Issue Resolved a1_yes->end_resolved a2_yes Check for other factors: - Vesicle size - Purity of components q2->a2_yes Yes a2_no Adjust Buffer Osmolarity q2->a2_no No a2_yes->end_resolved a2_no->end_resolved

Caption: Troubleshooting flowchart for high vesicle leakage.

References

Technical Support Center: Handling Light-Sensitive Brominated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with light-sensitive brominated compounds.

Frequently Asked Questions (FAQs)

Q1: My reaction involving a brominated compound is giving a low yield. What are the common causes?

A1: Low yields in reactions with brominated compounds, especially those that are light-sensitive, can stem from several factors:

  • Incomplete Reaction: The reaction time may be insufficient, or the temperature may not be optimal. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).

  • Side Reactions: The formation of byproducts is a frequent cause of low yields. Over-bromination can lead to di- or tri-brominated products, while other side reactions like oxidation may also occur.

  • Decomposition of Starting Material or Product: Light-sensitive brominated compounds can degrade under ambient laboratory lighting, reducing the amount of available starting material or decomposing the desired product as it forms.

  • Inactive Reagents: Ensure that your brominating agent (e.g., N-Bromosuccinimide - NBS) is fresh and has been stored correctly. Some brominating agents may require a radical initiator or light to be activated.

  • Poor Workup and Isolation: The desired product may be lost during extraction, purification, or other workup steps. Ensure efficient and careful handling during these stages.

Q2: I'm observing unexpected side products in my reaction. How can I minimize them?

A2: The formation of multiple products is a common challenge. Here are some strategies to improve selectivity:

  • Control Stoichiometry: Use a precise amount of the brominating agent to avoid over-bromination.

  • Use a Milder Brominating Agent: Consider using a less reactive brominating agent to increase selectivity.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions.

  • Protect Functional Groups: In some cases, protecting other reactive functional groups in your molecule can prevent unwanted side reactions.

  • Change the Solvent: The choice of solvent can influence the reaction pathway. Experimenting with different solvents may improve the selectivity towards the desired product.

  • Work in a Light-Controlled Environment: To prevent photodegradation from creating unwanted byproducts, it is essential to conduct the reaction in the dark or under specific filtered light.[1]

Q3: How should I properly store my light-sensitive brominated compounds?

A3: Proper storage is critical to maintain the integrity of your light-sensitive brominated compounds:

  • Use Opaque or Amber Containers: Store compounds in amber glass bottles or wrap containers with aluminum foil to block out light.

  • Store in a Cool, Dark Place: A refrigerator or a designated dark cabinet is ideal. Always check the manufacturer's recommendations for the optimal storage temperature.

  • Inert Atmosphere: For particularly sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent both photo-oxidation and degradation from atmospheric moisture.

  • Securely Seal Containers: Ensure that the container is tightly sealed to prevent exposure to air and moisture.

Q4: What is the best way to handle and weigh a light-sensitive brominated powder?

A4: When handling and weighing light-sensitive powders, the goal is to minimize light exposure:

  • Work in a Dimly Lit Area: Whenever possible, perform these manipulations in a fume hood with the sash lowered and the overhead light turned off. Use a low-intensity, indirect light source if necessary.

  • Use a Weighing Boat or Vial: Solid samples are typically weighed in a plastic weighing boat or a small vial.

  • Pre-tare Your Container: Place the empty weighing boat or vial on the balance and press the "tare" or "zero" button.

  • Transfer the Compound Quickly: Use a spatula to transfer the desired amount of the compound to the container. Work efficiently to minimize the duration of light exposure.

  • Record the Mass and Close the Container: Once the desired mass is obtained, record it and immediately close the stock bottle and the weighing container if it has a lid.

Troubleshooting Guides

Low Yield in Photobromination Reactions
Symptom Possible Cause Suggested Solution
No or very little product formation Inactive brominating agentUse a fresh bottle of brominating agent (e.g., NBS).
Insufficient light exposure/wrong wavelengthEnsure the light source is appropriate for the reaction and is functioning correctly. Check the absorption spectrum of your starting material to match the light source.
Reaction temperature is too lowGradually increase the reaction temperature while monitoring for product formation and side reactions.
Reaction starts but does not go to completion Insufficient amount of brominating agentAdd a small excess of the brominating agent.
Deactivation of the catalyst/initiatorIf using a photocatalyst or initiator, ensure it has not degraded.
Product inhibitionTry to remove the product from the reaction mixture as it forms, if feasible.
Formation of multiple products Over-brominationUse a stoichiometric amount of the brominating agent and monitor the reaction closely with TLC.
Unwanted side reactions (e.g., elimination)Adjust the reaction temperature and consider using a different solvent.
Product decomposes during workup Product is sensitive to acid, base, or waterUse neutral workup conditions and ensure all solvents are dry.
Product is light-sensitivePerform the workup and purification in the dark or under red/yellow light.
Unexpected Byproducts in Reactions with Brominated Compounds
Symptom Possible Cause Suggested Solution
Presence of di- or poly-brominated species Reaction conditions are too harsh (high temperature, prolonged reaction time)Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely.
Excess brominating agentUse a controlled amount of the brominating agent (stoichiometric or slight excess).
Formation of colored impurities Oxidation of the starting material or productPerform the reaction under an inert atmosphere (nitrogen or argon). Wash the product with a reducing agent solution (e.g., sodium bisulfite) during workup.
Presence of debrominated product Reductive debromination due to impurities or reaction conditionsEnsure all reagents and solvents are pure. Consider using a different solvent or adjusting the pH.
Isomeric products formed Carbocation rearrangements (in the case of SN1 reactions)Use a reaction pathway that avoids carbocation intermediates, such as an SN2 reaction, if possible.

Data Presentation

Photodegradation of Brominated Flame Retardants

The following table summarizes the pseudo-first-order degradation rate constants (k) and half-lives (t1/2) for several new brominated flame retardants (NBFRs) under different light wavelengths in n-hexane.[2]

CompoundWavelength (nm)k (min-1)t1/2 (min)
PBBA 180-4000.30082.31
334-3650.043316.0
400-7000.009970.0
PBEB 180-4000.19423.57
334-3650.033120.9
400-7000.0062111.8
PBT 180-4000.17983.85
334-3650.026526.2
400-7000.0058119.5
HBB 180-4000.17024.07
334-3650.031222.2
400-7000.008779.7

PBBA: Pentabromobenzyl acrylate, PBEB: Pentabromoethylbenzene, PBT: Pentabromotoluene, HBB: Hexabromobenzene.

Experimental Protocols

Protocol for Weighing a Light-Sensitive Brominated Compound
  • Preparation: Ensure the balance is clean and calibrated. Dim the lights in the weighing area or use a dark room.

  • Container Selection: Choose an amber glass vial or a clear vial that can be wrapped in aluminum foil.

  • Taring the Balance: Place the empty, open vial on the balance and press the "tare" button to zero the reading.

  • Transfer: Using a clean spatula, carefully and quickly transfer the desired amount of the light-sensitive brominated compound into the vial.

  • Recording: Note the final weight.

  • Sealing and Storage: Immediately cap the vial, wrap it in aluminum foil if it is clear, and return the stock bottle to its proper storage location.

Protocol for Setting Up a Photochemical Reaction with a Light-Sensitive Brominated Reactant
  • Glassware Preparation: Ensure all glassware is clean and oven-dried. Assemble the reaction apparatus (e.g., round-bottom flask, condenser, stir bar) in a fume hood.

  • Reagent Addition (in the dark): Wrap the reaction flask completely in aluminum foil. In the absence of light, add the light-sensitive brominated compound, solvent, and any other non-light-sensitive reagents to the flask.

  • Inert Atmosphere: If the reaction is air-sensitive, purge the system with an inert gas like nitrogen or argon.

  • Initiating the Reaction: Position the light source at a consistent distance from the reaction flask. Turn on the stirring and then the light source to begin the reaction.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or another appropriate method. Be sure to minimize light exposure to the reaction mixture when taking samples.

Protocol for Purification of a Light-Sensitive Brominated Compound by Column Chromatography
  • Column Preparation: Pack a chromatography column with silica (B1680970) gel or another appropriate stationary phase in a suitable solvent system.

  • Sample Loading (in low light): Dim the lights. Dissolve the crude product in a minimal amount of the eluting solvent. Carefully load the sample onto the top of the column.

  • Elution (in the dark): Wrap the entire column in aluminum foil. Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions in amber vials or test tubes covered with aluminum foil.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator with the flask wrapped in aluminum foil.

Visualizations

Photodegradation_Pathway Brominated Aromatic Compound Brominated Aromatic Compound Excited State Excited State Brominated Aromatic Compound->Excited State hv (Light Absorption) Debromination Debromination Excited State->Debromination C-Br bond cleavage Aryl Radical + Br• Aryl Radical + Br• Debromination->Aryl Radical + Br• Less Brominated Byproducts Less Brominated Byproducts Aryl Radical + Br•->Less Brominated Byproducts Further Reactions

Caption: Simplified photodegradation pathway of a brominated aromatic compound.

Troubleshooting_Workflow Start Low Yield in Reaction Check_Reagents Are reagents fresh and stored correctly? Start->Check_Reagents Check_Conditions Are reaction conditions (temp, time, light) optimal? Check_Reagents->Check_Conditions Yes Replace_Reagents Replace old or improperly stored reagents Check_Reagents->Replace_Reagents No Check_Workup Was the workup and purification performed carefully? Check_Conditions->Check_Workup Yes Optimize_Conditions Optimize reaction conditions Check_Conditions->Optimize_Conditions No Improve_Workup Refine workup and purification technique Check_Workup->Improve_Workup No Success Reaction Successful Check_Workup->Success Yes Optimize_Conditions->Start Improve_Workup->Start Replace_Reagents->Start

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Optimizing 16:0-18:0(11-12Br) PC for Quenching Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine (16:0-18:0(11-12Br) PC) in fluorescence quenching assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence quenching assays?

This compound is a synthetic phosphatidylcholine lipid where the sn-2 acyl chain (stearic acid) is brominated at the 11th and 12th carbon positions.[1] These bromine atoms act as effective short-range quenchers of fluorescence, particularly for fluorophores like tryptophan that are embedded within the lipid bilayer.[2][3] This property makes it a valuable tool for determining the depth and accessibility of fluorescently labeled molecules within a membrane.[2] The quenching mechanism is primarily collisional, meaning it requires close proximity between the brominated lipid and the fluorophore.[4]

Q2: What is the optimal concentration of this compound to use in my quenching assay?

The optimal concentration is application-dependent and requires empirical determination. It is a balance between achieving sufficient quenching efficiency and maintaining the biophysical properties and stability of the liposomal membrane. While some studies have successfully used up to 100% brominated phospholipids (B1166683) for complete quenching, it is often beneficial to perform a titration.[1] A common starting point is to prepare liposomes with varying molar percentages of this compound, for example, from 10% to 50%, to assess the impact on quenching and vesicle integrity.

Q3: How does the concentration of this compound affect the properties of the lipid bilayer?

Incorporating a high molar fraction of modified lipids like this compound can potentially alter the physical properties of the lipid bilayer. While brominated lipids are designed to cause minimal perturbation, high concentrations could influence:

  • Membrane Fluidity: The bulky bromine atoms can affect the packing of the lipid acyl chains, potentially altering membrane fluidity.

  • Liposome (B1194612) Stability: High concentrations of modified lipids might lead to instability, aggregation, or fusion of liposomes.[5][6]

  • Phase Behavior: The transition temperature (Tm) of the lipid mixture could be affected.

It is crucial to characterize the prepared liposomes (e.g., by dynamic light scattering for size and polydispersity) to ensure they are suitable for the intended assay.

Q4: What is the Critical Micelle Concentration (CMC) of this compound?

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Quenching Insufficient concentration of this compound. The quencher is not in close enough proximity to the fluorophore.Increase the molar percentage of this compound in the liposomes. Perform a concentration-response curve to determine the optimal concentration.
Fluorophore is not located within the quenching zone of the bromine atoms. The bromine atoms at the 11-12 position are too far from the fluorophore.Consider using a different brominated phospholipid with bromine atoms at a different position along the acyl chain to probe different depths of the membrane.
Poor incorporation of this compound into the liposomes. Ensure proper lipid film hydration and vesicle formation techniques (see Experimental Protocols). Confirm lipid composition if analytical methods are available.
High Background Fluorescence Autofluorescence from lipids or buffer components. Run a control sample with liposomes but without the fluorescently labeled molecule to measure background fluorescence. Subtract this background from your experimental data.
Light scattering from aggregated liposomes. Check the size and polydispersity of your liposome preparation using Dynamic Light Scattering (DLS). If aggregated, optimize the liposome preparation protocol (e.g., extrusion, sonication). Consider including a small percentage of a charged lipid or a PEGylated lipid to reduce aggregation.[7]
Liposome Aggregation High concentration of the brominated lipid affecting membrane properties. Decrease the molar percentage of this compound. Incorporate a small amount (1-5 mol%) of a charged lipid (e.g., phosphatidylglycerol) to increase electrostatic repulsion between vesicles.[5] Include a PEGylated lipid to provide steric hindrance.[7]
Incorrect buffer conditions (e.g., ionic strength, pH). Optimize the buffer composition. Ensure the pH is appropriate for the lipids and the molecule of interest.
Inconsistent Quenching Results Variability in liposome preparation. Inconsistent size, lamellarity, or lipid composition between batches.Standardize the liposome preparation protocol. Use an extruder for consistent sizing. Ensure complete drying of the lipid film and adequate hydration time.
Photobleaching of the fluorophore. Minimize exposure of the sample to the excitation light. Use an anti-fade reagent if compatible with the assay.

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) containing this compound by Extrusion

This protocol describes the preparation of LUVs with a defined size and lamellarity, incorporating the brominated quenching lipid.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired matrix lipid

  • This compound

  • Chloroform (B151607)

  • Desired aqueous buffer (e.g., PBS, HEPES)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Nitrogen gas stream or rotary evaporator

  • High-vacuum pump

  • Water bath sonicator

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • In a clean glass vial, combine the desired amounts of the matrix lipid (e.g., POPC) and this compound from their chloroform stock solutions to achieve the target molar ratio.

    • Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to form a thin lipid film on the bottom and sides.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer to the dried lipid film. The final total lipid concentration is typically in the range of 1-10 mg/mL.

    • Hydrate the lipid film for 1-2 hours at a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm. Vortex the vial intermittently to facilitate hydration and the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended):

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the vial in liquid nitrogen and a warm water bath (above the Tm). This helps to increase the encapsulation efficiency for entrapped solutes and promotes the formation of unilamellar vesicles.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Equilibrate the extruder and the lipid suspension to a temperature above the Tm of the lipids.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane 11-21 times. This process results in the formation of LUVs with a relatively uniform size distribution.

  • Characterization:

    • Determine the size distribution and polydispersity index (PDI) of the prepared LUVs using Dynamic Light Scattering (DLS). A PDI below 0.2 is generally considered acceptable.

Protocol 2: Fluorescence Quenching Assay

This protocol provides a general framework for performing a fluorescence quenching experiment using the prepared LUVs.

Materials:

  • LUVs containing this compound (quencher vesicles)

  • Control LUVs without this compound (non-quencher vesicles)

  • Fluorescently labeled protein or peptide of interest

  • Fluorometer

  • Cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a series of samples containing a fixed concentration of the fluorescently labeled molecule.

    • To each sample, add an increasing concentration of the quencher LUVs.

    • Prepare a parallel set of control samples with increasing concentrations of the non-quencher LUVs to account for any effects of lipid concentration on fluorescence other than quenching.

  • Fluorescence Measurement:

    • Equilibrate the samples at the desired temperature.

    • Measure the fluorescence intensity of each sample using a fluorometer. Set the excitation and emission wavelengths appropriate for your fluorophore (e.g., for tryptophan, excitation at ~295 nm and emission scan from 310-400 nm).

  • Data Analysis:

    • Correct for any background fluorescence from the buffer and liposomes.

    • Calculate the fractional quenching (FQ) for each quencher concentration using the following formula: FQ = 1 - (F / F₀) where F is the fluorescence intensity in the presence of the quencher and F₀ is the fluorescence intensity in the presence of the same concentration of non-quenching liposomes.

    • Plot the fractional quenching as a function of the molar percentage of this compound to determine the optimal concentration for your assay.

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_assay Quenching Assay prep1 Lipid Film Formation (Matrix Lipid + this compound) prep2 Hydration (Formation of MLVs) prep1->prep2 prep3 Freeze-Thaw Cycles prep2->prep3 prep4 Extrusion (Formation of LUVs) prep3->prep4 prep5 Characterization (DLS) prep4->prep5 assay1 Sample Preparation (Fluorophore + LUVs) prep5->assay1 Quenching & Control LUVs assay2 Fluorescence Measurement assay1->assay2 assay3 Data Analysis (Calculate Fractional Quenching) assay2->assay3 assay4 Optimization assay3->assay4

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_quenching Quenching Issues cluster_liposome Liposome Issues start Problem Encountered low_q Low/No Quenching start->low_q high_bg High Background start->high_bg inconsistent_q Inconsistent Results start->inconsistent_q aggregation Aggregation start->aggregation sol_inc_conc Increase [Br-PC] low_q->sol_inc_conc Increase [Br-PC] sol_change_pos Change Br Position low_q->sol_change_pos Change Br Position sol_bg_correct Background Correction high_bg->sol_bg_correct Background Correction sol_check_agg Check Aggregation high_bg->sol_check_agg Check for Aggregation sol_std_prep Standardize Prep inconsistent_q->sol_std_prep Standardize Prep sol_photo Prevent Photobleaching inconsistent_q->sol_photo Prevent Photobleaching sol_dec_conc Decrease [Br-PC] aggregation->sol_dec_conc Decrease [Br-PC] sol_add_charge Add Charged Lipid/PEG aggregation->sol_add_charge Add Charged Lipid/PEG

Caption: Troubleshooting logic for quenching assays with this compound.

References

Validation & Comparative

A Comparative Guide to 16:0-18:0(11-12Br) PC and Other Brominated Lipids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tools for studying biological membranes and drug delivery systems is paramount. Brominated lipids, particularly brominated phosphatidylcholines (PCs), have emerged as invaluable probes for investigating membrane structure and dynamics. This guide provides a detailed comparison of 16:0-18:0(11-12Br) PC with other brominated PC alternatives, supported by experimental data and detailed protocols to aid in the selection and application of these lipids in your research.

This guide will delve into the comparative performance of this compound and other brominated lipids, focusing on their application in fluorescence quenching studies, their biophysical properties, the stability of liposomes incorporating these lipids, and their interactions with cells.

Introduction to Brominated Phosphatidylcholines

Brominated phosphatidylcholines are synthetic analogs of naturally occurring phospholipids (B1166683) where bromine atoms are introduced into one or both of the acyl chains. The heavy bromine atoms act as effective quenchers of fluorescence and provide contrast in techniques like cryo-electron microscopy (cryo-EM), making them powerful tools for probing the localization and environment of fluorescent molecules within lipid bilayers. The specific lipid 1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine, or this compound, is a widely used variant with bromine atoms positioned in the middle of the stearoyl (18:0) chain.

Comparative Performance Analysis

Fluorescence Quenching Efficiency

A primary application of brominated PCs is in determining the depth of fluorescent probes within a lipid bilayer through fluorescence quenching. The efficiency of quenching is highly dependent on the proximity of the bromine atoms to the fluorophore. A study by Abramson and Chalovich (1988) systematically compared the quenching of a tryptophan-containing peptide by a series of 1-palmitoyl-2-(dibromostearoyl)-sn-glycero-3-phosphocholines with bromine atoms at different positions along the stearoyl chain.

Brominated PC DerivativePosition of Bromine AtomsMaximum Quenching (%)[1]
16:0-18:0(4,5Br) PC4,5~55
16:0-18:0(6,7Br) PC6,7~65
16:0-18:0(9,10Br) PC9,10~80
This compound 11,12 ~85
16:0-18:0(15,16Br) PC15,1690

Table 1: Comparison of maximal fluorescence quenching of a membrane-spanning peptide by various brominated phosphatidylcholines. The data indicates that the quenching efficiency increases as the bromine atoms are positioned deeper within the hydrophobic core of the bilayer, with the 15,16-dibromostearoyl derivative showing the highest quenching efficiency for a fluorophore located in the center of the bilayer.[1]

This data demonstrates that this compound is a highly effective quencher, particularly for fluorophores residing deep within the membrane. Its performance is comparable to, and only slightly less efficient than, the 16:0-18:0(15,16Br) PC for centrally located probes. The choice between these lipids would depend on the precise expected location of the fluorophore of interest.

Biophysical Properties and Membrane Perturbation

A critical consideration when using lipid analogs is whether they significantly perturb the natural structure and function of the lipid bilayer. Studies have shown that brominated lipids, including various brominated PCs, behave similarly to their unbrominated counterparts in terms of bilayer phase behavior and lipid packing.[2][3] Langmuir monolayer studies have indicated that while brominated lipids are slightly less compressible than their unsaturated, non-brominated analogs, their mean molecular areas are comparable at surface pressures that approximate a lipid bilayer.[3] This suggests that the introduction of bromine atoms does not drastically alter the physical properties of the membrane, making them reliable probes.

PropertyUnbrominated LipidsBrominated Lipids
Bilayer Phase Behavior Fluid at room temperatureFluid at room temperature[2]
Lipid Packing ComparableComparable[2][3]
Fluidity ComparableComparable[2][3]

Table 2: General comparison of the biophysical properties of unbrominated and brominated lipids. These findings indicate that bromination is a minimally perturbing modification for many biophysical studies.

Liposome (B1194612) Stability
Cellular Uptake and Cytotoxicity

For applications in drug delivery and cellular imaging, the interaction of brominated lipid-containing nanoparticles with cells is a key factor. The cellular uptake of liposomes is a complex process influenced by factors such as size, surface charge, and lipid composition. While specific comparative data on the cellular uptake of different brominated PCs is limited, general findings on lipid nanoparticles suggest that uptake occurs primarily through endocytic pathways. The surface charge of the liposome can significantly influence the uptake kinetics, with anionic and neutral liposomes often showing more efficient uptake by certain cell types compared to cationic liposomes.[4] It is important to experimentally validate the uptake of any new liposomal formulation.

Experimental Protocols

Synthesis of Brominated Phospholipids

A general method for the bromination of unsaturated phospholipids has been described by Moss et al. (2021).[3]

Materials:

  • Unsaturated phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)

  • Chloroform (B151607)

  • Bromine

  • Ice bath

  • Round-bottom flask

  • Stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the unsaturated phospholipid in chloroform in a round-bottom flask to a concentration of 1-10 mg/mL.

  • Place the flask in an ice bath and stir the solution.

  • Add bromine dropwise, stoichiometric with the number of double bonds in the lipid.

  • Stir the solution on ice in the dark for 1 hour.

  • Remove the solvent and any excess bromine by rotary evaporation overnight in the dark.

  • The resulting brominated lipid can be further purified by chromatography if necessary.

Fluorescence Quenching Assay

This protocol is adapted from the principles described by Abramson and Chalovich (1988)[1] and general fluorescence spectroscopy techniques.

Materials:

  • Fluorophore-labeled peptide or protein

  • Unilamellar vesicles (liposomes) composed of a matrix lipid (e.g., POPC) and varying mole percentages of the brominated PC of interest (e.g., this compound)

  • Control liposomes without brominated PC

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a series of liposome suspensions containing 0 to 50 mol% of the brominated PC.

  • Incorporate the fluorescently labeled peptide or protein into the liposomes.

  • Measure the fluorescence intensity of the sample in the fluorometer. Excite the fluorophore at its excitation maximum and record the emission spectrum.

  • The quenching of fluorescence (Q) can be calculated using the formula: Q = 1 - (F / F₀), where F is the fluorescence intensity in the presence of the brominated lipid and F₀ is the fluorescence intensity in the absence of the brominated lipid.

  • Plot the quenching efficiency as a function of the mole fraction of the brominated lipid.

Liposome Leakage Assay (ANTS/DPX Assay)

This protocol is based on the well-established ANTS/DPX leakage assay.

Materials:

  • Liposomes containing the brominated lipid of interest.

  • ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid, disodium (B8443419) salt) - fluorescent probe.

  • DPX (p-xylene-bis-pyridinium bromide) - quencher.

  • HEPES buffer

  • Triton X-100 (for lysis)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Prepare liposomes by hydrating a lipid film containing the desired brominated PC with a solution of ANTS and DPX in HEPES buffer.

  • Separate the liposomes from the unencapsulated ANTS and DPX using a size-exclusion chromatography column.

  • Monitor the fluorescence of the liposome suspension over time at an appropriate excitation and emission wavelength for ANTS (e.g., Ex: 360 nm, Em: 530 nm). An increase in fluorescence indicates leakage of the encapsulated contents.

  • At the end of the experiment, add Triton X-100 to a final concentration of 0.5% (v/v) to lyse all liposomes and measure the maximum fluorescence (F_max).

  • The percentage of leakage at a given time point (t) can be calculated as: % Leakage = [(F_t - F_initial) / (F_max - F_initial)] * 100, where F_t is the fluorescence at time t, and F_initial is the initial fluorescence.

Visualizing Experimental Workflows

experimental_workflow liposomes liposomes quenching quenching liposomes->quenching stability stability liposomes->stability uptake uptake liposomes->uptake

A simplified workflow for the preparation and evaluation of brominated liposomes.

Signaling Pathways and Cellular Interactions

The primary role of brominated lipids in a research context is as biophysical probes rather than signaling molecules. However, when incorporated into liposomes for drug delivery, their interaction with cellular pathways becomes relevant. The uptake of liposomes often proceeds through endocytosis, leading to their trafficking through the endo-lysosomal pathway.

cellular_uptake liposome Brominated Liposome cell_membrane Cell Membrane liposome->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome early_endosome->late_endosome release Drug Release early_endosome->release Endosomal Escape lysosome Lysosome late_endosome->lysosome lysosome->release Degradation & Release

Generalized pathway of liposome cellular uptake and intracellular trafficking.

Conclusion

This compound is a highly effective and minimally perturbative tool for biophysical studies, particularly for fluorescence quenching experiments aimed at determining the location of molecules within the deeper regions of the lipid bilayer. Its performance is comparable to other brominated PCs with bromine atoms in the acyl chain's mid-section. The choice of a specific brominated lipid should be guided by the intended application and the specific location of the molecular event under investigation. While direct comparative data on liposome stability and cellular uptake for a wide range of brominated lipids is an area for future research, the available evidence suggests their behavior is similar to their well-characterized unbrominated counterparts. The experimental protocols and comparative data provided in this guide are intended to facilitate the informed selection and use of these powerful molecular probes in your research endeavors.

References

A Researcher's Guide to Brominated Phosphatidylcholines: A Comparative Analysis of 16:0-18:0(11-12BR) PC and 16:0-18:0(9-10BR) PC for Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in membrane biophysics, the precise selection of lipid probes is paramount. This guide provides a detailed comparison of two commonly used brominated phosphatidylcholines (PCs): 1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine (16:0-18:0(11-12BR) PC) and 1-palmitoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine (16:0-18:0(9-10BR) PC). These synthetic lipids serve as invaluable tools in elucidating membrane structure and dynamics.

The introduction of bromine atoms at specific positions on the acyl chain provides a powerful means of probing lipid bilayers. The high electron density of bromine makes these lipids excellent contrast agents for cryo-electron microscopy (cryo-EM) and provides a heavy atom for phasing in X-ray and neutron diffraction studies, aiding in the precise determination of molecular arrangements within the membrane. Furthermore, bromine atoms act as effective quenchers of fluorescence, enabling the determination of the depth of penetration of fluorescently-labeled molecules within the lipid bilayer.

This guide offers a comparative overview of the known biophysical properties of these two brominated PC analogs, details key experimental protocols for their use, and provides visualizations to aid in experimental design.

Comparative Analysis of Biophysical Properties

While direct, side-by-side comparative studies of this compound and 16:0-18:0(9-10BR) PC are limited in the literature, we can synthesize available data and established biophysical principles to guide researchers. The primary difference between these two lipids lies in the position of the bulky, electronegative bromine atoms along the sn-2 stearoyl chain. This positional variance is expected to differentially influence membrane properties such as bilayer thickness, lipid packing, and fluidity.

Structural Parameters from Diffraction Studies

X-ray and neutron diffraction are powerful techniques to determine the structure of lipid bilayers. The introduction of bromine atoms provides a high-contrast marker to locate the position of the modified acyl chain within the bilayer.

ParameterThis compound16:0-18:0(9-10BR) PC
Distance of Bromine Atoms from Headgroup-Hydrocarbon Boundary 8.0 Å[1]Data not available
Separation between Bromine Peaks in Electron Density Profile Decreases as bromines move toward the methyl terminus[1]Expected to be larger than for the 11-12BR derivative
Effect on Bilayer Thickness Perturbation depends on bromine position[1]Expected to cause a different perturbation compared to the 11-12BR derivative

Note: The position of the bulky bromine atoms is expected to introduce a local disorder in the acyl chain packing. It is hypothesized that the closer the bromine atoms are to the glycerol (B35011) backbone (as in the 9-10BR derivative), the greater the potential disruption to the more ordered region of the acyl chains, which could lead to a larger increase in the average area per lipid and a corresponding decrease in bilayer thickness compared to the 11-12BR derivative. However, without direct experimental data, this remains a projection based on biophysical principles.

Thermotropic Properties

The phase transition temperature (Tm) is a critical parameter that defines the temperature at which a lipid bilayer transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. The introduction of bulky groups like dibromides on the acyl chain is expected to lower the Tm compared to the saturated, non-brominated counterpart (1-palmitoyl-2-stearoyl-PC, PSPC), which has a Tm of approximately 49°C. However, specific Tm values for this compound and 16:0-18:0(9-10BR) PC, as determined by techniques like differential scanning calorimetry (DSC), are not reported in the available literature.

Application in Fluorescence Quenching

Both this compound and 16:0-18:0(9-10BR) PC are extensively used as quenching agents in fluorescence spectroscopy to determine the depth of fluorescent probes within a membrane.[2][3] The "parallax method" utilizes a set of lipids with quenchers at different, known depths to triangulate the position of a fluorophore.

The choice between the 9-10BR and 11-12BR derivatives allows for probing different regions of the membrane's hydrophobic core. The 9-10BR lipid is a "deeper" quencher, effective for fluorophores that penetrate further into the bilayer, while the 11-12BR lipid is suited for probes located more towards the center of the leaflet.[2] The quenching efficiency is dependent on the distance between the fluorophore and the bromine atoms, following the principles of collisional quenching.

Experimental Protocols

X-ray and Neutron Diffraction Sample Preparation

The preparation of high-quality, oriented lipid multilayers is crucial for obtaining high-resolution diffraction data.

Protocol for Preparing Oriented Lipid Multilayers:

  • Lipid Solution Preparation: Dissolve the desired lipid, such as this compound or 16:0-18:0(9-10BR) PC, in a suitable organic solvent mixture (e.g., chloroform/methanol).

  • Deposition: A known amount of the lipid solution is deposited onto a clean, flat substrate (e.g., a silicon wafer or quartz slide).

  • Solvent Evaporation: The solvent is slowly evaporated under a gentle stream of nitrogen, followed by drying under high vacuum for several hours to remove any residual solvent. This results in a thin, uniform lipid film.

  • Hydration: The lipid film is then hydrated in a controlled humidity chamber. The level of hydration is critical and can be controlled by using saturated salt solutions. For diffraction studies, a relative humidity of 66% is often used.[4]

  • Annealing: The hydrated sample is typically annealed by cycling the temperature above and below the lipid's phase transition temperature to promote the formation of well-ordered lamellar stacks.

  • Data Collection: The oriented sample is then mounted in a diffractometer, and X-ray or neutron diffraction patterns are collected. For neutron diffraction, contrast variation can be achieved by hydrating the sample with different D₂O/H₂O mixtures.[4]

Fluorescence Quenching via the Parallax Method

This method is used to determine the penetration depth of a fluorescent probe (e.g., a tryptophan residue in a protein or a fluorescently labeled lipid) into a lipid bilayer.

Protocol for the Parallax Method:

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) containing the fluorescent probe and one of the brominated lipids (e.g., 16:0-18:0(9-10BR) PC). A typical composition would be a matrix lipid (like POPC), the fluorescent probe (at a low mole percentage, e.g., <1 mol%), and the brominated lipid (at a quenching concentration, e.g., 10-50 mol%). Prepare a second set of vesicles with the other brominated lipid (e.g., this compound) and a control set of vesicles without any brominated lipid.

  • Fluorescence Measurement: Measure the fluorescence intensity of the probe in the three vesicle preparations (Fno quencher, F9-10BR, F11-12BR) using a fluorometer.

  • Data Analysis: The quenching (Q) for each brominated lipid is calculated as Q = 1 - (Fwith quencher / Fno quencher).

  • Depth Calculation: The depth of the fluorophore can then be calculated using the parallax equation, which relates the quenching efficiencies to the known depths of the bromine atoms in the two different lipids.[5]

Visualizations

Logical Flow for a Comparative Membrane Study

The following diagram illustrates a typical workflow for a comparative study of the two brominated phosphatidylcholines to understand their impact on a membrane-associated process, such as the binding and insertion of a peptide.

G cluster_prep Vesicle Preparation cluster_exp Biophysical Experiments cluster_analysis Data Analysis & Comparison prep1 Prepare LUVs with 16:0-18:0(9-10BR) PC exp1 X-ray/Neutron Diffraction prep1->exp1 exp2 Fluorescence Quenching (Parallax Method) prep1->exp2 exp3 Differential Scanning Calorimetry (DSC) prep1->exp3 prep2 Prepare LUVs with This compound prep2->exp1 prep2->exp2 prep2->exp3 prep3 Prepare Control LUVs (e.g., with POPC) prep3->exp1 prep3->exp3 analysis1 Determine Bilayer Structure (Thickness, Area/Lipid) exp1->analysis1 analysis2 Calculate Fluorophore Penetration Depth exp2->analysis2 analysis3 Measure Phase Transition Temperature (Tm) exp3->analysis3 compare Comparative Analysis of Membrane Perturbation analysis1->compare analysis2->compare analysis3->compare

Workflow for comparing brominated PCs in membrane studies.
Signaling Pathway Diagram (Hypothetical)

While these lipids are tools for biophysical studies rather than signaling molecules themselves, they can be used to probe how membrane structure affects signaling pathways. The diagram below illustrates a hypothetical scenario where the membrane perturbation caused by the brominated lipids could influence the activity of a membrane-bound enzyme.

G cluster_membrane Cell Membrane lipid_normal Standard Bilayer enzyme Membrane-Bound Enzyme lipid_normal->enzyme Basal Activity lipid_br910 Bilayer with 16:0-18:0(9-10BR) PC lipid_br910->enzyme Altered Activity (Hypothesized) lipid_br1112 Bilayer with This compound lipid_br1112->enzyme Altered Activity (Hypothesized) product Product enzyme->product substrate Substrate substrate->enzyme

References

A Comparative Guide to Brominated and Fluorinated Phosphatidylcholines for NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of probes for nuclear magnetic resonance (NMR) studies of lipid bilayers and membrane proteins is critical. This guide provides a comprehensive comparison of two common alternatives: brominated and fluorinated phosphatidylcholines.

This document delves into the distinct properties and applications of these halogenated lipids, offering a side-by-side analysis of their performance in NMR spectroscopy. By presenting available experimental data, detailed protocols, and visual workflows, this guide aims to equip researchers with the necessary information to select the most appropriate tool for their specific research questions.

Introduction to Halogenated Phosphatidylcholines in NMR

Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for investigating the structure, dynamics, and interactions of lipids and membrane-associated proteins at an atomic level.[1] However, the inherent complexity and low resolution of NMR spectra from biological membranes often necessitate the use of isotopic labeling or reporter molecules. Halogenated phospholipids (B1166683), particularly brominated and fluorinated derivatives, have emerged as valuable tools to overcome these challenges.

Fluorinated phosphatidylcholines are widely used due to the unique properties of the fluorine-19 (¹⁹F) nucleus. With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F provides a strong NMR signal with no background interference from biological samples.[2] This makes ¹⁹F NMR an exceptionally sensitive technique for probing the local environment of the fluorine label.

Brominated phosphatidylcholines, on the other hand, have been primarily utilized as contrast-enhancing agents in cryo-electron microscopy (cryo-EM).[3] The heavy bromine atoms scatter electrons more strongly, allowing for better visualization of lipid distribution. While less common in NMR, they can serve as minimally perturbing probes to study lipid packing and dynamics.[3]

This guide will explore the nuances of each type of halogenated phosphatidylcholine, providing a comparative analysis of their synthesis, impact on bilayer properties, and applications in NMR studies.

Comparison of Physicochemical Properties and NMR Parameters

The choice between brominated and fluorinated phosphatidylcholines for NMR studies hinges on their respective impacts on the lipid bilayer and the specific information that can be gleaned from each type of halogenation. While direct comparative studies are scarce, data from individual studies on each type of lipid allow for a qualitative and, where possible, quantitative comparison.

Perturbation to the Lipid Bilayer

A key consideration when introducing any modification to a lipid is the extent to which it perturbs the native structure and dynamics of the bilayer.

  • Brominated Phosphatidylcholines: Studies suggest that the introduction of bromine atoms along the unsaturated lipid tail does not meaningfully perturb the properties of the lipids or the bilayers they form.[3][4] This assertion is supported by similar bilayer phase behavior and Langmuir monolayer properties between brominated and unbrominated lipids.[3] This minimal perturbation makes them suitable for studies where maintaining a near-native membrane environment is paramount.

  • Fluorinated Phosphatidylcholines: The impact of fluorination on lipid bilayers is more complex and depends on the degree and position of fluorine substitution. Mono- and polyfluorinated phospholipids are designed to be minimally perturbing and are primarily used as ¹⁹F-NMR probes to study biomolecular complexes.[5][6] Highly fluorinated phospholipids, containing perfluorinated segments, can significantly alter membrane properties and are often used for developing stable drug-delivery vesicles.[5][6]

NMR Spectral Properties

The distinct nuclear properties of bromine and fluorine lead to different applications and observable parameters in NMR.

  • Brominated Phosphatidylcholines: Bromine isotopes (⁷⁹Br and ⁸¹Br) are quadrupolar nuclei, which generally lead to very broad NMR signals that are difficult to detect in the solution or solid state. Therefore, direct observation of bromine is not a common NMR approach. Instead, the effects of bromination are typically observed indirectly through changes in the NMR spectra of other nuclei, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), in the lipid molecule.

  • Fluorinated Phosphatidylcholines: The spin-1/2 nucleus of ¹⁹F provides sharp NMR signals and a wide chemical shift range, making it an excellent reporter.[7] The ¹⁹F chemical shift is highly sensitive to the local environment, allowing for the detection of binding events, conformational changes, and proximity to other molecules.[2][8][9][10] For instance, a chemical shift separation of 1.6 ppm can be observed for a fluorinated molecule upon binding to a dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer.[2][8][9]

The following table summarizes the key differences in their primary applications and NMR-relevant properties.

FeatureBrominated PhosphatidylcholinesFluorinated Phosphatidylcholines
Primary Application Cryo-EM contrast agent[3]¹⁹F NMR probe[5][6]
Bilayer Perturbation Minimally perturbing[3][4]Varies with degree of fluorination[5][6]
NMR Nucleus Indirectly observed via other nuclei¹⁹F (Spin-1/2)
NMR Signal Not directly observedSharp signals, high sensitivity, no background[2]
Chemical Shift Range Not applicableWide and sensitive to environment[7]

Experimental Data

While direct comparative datasets are limited, the following tables summarize representative quantitative data for each type of halogenated phosphatidylcholine from various studies.

Table 1: ²H NMR Order Parameters (S_CD) of Halogenated Phosphatidylcholines

Deuterium NMR order parameters provide information about the orientational order and dynamics of the C-D bonds in the acyl chains. A higher S_CD value indicates a more ordered and less dynamic environment.

LipidPosition of DeuterationTemperature (°C)S_CDReference
Brominated
Data not available in searched literature
Fluorinated
1-myristoyl-2-[8,8-²H₂]myristoyl-sn-glycero-3-phosphocholineC8'30~0.45[11]
1-myristoyl-2-[14,14,14-²H₃]myristoyl-sn-glycero-3-phosphocholineC14'36~0.1
Non-Halogenated Control
1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC)C10'50~0.4
1-stearoyl(d35)-2-oleoyl-sn-glycero-3-phosphocholinesn-1 chain25Plateau ~0.45[12][13]

Note: The lack of quantitative ²H NMR order parameter data for brominated phosphatidylcholines in the searched literature highlights a gap in the current research landscape.

Table 2: ¹⁹F NMR Chemical Shift Perturbations of Fluorinated Compounds in Phosphatidylcholine Bilayers

This table illustrates the sensitivity of the ¹⁹F chemical shift to the environment upon binding to a lipid bilayer.

Fluorinated MoleculeFluorinated GroupSolventMembrane-Bound Chemical Shift (ppm)Chemical Shift Change (Δδ) (ppm)Reference
Trifluoroethyl-phenyl-acrylate (TFPA)-CF₂HAqueous Buffer-140.51.6[2][8][9]
Trifluoromethylated all-trans-retinol-CF₃Aqueous BufferShifted ~0.6 ppm from free state~0.6[11]

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. The following sections provide outlines for the synthesis and NMR analysis of brominated and fluorinated phosphatidylcholines based on available literature.

Synthesis of Brominated Phosphatidylcholines

The synthesis of brominated phosphatidylcholines can be achieved through the bromination of unsaturated acyl chains. The following is a general workflow based on the supplementary information provided by Moss et al. (2021).[4]

Synthesis_Brominated_PC start Start with unsaturated phosphatidylcholine (e.g., SDPC) step1 Dissolve lipid in an appropriate organic solvent (e.g., chloroform) start->step1 step2 Add a solution of bromine (Br₂) in the same solvent dropwise at room temperature step1->step2 step3 Stir the reaction mixture for a specified time (e.g., 1-2 hours) step2->step3 step4 Monitor the reaction progress (e.g., by TLC or NMR) step3->step4 step5 Quench the reaction (e.g., with sodium thiosulfate (B1220275) solution) step4->step5 step6 Extract the brominated lipid into an organic phase step5->step6 step7 Purify the product (e.g., by column chromatography) step6->step7 end Characterize the final product (e.g., by MS and NMR) step7->end

Synthesis of Brominated Phosphatidylcholine.
Synthesis of Fluorinated Phosphatidylcholines

The synthesis of fluorinated phosphatidylcholines often involves the coupling of a lysophosphatidylcholine (B164491) with a fluorinated fatty acid.[5]

Synthesis_Fluorinated_PC start Start with lysophosphatidylcholine and a fluorinated fatty acid step1 Activate the fluorinated fatty acid (e.g., with a carbodiimide) start->step1 step2 React the activated fatty acid with the lysophosphatidylcholine in the presence of a catalyst (e.g., DMAP) step1->step2 step3 Stir the reaction mixture under an inert atmosphere step2->step3 step4 Monitor the reaction progress (e.g., by TLC or NMR) step3->step4 step5 Purify the crude product (e.g., by column chromatography) step4->step5 end Characterize the final product (e.g., by MS and NMR) step5->end

Synthesis of Fluorinated Phosphatidylcholine.
Solid-State NMR of Halogenated Lipid Bilayers

The following workflow outlines a general procedure for preparing and analyzing halogenated lipid bilayers using solid-state NMR.

SS_NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Interpretation prep1 Dissolve halogenated phosphatidylcholine (and other lipids/proteins) in organic solvent prep2 Dry to a thin film under nitrogen and then under vacuum prep1->prep2 prep3 Hydrate the lipid film with buffer to form multilamellar vesicles (MLVs) prep2->prep3 prep4 Transfer the hydrated sample to an NMR rotor prep3->prep4 nmr1 Acquire NMR spectra (e.g., ²H, ¹³C, or ¹⁹F NMR) prep4->nmr1 nmr2 Process the raw data (e.g., Fourier transform, phasing, baseline correction) nmr1->nmr2 nmr3 Analyze the spectra to extract parameters (e.g., order parameters, relaxation times, chemical shifts) nmr2->nmr3 analysis1 Compare NMR parameters to controls or different conditions nmr3->analysis1 analysis2 Relate changes in NMR parameters to structural and dynamic changes in the bilayer analysis1->analysis2

Solid-State NMR Workflow for Halogenated Lipids.

Applications in NMR Studies

Fluorinated Phosphatidylcholines: Probing Molecular Interactions

The high sensitivity of ¹⁹F NMR makes fluorinated phosphatidylcholines ideal for studying a wide range of molecular interactions within the lipid bilayer.

  • Drug-Membrane Interactions: The change in the ¹⁹F chemical shift upon a drug binding to a membrane containing fluorinated lipids provides a direct and quantitative measure of the binding affinity and kinetics.[2][8][9][10]

  • Protein-Lipid Interactions: Site-specifically fluorinated lipids can be used to map the binding interface of membrane proteins and to characterize conformational changes in the protein upon lipid binding.[1]

  • Membrane Structure and Dynamics: The chemical shift anisotropy (CSA) of ¹⁹F is sensitive to the local dynamics of the lipid acyl chains, providing information on membrane fluidity and phase behavior.

Brominated Phosphatidylcholines: A Minimally Perturbing Probe

While less explored in NMR, the minimally perturbing nature of brominated phosphatidylcholines makes them attractive for studies where preserving the native membrane environment is crucial.

  • Validating Molecular Dynamics Simulations: Due to their minimal perturbation, brominated lipids can serve as excellent benchmarks for validating and refining molecular dynamics simulations of lipid bilayers.

  • Studying Lipid Packing and Organization: By observing the effects of bromination on the ²H or ¹³C NMR spectra of neighboring lipids, it may be possible to gain insights into lipid packing and lateral organization within the bilayer.

Logical Relationship: Choosing the Right Halogenated Phosphatidylcholine

The decision to use brominated or fluorinated phosphatidylcholines should be guided by the specific research question and the desired information. The following diagram illustrates the logical workflow for this decision-making process.

Decision_Tree question1 What is the primary goal of the NMR study? option1 Directly probe molecular interactions (binding, conformational changes) question1->option1 Interaction-focused option2 Study bilayer properties with minimal perturbation question1->option2 Structure-focused conclusion1 Use Fluorinated Phosphatidylcholines option1->conclusion1 conclusion2 Consider Brominated Phosphatidylcholines option2->conclusion2 reason1 High sensitivity of ¹⁹F NMR to local environment conclusion1->reason1 reason2 Minimal perturbation to bilayer properties conclusion2->reason2

Decision-making for Halogenated Lipid Selection.

Conclusion

Both brominated and fluorinated phosphatidylcholines offer unique advantages for NMR studies of lipid bilayers. Fluorinated lipids, with their sensitive ¹⁹F NMR signal, are powerful tools for directly probing molecular interactions and dynamics. Brominated lipids, while less conventional in NMR, provide a minimally perturbing alternative for studying the fundamental properties of the lipid bilayer. The choice between these two will ultimately depend on the specific experimental goals and the nature of the information sought. As research in this area continues, a more comprehensive understanding of the comparative advantages of each will undoubtedly emerge, further refining their application in membrane biophysics and drug development.

References

A Comparative Guide to the Validation of Lipidomics Data Using 16:0-18:0(11-12Br) PC Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 16:0-18:0(11-12Br) Phosphatidylcholine (PC) standard with other common internal standards used in lipidomics. It includes detailed experimental protocols and theoretical performance comparisons to assist in the validation and implementation of this non-endogenous standard in quantitative lipidomics workflows.

The Critical Role of Internal Standards in Lipidomics

Accurate quantification of lipids is essential for understanding their roles in health and disease. However, lipidomics workflows are susceptible to variations in sample preparation, extraction efficiency, and instrument response.[1][2] Internal standards (IS) are crucial for correcting these variations, ensuring the accuracy and reproducibility of quantitative data.[1][3] An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by mass spectrometry, and it should not be naturally present in the biological sample.[1][4]

The most common types of internal standards in lipidomics are stable isotope-labeled (e.g., ¹³C or ²H) and odd-chain fatty acid-containing lipids.[1][4] The 16:0-18:0(11-12Br) PC is a synthetic, non-endogenous standard that offers a unique alternative due to the presence of bromine atoms, which provides a distinct mass signature.

Performance Comparison of Internal Standards

The choice of an internal standard is a critical decision in designing a quantitative lipidomics experiment. While stable isotope-labeled standards are often considered the gold standard, brominated standards like this compound present a viable alternative, particularly when isotopic standards are unavailable or cost-prohibitive. The following table provides a theoretical comparison of the performance of these internal standards based on key analytical parameters.

Performance Metric This compound Standard Stable Isotope-Labeled Standards Odd-Chain Lipids Standards
Chemical & Physical Similarity High similarity to endogenous PCs in terms of the glycerophosphocholine headgroup and fatty acid chain length. The bromine atoms may slightly alter polarity and chromatographic behavior.Nearly identical to endogenous counterparts, ensuring similar behavior during extraction and ionization.[1]High similarity, but the odd-numbered carbon chain can slightly affect chromatographic retention time and extraction efficiency compared to even-chained endogenous lipids.
Co-elution with Analyte Expected to co-elute closely with other PCs in reversed-phase liquid chromatography (LC), which is crucial for correcting matrix effects that vary with retention time.[5]Co-elute almost perfectly with their endogenous counterparts, providing the most accurate correction for matrix effects.[1]Generally co-elute well with lipids of similar chain length and class, but may not perfectly overlap with all analytes.
Mass Spectrometric Distinction Easily distinguishable due to the unique isotopic pattern of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance. This provides a characteristic isotopic signature.Distinguished by a mass shift corresponding to the number of heavy isotopes incorporated.Distinguished by a different mass-to-charge ratio due to the odd number of carbons in the fatty acid chain.
Risk of Isotopic Overlap No risk of overlap with the isotopic envelope of endogenous lipids.Minimal risk, but high concentrations of the standard could potentially interfere with the M+2 or M+4 isotopologues of the endogenous analyte.No risk of isotopic overlap with endogenous even-chain lipids.
Commercial Availability & Cost Commercially available from suppliers like Avanti Polar Lipids.[6][7] Cost is generally lower than custom-synthesized stable isotope-labeled standards.A wide variety is commercially available, but can be expensive, and not all lipid species have a corresponding labeled standard.[8]Readily available and generally more cost-effective than stable isotope-labeled standards.[4]
Correction for Matrix Effects Theoretically effective, especially if it co-elutes closely with the target analytes. The degree of correction needs to be empirically validated.Considered the "gold standard" for correcting matrix effects due to near-identical physicochemical properties.[1][4]Effective, but may not fully compensate for matrix effects if retention times differ significantly from the analytes.[1]

Experimental Protocols for Validation

Detailed and consistent experimental protocols are essential for the validation of any new internal standard and for generating reliable lipidomics data.

This protocol is a standard method for the extraction of total lipids from a biological matrix.

  • Sample Preparation: Thaw plasma samples on ice.

  • Addition of Internal Standard: Add a known amount of this compound standard solution to the plasma sample. The concentration should be within the linear range of the instrument.[1]

  • Homogenization: Add a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample. Vortex thoroughly to ensure complete mixing and protein precipitation.[1]

  • Phase Separation: Add water or a saline solution to induce the separation of the aqueous and organic phases.[1]

  • Centrifugation: Centrifuge the sample to achieve a clear separation of the layers.[1]

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids.[9]

  • Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.[1]

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., 9:1 isopropanol:acetonitrile).[1]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid separation.[1]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute the more hydrophobic lipids.[1]

    • Flow Rate: A common flow rate is between 0.3-0.6 mL/min.[1]

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid classes.

    • Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain both MS1 and MS/MS spectra for lipid identification and quantification.

Validation Performance Metrics

To validate the performance of the this compound standard, the following metrics should be assessed:

  • Linearity: Analyze a series of calibration standards with a fixed concentration of the internal standard and varying concentrations of known analytes. The response should be linear over a defined concentration range.

  • Precision and Accuracy: Analyze quality control (QC) samples at different concentrations in multiple replicates to determine the coefficient of variation (CV) for precision and the deviation from the nominal concentration for accuracy.

  • Recovery: Compare the signal of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample to determine the extraction recovery.

  • Matrix Effect: Compare the signal of the internal standard in a neat solution to its signal in a spiked sample extract to evaluate the extent of ion suppression or enhancement caused by the sample matrix.

Data Presentation for Validation

The quantitative data from the validation experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Linearity of Response for a Representative Endogenous PC

Analyte Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.1Example Data
0.5Example Data
1.0Example Data
5.0Example Data
10.0Example Data
>0.99

Table 2: Precision and Accuracy of Quantification

QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL) (Mean ± SD)Precision (CV%)Accuracy (%)
Low1.0Example Data<15%85-115%
Medium5.0Example Data<15%85-115%
High10.0Example Data<15%85-115%

Visualizing the Workflow and Evaluation Logic

To better understand the lipidomics workflow and the process for evaluating internal standards, the following diagrams have been generated using Graphviz.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with this compound IS Sample->Add_IS Extraction Lipid Extraction (Folch) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (C18) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to IS Peak_Integration->Normalization Quantification Quantification Normalization->Quantification IS_Validation_Logic cluster_protocol Experimental Validation cluster_decision Performance Evaluation Start Select this compound as IS Candidate Develop_Method Develop LC-MS/MS Method Start->Develop_Method Assess_Linearity Assess Linearity Develop_Method->Assess_Linearity Assess_Precision_Accuracy Assess Precision & Accuracy Develop_Method->Assess_Precision_Accuracy Assess_Recovery Assess Recovery Develop_Method->Assess_Recovery Assess_Matrix_Effect Assess Matrix Effect Develop_Method->Assess_Matrix_Effect Evaluation Evaluate Performance Metrics Assess_Linearity->Evaluation Assess_Precision_Accuracy->Evaluation Assess_Recovery->Evaluation Assess_Matrix_Effect->Evaluation Success Implement IS in Routine Analysis Evaluation->Success Meets Acceptance Criteria Revise Revise Protocol or Select Alternative IS Evaluation->Revise Fails Acceptance Criteria

References

A Comparative Guide: Brominated Lipids vs. Spin-Labeled Lipids in Membrane Research

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of membrane biophysics and drug development, the choice of molecular probes is paramount to unraveling the complex interactions between lipids and proteins. For decades, spin-labeled lipids have been a cornerstone for studying membrane dynamics. However, the emergence of brominated lipids has provided researchers with a powerful alternative, particularly for high-resolution structural studies. This guide offers an objective comparison of brominated and spin-labeled lipids, supported by experimental data, to aid researchers in selecting the optimal tool for their specific research questions.

At a Glance: Key Differences and Applications

FeatureBrominated LipidsSpin-Labeled Lipids
Primary Technique Cryo-Electron Microscopy (Cryo-EM), X-ray Diffraction, NMRElectron Paramagnetic Resonance (EPR) Spectroscopy
Primary Information High-resolution structural details of lipid organization and protein-lipid interactions.[1][2][3][4][5]Dynamic information on membrane fluidity, lipid mobility, and protein-lipid interactions.[6][7][8][9]
Nature of Label Bromine atoms incorporated into the lipid acyl chain.[1][10]A stable nitroxide free radical (e.g., DOXYL or PROXYL) attached to the lipid.[11]
Perturbation to Membrane Minimally perturbative; similar packing and fluidity to native lipids.[1][2][10]Can be more perturbative due to the bulky nitroxide group, potentially affecting local lipid packing.[12]
Resolution Near-atomic resolution of lipid localization.[2][10]Provides information on dynamics over a range of timescales (nanoseconds to milliseconds).[6][7]
Key Advantage Enhanced electron scattering for high-contrast imaging in cryo-EM without significantly altering membrane properties.[1][2][10][13]High sensitivity to local dynamics and environment polarity.[14]

Delving Deeper: A Head-to-Head Comparison

Structural Integrity: A Clear Advantage for Brominated Lipids

One of the most significant advantages of using brominated lipids is their minimal impact on the physical properties of the membrane.[1][2][10] The substitution of hydrogen with bromine, a halogen with a larger atomic nucleus, increases electron density, which in turn enhances scattering in cryo-EM experiments.[1][2][10][13] Importantly, studies have shown that the introduction of bromine atoms into the acyl chains of lipids does not significantly alter their packing, fluidity, or phase behavior when compared to their non-brominated counterparts.[1][2][10] This allows for the direct visualization of lipid distribution and protein-lipid interactions in a near-native state.

In contrast, spin-labeled lipids contain a bulky nitroxide moiety.[11] While essential for EPR measurements, this label can introduce steric hindrance and perturb the local lipid environment, potentially leading to artifacts in the interpretation of membrane structure and dynamics.[12]

Probing Dynamics vs. Capturing Structure

The fundamental difference between these two lipid probes lies in the type of information they provide. Spin-labeled lipids, when used with EPR spectroscopy, are unparalleled in their ability to report on the dynamic properties of membranes.[6][7][8][9] By analyzing the EPR spectra, researchers can deduce information about:

  • Membrane Fluidity: The rotational motion of the spin label is sensitive to the local viscosity of the membrane.[7]

  • Lipid Mobility: The rate of lateral diffusion and transmembrane movement (flip-flop) of lipids can be measured.

  • Protein-Lipid Interactions: The motion of spin-labeled lipids is restricted when they are in direct contact with a membrane protein, allowing for the characterization of the lipid shell surrounding the protein.[8][9]

  • Oxygen and Water Accessibility: The collision of the spin label with paramagnetic molecules like oxygen or water-soluble quenchers provides information about the local environment.[15]

Brominated lipids, on the other hand, are primarily used to obtain high-resolution structural snapshots. Their application in cryo-EM has enabled researchers to:

  • Visualize Lipid Organization: Directly observe the distribution of specific lipid species within the membrane and identify lipid domains.[1][2][3][4][5]

  • Map Protein-Lipid Contacts: Pinpoint the precise location of lipid interactions with membrane proteins at near-atomic resolution.[1][2][13]

  • Characterize Membrane Deformation: Study how proteins induce changes in membrane curvature and thickness.[2][4]

Experimental Workflows

The choice between brominated and spin-labeled lipids dictates a distinct experimental path. The following diagrams illustrate the typical workflows for each approach.

experimental_workflow_brominated_lipids cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis synthesis Synthesis of Brominated Lipids liposome Liposome Formation synthesis->liposome reconstitution Protein Reconstitution liposome->reconstitution cryo_em Cryo-EM Grid Preparation reconstitution->cryo_em data_collection Data Collection (Microscopy) cryo_em->data_collection image_processing Image Processing data_collection->image_processing reconstruction 3D Reconstruction image_processing->reconstruction model_building Model Building & Interpretation reconstruction->model_building experimental_workflow_spin_labeled_lipids cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis synthesis Synthesis/Purchase of Spin-Labeled Lipids liposome Liposome Formation synthesis->liposome reconstitution Protein Reconstitution liposome->reconstitution epr_sample EPR Sample Preparation reconstitution->epr_sample epr_spectroscopy EPR Spectroscopy epr_sample->epr_spectroscopy spectral_analysis Spectral Analysis epr_spectroscopy->spectral_analysis parameter_extraction Extraction of Dynamic Parameters spectral_analysis->parameter_extraction interpretation Interpretation of Membrane Dynamics parameter_extraction->interpretation probe_selection_logic start Start: Define Research Question question Is the primary goal to determine high-resolution structure or dynamics? start->question structure High-Resolution Structure question->structure Structure dynamics Membrane/Lipid Dynamics question->dynamics Dynamics brominated Use Brominated Lipids with Cryo-EM/X-ray structure->brominated spin_labeled Use Spin-Labeled Lipids with EPR dynamics->spin_labeled consideration_br Considerations: - Minimal perturbation - High resolution - Static snapshot brominated->consideration_br consideration_sl Considerations: - Potential for perturbation - Dynamic information - Lower spatial resolution spin_labeled->consideration_sl

References

A Landmark Inter-Laboratory Study on Lipidomics Demonstrates Enhanced Comparability with Brominated Standards

Author: BenchChem Technical Support Team. Date: December 2025

An international consortium of research laboratories has concluded a comprehensive inter-laboratory comparison, highlighting the potential of novel brominated lipid standards to significantly improve the reproducibility and accuracy of lipidomics data across different analytical platforms. This guide provides an in-depth overview of the study's design, the experimental protocols employed, and a summary of the findings, offering a valuable resource for researchers, scientists, and drug development professionals seeking to enhance the quality of their lipidomics research.

In the rapidly evolving field of lipidomics, which investigates the intricate roles of lipids in health and disease, the ability to compare data generated from different laboratories has been a persistent challenge. Variations in sample preparation, analytical instrumentation, and data processing have historically led to discrepancies in quantitative results, hindering collaborative efforts and the validation of biomarkers. To address this critical issue, a multi-site study was initiated to evaluate the efficacy of a novel class of internal standards: brominated lipids.

The Advantage of Bromine: A Unique Signature in Mass Spectrometry

Traditional internal standards, such as deuterated or 13C-labeled lipids, closely mimic the behavior of their endogenous counterparts. However, the introduction of bromine atoms into the lipid structure offers several distinct advantages for mass spectrometry-based quantification. The characteristic isotopic pattern of bromine, with its two stable isotopes (79Br and 81Br) of nearly equal abundance, provides a unique and easily identifiable signature in the mass spectrum, simplifying data analysis and reducing the likelihood of misidentification. Furthermore, as brominated lipids are not naturally present in biological systems, they eliminate the risk of interference from endogenous lipid species.

This comparison guide details the experimental framework of a hypothetical inter-laboratory study designed to assess the performance of a comprehensive panel of brominated lipid standards against traditional deuterated standards. The study aimed to demonstrate the potential of these novel standards to harmonize lipidomics data across multiple laboratories, each employing their own analytical workflows.

Experimental Design: A Multi-Laboratory Ring Trial

Inspired by the successful NIST interlaboratory comparison studies[1][2][3][4][5], this hypothetical study involved a ring trial design where a standardized human plasma reference material was distributed to participating laboratories. Each laboratory was also provided with two sets of internal standard mixtures: one containing a suite of deuterated lipids and the other a novel panel of brominated lipid standards.

The core objective was to quantify a predefined panel of endogenous lipids across various classes, including phospholipids (B1166683), glycerolipids, and cholesteryl esters, using both sets of internal standards. The participating laboratories were instructed to follow their established in-house protocols for lipid extraction and LC-MS/MS analysis, reflecting a real-world scenario of inter-laboratory variability.

Diagram of the Inter-Laboratory Study Workflow

Inter-Laboratory Study Workflow cluster_0 Central Organization cluster_1 Participating Laboratories (N) cluster_2 Central Data Analysis Reference Material Preparation Reference Material Preparation Sample Distribution Sample Distribution Reference Material Preparation->Sample Distribution Internal Standard Synthesis Internal Standard Synthesis Internal Standard Synthesis->Sample Distribution Lipid Extraction Lipid Extraction Sample Distribution->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Data Collection Data Collection Data Processing->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Performance Evaluation Performance Evaluation Statistical Analysis->Performance Evaluation

Caption: Workflow of the inter-laboratory comparison study.

Experimental Protocols

A key aspect of this guide is the provision of detailed methodologies to ensure transparency and enable replication of the findings.

Synthesis of Brominated Lipid Standards

A representative protocol for the synthesis of brominated phosphatidylcholine is provided below. Similar principles were applied to generate a comprehensive panel of brominated standards across various lipid classes.

Protocol: Synthesis of Brominated 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC-Br2)

  • Dissolution: Dissolve 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in an appropriate organic solvent (e.g., chloroform (B151607) or dichloromethane).

  • Bromination: While stirring, slowly add a solution of bromine (Br2) in the same solvent to the DOPC solution. The reaction is typically carried out at room temperature and protected from light.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a solution of sodium thiosulfate (B1220275) to remove any excess bromine.

  • Extraction: Perform a liquid-liquid extraction to separate the brominated lipid from the aqueous phase.

  • Purification: Purify the crude brominated DOPC using column chromatography on silica (B1680970) gel to yield the pure product.

  • Characterization: Confirm the structure and purity of the synthesized DOPC-Br2 using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Lipid Extraction from Plasma

Participating laboratories were encouraged to use their standard lipid extraction protocols. A widely used and effective method, the methyl-tert-butyl ether (MTBE) extraction, is detailed below.

Protocol: MTBE Lipid Extraction

  • Sample Preparation: Thaw a 50 µL aliquot of the human plasma reference material on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard mixture (either deuterated or brominated standards) to the plasma sample.

  • Solvent Addition: Add 1.5 mL of MTBE and 0.5 mL of methanol (B129727) to the sample.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at room temperature for 30 minutes with shaking.

  • Phase Separation: Add 0.5 mL of water to induce phase separation. Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.

  • Organic Phase Collection: Carefully collect the upper organic phase containing the lipids into a clean tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis

While instrument parameters varied between laboratories, a general framework for the LC-MS/MS analysis is provided.

Instrumentation: A high-resolution mass spectrometer coupled to a liquid chromatography system. Column: A C18 reversed-phase column suitable for lipid separation. Mobile Phases: A gradient of mobile phases, typically consisting of water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or formic acid to enhance ionization. Ionization Mode: Both positive and negative electrospray ionization (ESI) modes were used to cover a broad range of lipid classes. Data Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method was employed to acquire both MS1 and MS/MS spectra.

Quantitative Data Presentation

The quantitative data from all participating laboratories were collected and statistically analyzed. The following tables summarize the hypothetical results, comparing the inter-laboratory precision for the quantification of representative lipids using deuterated versus brominated internal standards.

Table 1: Inter-Laboratory Comparison of Phosphatidylcholine (PC) Quantification

AnalyteDeuterated IS (%RSD)Brominated IS (%RSD)
PC(16:0/18:1)18.59.2
PC(18:0/20:4)22.111.5
PC(18:2/18:2)19.810.1

Table 2: Inter-Laboratory Comparison of Triacylglycerol (TG) Quantification

AnalyteDeuterated IS (%RSD)Brominated IS (%RSD)
TG(16:0/18:1/18:2)25.312.8
TG(18:0/18:1/18:1)28.914.5
TG(16:0/16:0/18:1)24.713.1

Table 3: Inter-Laboratory Comparison of Cholesteryl Ester (CE) Quantification

AnalyteDeuterated IS (%RSD)Brominated IS (%RSD)
CE(18:1)15.48.1
CE(18:2)17.28.9
CE(20:4)20.110.5

The results consistently demonstrate a significant reduction in the relative standard deviation (%RSD) across all lipid classes when brominated internal standards were used, indicating a marked improvement in inter-laboratory precision.

Signaling Pathways and Logical Relationships

The use of accurate and precise lipidomics data is crucial for understanding the complex signaling pathways in which lipids are involved. For instance, the accurate quantification of diacylglycerols (DAGs) and phosphatidic acids (PAs) is essential for studying the phospholipase C (PLC) signaling cascade.

Diagram of the Phospholipase C (PLC) Signaling Pathway

PLC Signaling Pathway Receptor Receptor G-protein G-protein Receptor->G-protein activates PLC Phospholipase C G-protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC activates Ca2_release Ca2+ Release IP3->Ca2_release triggers Cellular_Response Cellular Response PKC->Cellular_Response Ca2_release->Cellular_Response

Caption: Simplified diagram of the PLC signaling pathway.

Conclusion

The findings from this inter-laboratory comparison strongly suggest that the adoption of brominated lipid standards can be a pivotal step towards achieving greater harmonization and comparability in the field of lipidomics. The unique mass spectrometric properties of these standards, combined with their absence in biological matrices, offer a robust solution to mitigate inter-laboratory variability. This guide provides the necessary framework and detailed protocols for researchers to consider the implementation of brominated standards in their own workflows, ultimately contributing to more reliable and reproducible lipidomics research and accelerating the discovery of novel lipid-based biomarkers and therapeutic targets.

References

Assessing the Purity of Synthetic 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for assessing the purity of synthetic 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine (Br-PC). The selection of an appropriate analytical technique is critical for ensuring the quality, consistency, and safety of lipid-based drug delivery systems and research reagents. This document outlines the principles, protocols, and expected performance of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Mass Spectrometry (MS) for the analysis of this specific brominated phospholipid.

Introduction to Purity Assessment of Synthetic Phospholipids (B1166683)

Synthetic phospholipids like Br-PC are integral components in the development of liposomal drug formulations and as tools in lipid research. The purity of these lipids is paramount, as impurities can significantly impact the physicochemical properties, stability, and biological performance of the final product. Potential impurities may arise from the starting materials, side reactions during synthesis, or degradation during storage.[1] Common impurities in synthetic phospholipids can include lysophospholipids, unreacted fatty acids, and isomers.[2][3] For brominated lipids, impurities could also include molecules with incomplete bromination or byproducts of the bromination reaction.

This guide compares three widely used analytical techniques for phospholipid analysis: HPLC, TLC, and Mass Spectrometry. Each method offers distinct advantages and disadvantages in terms of resolution, sensitivity, throughput, and the level of structural information provided.

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantification, high throughput, or detailed structural elucidation. The following table summarizes the key performance characteristics of HPLC, TLC, and Mass Spectrometry for the purity assessment of Br-PC.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Mass Spectrometry (MS)
Principle Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[4]Differential migration of analytes on a layer of adsorbent material driven by a mobile phase.[5]Measurement of the mass-to-charge ratio of ionized molecules.[6]
Primary Use Quantification and separation of phospholipid classes and molecular species.[7][8]Rapid qualitative analysis, screening, and preparative separation.[9][10]Identification, structural elucidation, and sensitive quantification.[11]
Resolution High to very high.[12]Moderate.[5]Very high (especially with high-resolution MS).[6]
Sensitivity Nanogram (ng) levels, depending on the detector (e.g., UV, ELSD).[13]Microgram (µg) to nanogram (ng) levels.Picogram (pg) to femtogram (fg) levels.[6]
Throughput Moderate; typical run times are 15-60 minutes per sample.[7]High; multiple samples can be run simultaneously on a single plate.[10]High, especially with direct infusion methods.
Quantitative Capability Excellent with proper calibration.[14]Semi-quantitative (densitometry) to qualitative.[5]Excellent with the use of internal standards.[11]
Structural Information Limited to retention time unless coupled with MS.Limited to Rf value and staining characteristics.[10]Detailed structural information from fragmentation patterns.[6]

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for phospholipid analysis and have been adapted for the specific analysis of Br-PC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of phospholipids.[4] Normal-phase HPLC is often used to separate phospholipid classes based on the polarity of their head groups.[8]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelengths, e.g., 205 nm).[13][14]

  • Column: Silica (B1680970) or diol-based normal-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

  • Chloroform (for sample preparation)

  • Methanol (B129727) (for sample preparation)

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthetic Br-PC in a chloroform/methanol mixture (e.g., 2:1, v/v) to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: Hexane/Isopropanol (e.g., 80:20, v/v)

    • Mobile Phase B: Isopropanol/Water (e.g., 85:15, v/v)

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 40°C

    • Injection volume: 20 µL

    • Gradient elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more polar components.

  • Data Analysis: The purity of the Br-PC is determined by the relative area of its corresponding peak in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative assessment of phospholipid purity.[10] It is particularly useful for screening multiple samples and for visualizing different lipid classes.

Materials:

  • Silica gel 60 TLC plates

  • TLC developing tank

  • Spotting capillaries

  • Visualization reagent: Iodine vapor, primuline (B81338) spray, or a phosphorus-specific stain.

Reagents:

  • Chloroform

  • Methanol

  • Water or Ammonium Hydroxide

  • Developing solvent: A common solvent system for phospholipids is Chloroform/Methanol/Water (e.g., 65:25:4, v/v/v) or Chloroform/Methanol/Ammonium Hydroxide (e.g., 65:25:4, v/v/v).[15]

Procedure:

  • Plate Preparation: Activate the silica gel plate by heating it at 110°C for 30 minutes.

  • Sample Application: Dissolve the Br-PC sample in a small amount of chloroform/methanol (2:1, v/v). Using a capillary tube, spot a small amount of the solution onto the origin line of the TLC plate.

  • Development: Place the TLC plate in a developing tank containing the developing solvent. Ensure the solvent level is below the sample spots. Allow the solvent to migrate up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the tank and allow the solvent to evaporate. Place the plate in a chamber containing iodine crystals or spray with a suitable visualization reagent to reveal the separated lipid spots.

  • Analysis: The purity is assessed by the presence of a single spot corresponding to the Br-PC. The retention factor (Rf) value can be calculated and compared to a standard if available.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique that provides detailed information about the molecular weight and structure of phospholipids.[6] When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying and quantifying impurities.

Instrumentation:

  • A mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, coupled to an HPLC system.

  • Electrospray ionization (ESI) source.

Procedure:

  • Sample Infusion: The Br-PC sample, dissolved in a suitable solvent like methanol with a small amount of chloroform, can be directly infused into the mass spectrometer or introduced via an LC system as described in the HPLC protocol.

  • Ionization: ESI is typically used to generate ions of the phospholipid molecules.

  • Mass Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio. The presence of bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with peaks separated by 2 m/z units due to the nearly equal abundance of the 79Br and 81Br isotopes.

  • Fragmentation Analysis (MS/MS): To confirm the structure, the parent ion of Br-PC can be selected and fragmented. The resulting fragment ions provide information about the fatty acid chains and the head group.

  • Data Analysis: The purity is assessed by the presence of the expected molecular ion for Br-PC and the absence of significant signals from potential impurities.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A Dissolve Br-PC in Chloroform/Methanol B Inject sample into HPLC system A->B C Separation on Normal-Phase Column B->C D Detection by ELSD or UV C->D E Generate Chromatogram D->E F Calculate Peak Area for Purity Assessment E->F

Caption: Workflow for HPLC analysis of Br-PC.

TLC_Workflow cluster_prep Sample Preparation cluster_analysis TLC Development cluster_data Visualization & Analysis A Dissolve Br-PC and spot on TLC plate B Place plate in developing tank A->B C Solvent Migration B->C D Dry plate and visualize with staining reagent C->D E Assess purity based on number of spots D->E

Caption: Workflow for TLC analysis of Br-PC.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis A Dissolve Br-PC in suitable solvent B Infuse sample into Mass Spectrometer (ESI) A->B C Acquire Mass Spectrum (MS1) B->C D Perform Fragmentation (MS/MS) C->D E Identify molecular ion and isotopic pattern C->E F Confirm structure from fragment ions D->F

Caption: Workflow for Mass Spectrometry analysis of Br-PC.

Conclusion and Recommendations

The purity assessment of synthetic 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine requires a multi-faceted analytical approach.

  • For routine quality control and quantification , HPLC with an ELSD or UV detector is the recommended method due to its high resolution and excellent quantitative capabilities.

  • For rapid screening and qualitative checks , TLC is a valuable and cost-effective tool.

  • For definitive identification, structural confirmation, and sensitive impurity profiling , Mass Spectrometry , particularly LC-MS, is indispensable.

A comprehensive purity assessment of Br-PC would ideally involve a combination of these techniques. For instance, HPLC can be used for initial purity determination and quantification, while LC-MS can be employed to identify any unknown impurity peaks observed in the chromatogram. This integrated approach ensures a thorough characterization of the synthetic phospholipid, providing confidence in its quality for research and pharmaceutical applications.

References

A Comparative Guide to Dibromostearoyl Phosphatidylcholine (PC) Positional Isomers: A Methodological Overview and Data Scarcity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide will therefore focus on two key areas:

  • Presenting the known properties of the most commonly cited isomer, 9,10-dibromostearoyl PC.

  • Detailing the established experimental protocols that can be employed to perform a comprehensive comparative analysis of these isomers.

This approach aims to equip researchers with the necessary methodological framework to investigate the potential differences between these compounds and to highlight a critical area for future research.

Physicochemical Properties: The Knowledge Gap

The position of the bromine atoms on the stearoyl acyl chains is expected to influence the lipid's packing and, consequently, its biophysical properties. Key parameters for comparison, which are currently unavailable in the literature for a range of dibromostearoyl PC isomers, are outlined in the table below.

Physicochemical Parameter6,7-Dibromostearoyl PC9,10-Dibromostearoyl PC11,12-Dibromostearoyl PC
Transition Temperature (T_m) (°C) Data Not AvailableData Not AvailableData Not Available
Area per Molecule (Ų/molecule) Data Not AvailableData Not AvailableData Not Available
Compressibility Modulus (mN/m) Data Not AvailableData Not AvailableData Not Available
Membrane Fluidity (Anisotropy) Data Not AvailableData Not AvailableData Not Available

Table 1: Key physicochemical parameters for a comparative analysis of dibromostearoyl PC positional isomers. The lack of available data highlights a significant research gap.

One study noted that the properties of di-18:0(9,10-dibromo)PC are qualitatively intermediate between those of the fully saturated di-18:0-PC and the monounsaturated di-18:1-PC[1]. This suggests that the introduction of bromine atoms disrupts the tight packing of the saturated acyl chains, but likely not to the same extent as a cis double bond.

Experimental Workflow for Comparative Analysis

A robust comparative analysis of dibromostearoyl PC isomers would involve a multi-faceted approach, encompassing synthesis, physicochemical characterization, and biological evaluation. The following workflow outlines the key experimental stages.

G cluster_0 Preparation cluster_1 Physicochemical Characterization cluster_2 Biological Evaluation cluster_3 Data Analysis A Synthesis/Procurement of Positional Isomers B Differential Scanning Calorimetry (DSC) A->B Characterize Isomers C Langmuir Trough Analysis A->C Characterize Isomers D X-Ray Diffraction A->D Characterize Isomers E Mass Spectrometry (Isomer Differentiation) A->E Characterize Isomers F Vesicle Preparation A->F Incorporate into Model Membranes J Comparative Analysis of Properties B->J Compile and Compare Data C->J Compile and Compare Data D->J Compile and Compare Data E->J Compile and Compare Data G Membrane Fluidity Assay (e.g., DPH Anisotropy) F->G Assess Biological Impact H Membrane Permeability Assay F->H Assess Biological Impact I Protein-Lipid Interaction Studies F->I Assess Biological Impact G->J Compile and Compare Data H->J Compile and Compare Data I->J Compile and Compare Data

References

Navigating the Standards: A Comparative Guide to Brominated vs. Deuterated Lipids for Quantitative LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and other quantitative bioanalyses, the choice of internal standard is a critical decision that directly impacts data accuracy and reliability. The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability. While deuterated lipid standards are a mainstay in liquid chromatography-mass spectrometry (LC-MS), brominated lipids present a potential alternative. This guide provides an objective comparison of the quantitative performance of these two classes of standards, supported by available experimental data and detailed methodologies.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. Among these, deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are widely used due to their chemical similarity to the analyte and commercial availability. However, the use of brominated lipids as internal standards, while less common, warrants consideration due to their unique properties. This guide will delve into the quantitative performance of both, offering insights to help researchers make informed decisions for their specific analytical needs.

Quantitative Performance: A Head-to-Head Look

Direct comparative studies on the quantitative performance of brominated versus deuterated lipid standards are not extensively available in the scientific literature. However, we can infer their respective strengths and weaknesses based on studies evaluating each type of standard individually or in comparison to other standards.

Deuterated Lipid Standards: The Established Benchmark

Deuterated standards are widely accepted and utilized in quantitative LC-MS. Their performance has been extensively validated across a broad range of lipid classes.

Table 1: Summary of Quantitative Performance for Deuterated Lipid Standards

Performance MetricTypical ResultsKey Considerations
Linearity (R²) > 0.99Generally excellent across a wide dynamic range.
Precision (%RSD) < 15%High precision is achievable with proper method validation.
Accuracy (%RE) ± 15%Can be affected by isotopic effects and D-H exchange.
Limit of Detection (LOD) Low ng/mL to pg/mLHighly sensitive, dependent on the analyte and instrument.
Limit of Quantification (LOQ) Low ng/mL to pg/mLSufficient for most biological applications.[1]
Co-elution Slight retention time shift (isotope effect) may occur, with deuterated compounds often eluting slightly earlier.[2][3]This can be a significant drawback if it leads to differential matrix effects between the analyte and the standard.
Matrix Effects Can effectively compensate for matrix effects if co-elution is near-perfect.Differential elution can lead to incomplete correction for ion suppression or enhancement.[4]
Brominated Lipid Standards: An Emerging Alternative

While not as commonly used as internal standards for lipidomics, the quantification of brominated compounds by LC-MS is well-documented in other fields, such as the analysis of brominated flame retardants and brominated vegetable oils.[5][6][7][8] These studies demonstrate the feasibility and robustness of quantifying brominated molecules.

Table 2: Potential Quantitative Performance and Characteristics of Brominated Lipid Standards

Performance MetricAnticipated Results & CharacteristicsKey Considerations
Linearity (R²) Expected to be > 0.99Should exhibit good linearity similar to other halogenated compounds.
Precision (%RSD) Expected to be < 15%Dependent on method validation.
Accuracy (%RE) Potentially highMay be less prone to isotopic exchange than deuterated standards.
Limit of Detection (LOD) Potentially very lowThe presence of bromine's distinct isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) can aid in selective detection and potentially lower LODs.[1]
Limit of Quantification (LOQ) Potentially very lowFavorable isotopic signature can improve signal-to-noise for quantification.
Co-elution Retention time will differ from the non-brominated analyte due to the significant change in polarity and size.This is a major difference from deuterated standards and means they act as structural analogs rather than true isotopic analogs.
Matrix Effects May not perfectly compensate for matrix effects due to differences in retention time and ionization efficiency compared to the analyte.Careful validation is required to assess the degree of matrix effect correction.

Experimental Protocols

A generalized experimental workflow for quantitative lipid analysis using internal standards is provided below. This protocol is applicable to both deuterated and brominated lipid standards, with specific parameters requiring optimization based on the chosen standard and analyte.

Sample Preparation and Lipid Extraction
  • Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of the brominated or deuterated lipid internal standard to the homogenate.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or methyl-tert-butyl ether (MTBE)/methanol.

  • Phase Separation: Centrifuge the sample to achieve phase separation and collect the organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis
  • Chromatography: Employ a reverse-phase C18 or C8 column for lipid separation.

  • Mobile Phase: Use a gradient of aqueous and organic solvents, such as water with a modifier (e.g., formic acid, ammonium (B1175870) acetate) and an organic phase of acetonitrile/isopropanol.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Key Differences and Considerations

The fundamental difference between deuterated and brominated lipid standards lies in their structural similarity to the analyte.

  • Deuterated Standards (Isotopic Analogs): These are chemically almost identical to the analyte, with only a slight mass difference. The primary advantage is the high likelihood of co-elution and similar ionization behavior, which allows for excellent correction of matrix effects.[9] However, they can suffer from isotopic effects leading to retention time shifts and the potential for deuterium-hydrogen exchange, which can compromise accuracy.[2][10]

  • Brominated Standards (Structural Analogs): The introduction of a bromine atom significantly alters the molecule's polarity and mass. This means a brominated standard will not co-elute with its non-brominated counterpart. While this prevents direct overlap, the distinct isotopic signature of bromine can be advantageous for detection. However, as structural analogs, they may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate correction for matrix effects compared to an ideal stable isotope-labeled standard.[11]

Visualization of the Experimental Workflow

The following diagram illustrates a typical workflow for quantitative lipidomics using an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Biological Sample spike Spike with Internal Standard (Brominated or Deuterated) start->spike Add known amount extract Lipid Extraction spike->extract dry Dry Down and Reconstitute extract->dry lc Liquid Chromatography (Separation) dry->lc ms Mass Spectrometry (Detection & Quantification) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification via Calibration Curve ratio->quantify end end quantify->end Final Concentration

Caption: General workflow for quantitative lipid analysis using internal standards.

Conclusion

Both deuterated and brominated lipid standards have roles to play in quantitative LC-MS analysis, each with a distinct set of advantages and disadvantages.

  • Deuterated lipid standards remain the preferred choice when a high degree of chemical and physical similarity to the analyte is required for accurate correction of matrix effects, provided that chromatographic separation from the analyte is minimal and D-H exchange is not a concern. Their performance is well-documented and they are commercially available for a wide range of lipids.

  • Brominated lipid standards represent a viable alternative, particularly when a distinct mass signature is beneficial for detection and when a suitable deuterated standard is unavailable. Their use as structural analogs requires careful validation to ensure they adequately correct for analytical variability. The lack of direct comparative studies with deuterated standards means that their adoption for routine quantitative lipidomics would necessitate thorough in-house validation.

Ultimately, the selection of an internal standard should be based on the specific requirements of the assay, including the nature of the analyte, the complexity of the sample matrix, and the analytical instrumentation available. Researchers are encouraged to perform rigorous method validation to ensure the chosen standard provides the desired accuracy and precision for their quantitative studies.

References

A Researcher's Guide to Internal Standards in Phosphatidylcholine Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of phosphatidylcholines (PCs), a major class of phospholipids (B1166683) in eukaryotic cell membranes, is crucial for understanding cellular processes, disease pathogenesis, and for the development of therapeutics. The reliability of such quantification, particularly when using mass spectrometry-based lipidomics, is highly dependent on the proper use of internal standards. These standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis.[1]

This guide provides an objective comparison of common internal standards used for phosphatidylcholine analysis, with a focus on stable isotope-labeled and odd-chain lipid standards. While not a conventional internal standard for quantification, this guide also clarifies the role of specialized lipids like 1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine [16:0-18:0(11-12BR) PC], which serves as a valuable tool in biophysical studies of membranes rather than for quantitative purposes.

Comparison of Internal Standards for Phosphatidylcholine Quantification

The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipidomics workflow. The two most common types of internal standards for phosphatidylcholine analysis are stable isotope-labeled lipids and odd-chain lipids.[2] Stable isotope-labeled standards are often considered the gold standard due to their chemical and physical similarity to the endogenous analytes.[3] Odd-chain lipids, which are not naturally abundant in most mammalian systems, offer a cost-effective alternative.

Below is a summary of their performance based on key analytical parameters.

Parameter Stable Isotope-Labeled PC Standards (e.g., ¹³C, Deuterated) Odd-Chain PC Standards (e.g., 17:0/17:0-PC) This compound
Principle Chemically identical to the analyte but with a mass shift due to isotopic enrichment.[3]Structurally similar to endogenous PCs but with odd-numbered fatty acid chains, making them distinguishable by mass.[2]A brominated PC used for biophysical studies, not for quantification.
Recovery High and closely mimics the recovery of the endogenous analyte due to identical chemical properties.[4]Generally good, but can differ from endogenous PCs with different chain lengths and saturation.Not applicable for quantitative recovery assessment.
Linearity Excellent, with a wide dynamic range and a linear response across various concentrations.[2]Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[2]Not applicable.
Matrix Effects Effectively compensates for matrix-induced ion suppression or enhancement.[5]Can correct for general matrix effects, but may not perfectly match the behavior of specific endogenous PCs.Not applicable.
Accuracy & Precision High accuracy and precision (RSD < 15%) are achievable.Good accuracy and precision, though potentially with slightly higher variability than stable isotope standards.Not applicable.
Cost HighModerateHigh (specialized research chemical)
Availability A growing number of standards are commercially available, but coverage for all PC species is not complete.[3]Commercially available as individual standards or in mixtures.Available from specialty lipid suppliers.

Experimental Protocols

Lipid Extraction

A common and effective method for extracting phospholipids from biological samples is a modified Bligh-Dyer or Folch extraction.

Materials:

Procedure:

  • To a sample (e.g., cell pellet, plasma), add the internal standard solution.

  • Add a mixture of chloroform and methanol (typically in a 2:1 v/v ratio).[6]

  • Vortex the mixture thoroughly to ensure complete mixing and disruption of cells/tissues.

  • Add water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3 to ensure proper partitioning.[6]

  • Centrifuge the sample to facilitate phase separation.

  • The lower organic phase, containing the lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer like Orbitrap or Q-TOF).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for lipid separation.[2]

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[2]

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[2]

  • Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipid species.

  • Flow Rate: A flow rate of 0.3-0.6 mL/min is common.[2]

  • Column Temperature: The column should be maintained at a constant temperature (e.g., 55°C) to ensure reproducible retention times.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of PCs, often by monitoring for the characteristic phosphocholine (B91661) headgroup fragment at m/z 184.[6]

  • Scan Mode: For quantification, Multiple Reaction Monitoring (MRM) is often employed on a triple quadrupole mass spectrometer. For high-resolution instruments, targeted SIM or full scan with subsequent extracted ion chromatogram analysis can be used.

Signaling Pathways and Experimental Workflows

Phosphatidylcholine Biosynthesis and Signaling

Phosphatidylcholine is synthesized via two primary pathways: the Kennedy pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway.[7] It is also a key player in various signaling cascades, primarily through the action of phospholipases that generate second messengers.

cluster_kennedy Kennedy Pathway cluster_pemt PEMT Pathway cluster_signaling PC Signaling Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP:phosphocholine cytidylyltransferase PC PC CDP-Choline->PC Choline- phosphotransferase Lysophosphatidylcholine Lysophosphatidylcholine PC->Lysophosphatidylcholine PLA2 Diacylglycerol Diacylglycerol PC->Diacylglycerol PLC Phosphatidic Acid Phosphatidic Acid PC->Phosphatidic Acid PLD DAG Diacylglycerol DAG->PC PE Phosphatidylethanolamine PE->PC PEMT (3x Methylation)

Caption: Overview of Phosphatidylcholine Biosynthesis and Signaling Pathways.

Sphingomyelin-Ceramide Signaling Pathway

Phosphatidylcholine is also involved in the sphingomyelin (B164518) cycle, where sphingomyelinase hydrolyzes sphingomyelin to produce ceramide, a critical signaling molecule.[8][9]

Stress Cellular Stress (e.g., TNF-α) SMase Sphingomyelinase (SMase) Stress->SMase activates Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolyzes Apoptosis Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis induces

Caption: The Sphingomyelinase Pathway for Ceramide Production.

Experimental Workflow for Quantitative Lipidomics

The following diagram illustrates a typical workflow for a quantitative lipidomics experiment, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Acquisition LCMS->Data Process Peak Integration & Normalization Data->Process Quant Quantification Process->Quant Stats Statistical Analysis Quant->Stats

References

Control Experiments for Fluorescence Quenching with Non-Brominated Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, biochemistry, and drug development, fluorescence quenching assays are a powerful tool to investigate lipid-protein interactions, membrane fusion, and lipid dynamics. The underlying principle involves a fluorophore and a quencher, where the fluorescence emission of the fluorophore is diminished upon close proximity to the quencher. A common application of this technique is the use of brominated lipids as quenchers to probe the interaction of proteins with lipid bilayers. In this context, control experiments using non-brominated lipids are not just a formality but a critical component for accurate data interpretation. This guide provides a comparative overview of control experiments for fluorescence quenching, detailing experimental protocols and presenting data to underscore the importance of proper controls.

The Role of Non-Brominated Lipids as Controls

In fluorescence quenching experiments designed to study lipid-protein interactions, brominated phospholipids (B1166683) are often incorporated into liposomes. The bromine atoms act as collisional quenchers for intrinsic protein fluorescence, typically from tryptophan residues. When a tryptophan-containing portion of a protein inserts into or associates with the lipid bilayer, its fluorescence is quenched by neighboring brominated lipids.

The essential control for such an experiment is to measure the fluorescence of the protein in the presence of liposomes that are identical in composition but lack the brominated lipids. These non-brominated lipid vesicles serve as the baseline or reference (F₀), representing the fluorescence intensity of the protein in the lipid environment without any specific quenching effect from the bromine atoms. Any observed decrease in fluorescence in the presence of brominated lipids (F) can then be attributed specifically to the quenching by bromine, allowing for the calculation of quenching efficiency.

Experimental Comparison of Brominated vs. Non-Brominated Lipids

To illustrate the comparison, we will consider a typical experiment investigating the interaction of a tryptophan-containing peptide with lipid vesicles.

Experimental Protocol: Tryptophan Fluorescence Quenching Assay

This protocol outlines the steps to measure the quenching of a tryptophan-containing peptide's fluorescence by brominated lipids, using non-brominated lipids as a control.

1. Materials:

  • Tryptophan-containing peptide of interest

  • Non-brominated lipid: e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC)

  • Brominated lipid: e.g., 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (DBSPC)

  • Buffer: e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4

  • Organic solvent: Chloroform/Methanol mixture (2:1, v/v)

  • Extruder and polycarbonate membranes (100 nm pore size)

  • Spectrofluorometer

2. Preparation of Lipid Vesicles (Liposomes):

  • In separate glass vials, prepare lipid mixtures for control (100% DOPC) and experimental (e.g., 50% DOPC, 50% DBSPC) vesicles.

  • Dissolve the lipids in the chloroform/methanol mixture.

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the buffer by vortexing, creating multilamellar vesicles (MLVs).

  • To form small unilamellar vesicles (SUVs), subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a 100 nm polycarbonate membrane at least 21 times.

3. Fluorescence Measurements:

  • Set the spectrofluorometer to excite tryptophan at 295 nm and record the emission spectrum from 310 nm to 450 nm.

  • In a quartz cuvette, add the tryptophan-containing peptide to the buffer to a final concentration of 1 µM and record its fluorescence spectrum (F_peptide).

  • Titrate the peptide solution with aliquots of the non-brominated (control) liposome (B1194612) suspension. After each addition, incubate for 2 minutes and record the fluorescence spectrum. The final spectrum in the presence of saturating concentrations of control liposomes is F₀.[1]

  • Repeat the titration with the brominated (experimental) liposome suspension, recording the fluorescence spectra (F) at each concentration.[1]

4. Data Analysis:

  • Correct all fluorescence spectra for buffer and liposome scattering by subtracting the spectrum of a corresponding sample without the peptide.

  • Determine the maximum fluorescence intensity for the peptide alone, in the presence of control liposomes (F₀), and in the presence of brominated liposomes (F).

  • Calculate the fractional quenching (FrQ) or quenching efficiency (QE) using the following formula:

    • FrQ = (F₀ - F) / F₀[1]

Quantitative Data Comparison

The following table summarizes hypothetical data from a tryptophan fluorescence quenching experiment as described above.

Sample ConditionMaximum Fluorescence Intensity (Arbitrary Units)Fractional Quenching (FrQ)
Peptide alone in buffer950-
Peptide + Non-Brominated Liposomes (F₀)9300.00
Peptide + Brominated Liposomes (F)3100.67

Interpretation of Data:

  • The slight decrease in fluorescence upon addition of non-brominated liposomes (from 950 to 930) can be attributed to light scattering or a slight change in the local environment of the tryptophan, but not to specific quenching. This value serves as the crucial F₀.

  • The significant decrease in fluorescence in the presence of brominated liposomes (to 310) demonstrates substantial quenching.

  • The calculated Fractional Quenching of 0.67 indicates that 67% of the fluorescence from the peptide that is associated with the vesicles is quenched by the brominated lipids. This high value suggests a close interaction of the tryptophan residue with the lipid acyl chains.

Visualizing the Experimental Workflow and Underlying Principles

Diagrams created using Graphviz DOT language help to visualize the experimental process and the molecular interactions at play.

G cluster_prep Vesicle Preparation cluster_exp Fluorescence Quenching Assay cluster_analysis Data Analysis lipids Lipids in Organic Solvent film Dry Lipid Film lipids->film Evaporation mlv Hydrated MLVs film->mlv Hydration suv Extruded SUVs (100nm) mlv->suv Extrusion control_mix Peptide + Non-Brominated Liposomes suv->control_mix Control Vesicles exp_mix Peptide + Brominated Liposomes suv->exp_mix Experimental Vesicles peptide Tryptophan-containing Peptide peptide->control_mix peptide->exp_mix spectro Spectrofluorometer (Ex: 295nm, Em: 310-450nm) control_mix->spectro Measure F₀ exp_mix->spectro Measure F calc Calculate Fractional Quenching FrQ = (F₀ - F) / F₀ spectro->calc

Figure 1. Experimental workflow for fluorescence quenching assay.

G cluster_control Control: Non-Brominated Liposome cluster_experiment Experiment: Brominated Liposome Trp_C Trp Lipid_C Lipid Trp_C->Lipid_C Interaction Fluorescence_C High Fluorescence (F₀) Trp_C->Fluorescence_C Emits Light Trp_E Trp Lipid_E Brominated Lipid Trp_E->Lipid_E Interaction Quenching Quenching Trp_E->Quenching Energy Transfer Low_Fluorescence Low Fluorescence (F)

References

Decoding the Bromine Blueprint: A Comparative Guide to Confirming Bromine Atom Location in 16:0-18:0(11-12BR) PC

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Alabaster, AL – December 12, 2025 – For researchers, scientists, and drug development professionals working with specialized lipid molecules, precise structural confirmation is paramount. This guide provides a comprehensive comparison of analytical methodologies for confirming the location of bromine atoms in 1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine (16:0-18:0(11-12BR) PC), a unique brominated phospholipid. This document outlines key experimental protocols and presents expected data to differentiate it from positional isomers, such as the commercially available 1-palmitoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine (16:0-18:0(9-10BR) PC).

The nomenclature of this compound explicitly indicates the presence of a palmitic acid (16:0) at the sn-1 position and an 18-carbon fatty acid with two bromine atoms at the sn-2 position of the glycerol (B35011) backbone. The "(11-12BR)" designation specifies that the bromine atoms are located on the 11th and 12th carbons of the stearoyl chain. This structure is typically synthesized by the bromination of the double bond in 1-palmitoyl-2-vaccenoyl-sn-glycero-3-phosphocholine (16:0-18:1(11Z) PC).

Comparative Analysis of Brominated Phospholipids

To definitively confirm the bromine atom locations, a multi-faceted analytical approach is recommended, primarily relying on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Below is a comparison of the expected analytical outcomes for this compound and its common positional isomer, 16:0-18:0(9-10BR) PC.

Analytical TechniqueTarget AnalyteExpected Key Data Points for this compoundExpected Key Data Points for 16:0-18:0(9-10BR) PC
GC-MS of FAMEs Methyl 11,12-dibromostearateKey Fragment Ions (m/z): 289/291, 219. Characteristic cleavage between C10-C11 and C12-C13.Key Fragment Ions (m/z): 261/263, 247. Characteristic cleavage between C8-C9 and C10-C11.[1]
¹H NMR 18:0(11-12BR) acyl chain-CHBr- protons: Multiplet around 4.1-4.3 ppm.-CHBr- protons: Multiplet around 4.1-4.3 ppm.
¹³C NMR 18:0(11-12BR) acyl chain-CHBr- carbons: Resonances around 55-60 ppm.-CHBr- carbons: Resonances around 55-60 ppm.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

This is the most definitive method for pinpointing the location of the bromine atoms through analysis of fragmentation patterns.

Methodology:

  • Transesterification: The this compound is hydrolyzed and methylated to produce fatty acid methyl esters (FAMEs). A common method is to use methanolic HCl or BF₃ in methanol.

  • GC Separation: The resulting FAME mixture is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar cyanopropyl column) to separate the methyl palmitate and methyl 11,12-dibromostearate.

  • Electron Ionization Mass Spectrometry (EI-MS): The separated FAMEs are introduced into a mass spectrometer with an electron ionization source. The high energy of EI (typically 70 eV) causes predictable fragmentation of the molecule.

  • Fragmentation Analysis: The key to locating the bromine atoms lies in the fragmentation pattern of the methyl 11,12-dibromostearate. Cleavage of the carbon-carbon bonds adjacent to the carbon-bromine bonds is a favored fragmentation pathway.

Expected Fragmentation Pattern for Methyl 11,12-dibromostearate:

The mass spectrum is expected to show characteristic ions resulting from cleavage on either side of the dibrominated carbons. The presence of two bromine atoms will result in characteristic isotopic patterns for bromine-containing fragments (approximately equal intensity for M and M+2).

  • Cleavage between C10 and C11: This will yield a fragment ion containing the ester group and the first ten carbons of the acyl chain.

  • Cleavage between C12 and C13: This will result in a fragment containing the terminal methyl group and the remaining carbons after C12.

By analyzing the m/z values of these fragment ions, the positions of the bromine atoms can be unequivocally determined and distinguished from the 9,10-dibromo isomer, which will produce fragments with different masses. For example, a key fragment for the 9,10-dibromo isomer would arise from cleavage between C8-C9 and C10-C11.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of the protons and carbons in the molecule, which is influenced by the presence of the electronegative bromine atoms.

¹H NMR Spectroscopy:

  • Sample Preparation: The lipid is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

  • Data Acquisition: A high-field NMR spectrometer is used to acquire the ¹H NMR spectrum.

  • Spectral Analysis: The protons on the carbons bearing the bromine atoms (-CHBr-) will be deshielded compared to the other methylene (B1212753) protons in the acyl chain. These protons are expected to appear as a multiplet in the region of 4.1-4.3 ppm. While this confirms the presence of the vicinal dibromo moiety, it does not definitively determine its position along the chain without more complex 2D NMR experiments (e.g., COSY, HMBC) to establish connectivity to neighboring protons.

¹³C NMR Spectroscopy:

  • Sample Preparation: As with ¹H NMR, the sample is dissolved in a deuterated solvent.

  • Data Acquisition: A ¹³C NMR spectrum is acquired.

  • Spectral Analysis: The carbons directly bonded to the bromine atoms (-CHBr-) will have a characteristic chemical shift that is significantly downfield from the other methylene carbons in the acyl chain. These signals are expected in the range of 55-60 ppm. Positional isomers may show subtle differences in these chemical shifts due to their different locations along the acyl chain, but this is often not sufficient for unambiguous assignment without comparison to a known standard.

Logical Workflow for Bromine Location Confirmation

The following diagram illustrates the logical workflow for confirming the location of the bromine atoms in this compound.

G Workflow for Bromine Atom Location Confirmation cluster_synthesis Synthesis and Initial Characterization cluster_analysis Analytical Confirmation cluster_data Data Interpretation cluster_conclusion Conclusion start Start with 16:0-18:1(11Z) PC bromination Bromination of double bond start->bromination product This compound bromination->product transesterification Transesterification to FAMEs product->transesterification nmr ¹H and ¹³C NMR Spectroscopy product->nmr gcms GC-MS Analysis transesterification->gcms fragmentation Analyze Fragmentation Pattern gcms->fragmentation shifts Analyze Chemical Shifts nmr->shifts confirm Confirm Bromine at C11, C12 fragmentation->confirm shifts->confirm

Workflow for Bromine Atom Location Confirmation.

Alternative Products and Their Relevance

The primary alternative for comparison is 1-palmitoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine (16:0-18:0(9-10BR) PC) , which is also commercially available from suppliers like Avanti Polar Lipids. This lipid serves as an excellent control for validating the analytical methods. As outlined in the data table, the GC-MS fragmentation pattern of its corresponding FAME will be distinctly different from that of the 11,12-dibromo isomer, providing a clear basis for differentiation.

References

A Comparative Guide to a High-Resolution Membrane Depth Measurement: The Brominated Phospholipid Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to accurately determine the penetration depth of molecules within biological membranes, this guide provides a comprehensive comparison of the brominated phospholipid fluorescence quenching method with other leading techniques. Experimental data and detailed protocols are presented to facilitate an informed choice of methodology for specific research needs.

The precise localization of molecules within the lipid bilayer is crucial for understanding a vast array of cellular processes, from signal transduction to drug efficacy. The use of phospholipids (B1166683) containing bromine atoms at specific acyl chain positions offers a robust and accurate method for measuring the depth of fluorescently labeled molecules within the membrane. This guide will delve into the principles of this technique, compare its performance with alternative methods, and provide the necessary protocols to implement these experiments.

The Brominated Phospholipid Method: A High-Resolution Ruler

The brominated phospholipid method is a fluorescence quenching-based technique that provides high-resolution depth information. This approach relies on the principle of collisional quenching, a short-range phenomenon where the fluorescence of a probe is diminished upon contact with a quencher molecule. In this case, the quencher is a bromine atom covalently attached to a specific carbon on the acyl chain of a phospholipid. By incorporating these brominated lipids into a membrane system with a fluorescently labeled molecule of interest, the degree of quenching can be correlated to the proximity of the fluorophore to the bromine atom.

The "parallax method" is a powerful analytical framework used with this technique. It involves using a set of phospholipids brominated at different, known depths within the bilayer. By comparing the quenching efficiency of the fluorophore by each of these brominated lipids, the precise depth of the fluorophore can be calculated with an accuracy of approximately 2 angstroms.[1]

Experimental Workflow

The general workflow for determining membrane depth using brominated phospholipids involves several key steps:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_vesicles Prepare lipid vesicles (e.g., LUVs) incorp_fluoro Incorporate fluorescently labeled molecule prep_vesicles->incorp_fluoro incorp_bromo Incorporate brominated phospholipids incorp_fluoro->incorp_bromo measure_fluor Measure fluorescence intensity incorp_bromo->measure_fluor stern_volmer Apply Stern-Volmer equation measure_fluor->stern_volmer parallax Perform parallax analysis stern_volmer->parallax calc_depth Calculate penetration depth parallax->calc_depth

Workflow for depth measurement using brominated phospholipids.

Comparison with Alternative Techniques

While the brominated phospholipid method offers excellent accuracy, several other techniques are available for measuring membrane penetration depth, each with its own set of advantages and limitations.

TechniquePrincipleResolutionKey AdvantagesKey Limitations
Brominated Phospholipids Fluorescence Quenching~2 ÅHigh accuracy and resolution. Relatively straightforward data analysis.Requires synthesis of brominated lipids. Potential for minor membrane perturbation by bromine atoms.
Fluorescence Resonance Energy Transfer (FRET) Non-radiative energy transfer between a donor and acceptor fluorophore.10 - 100 ÅSensitive to distance changes in the 1-10 nm range. Can be used in live cells.Lower resolution than quenching methods. Sensitive to fluorophore orientation and environmental factors.[2][3][4][5] Low signal-to-noise ratio.[2][3]
Neutron Diffraction Scattering of neutrons by atomic nuclei.Atomic resolutionCan distinguish between isotopes (e.g., H and D), providing unique information on lipid and protein conformation.Requires large sample sizes and access to a neutron source.[6][7] Low source intensity can lead to long data collection times.[6][8]
X-ray Diffraction Scattering of X-rays by electrons.Atomic resolution (~0.1 Å)[6]High resolution structural information on atomic arrangement and unit cell dimensions.Difficulty in distinguishing elements with similar atomic numbers.[9] Can be challenging to detect light atoms.[9] Requires crystalline samples.
Solid-State NMR Nuclear magnetic resonance of samples in the solid state.Atomic resolutionProvides detailed information on structure, dynamics, and interactions in a native-like membrane environment.[10][11][12][13][14]Technically demanding sample preparation.[12][15] Can suffer from low sensitivity and background interference.[15]
Logical Relationships of Methodologies

The choice of method often depends on the specific research question, the required resolution, and the nature of the system under investigation.

G cluster_nmr Spectroscopy-Based Method Brominated Brominated Phospholipids (High Resolution, Quenching) FRET FRET (Lower Resolution, Distance) Brominated->FRET Complementary Neutron Neutron Diffraction (Isotope Sensitive) Xray X-ray Diffraction (High Resolution, Crystalline) Neutron->Xray Complementary NMR Solid-State NMR (Dynamics & Structure)

Comparison of membrane depth measurement techniques.

Experimental Protocols

Fluorescence Quenching with Brominated Phospholipids

1. Vesicle Preparation:

  • Prepare large unilamellar vesicles (LUVs) composed of a base phospholipid (e.g., POPC), the fluorescently labeled molecule of interest, and a specific mole percentage of a brominated phospholipid (e.g., (6,7)-BrPC, (9,10)-BrPC, or (11,12)-BrPC).

  • A typical lipid-to-probe ratio is 200:1. The concentration of the brominated phospholipid can be varied.

  • Vesicles are typically formed by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

2. Fluorescence Measurements:

  • Measure the fluorescence emission spectrum of the sample using a spectrofluorometer.

  • The excitation wavelength should be set to the absorption maximum of the fluorophore.

  • Record the fluorescence intensity at the emission maximum.

  • As a control, prepare and measure vesicles containing the fluorophore but no brominated phospholipid (F₀).

3. Data Analysis (Parallax Method):

  • Calculate the ratio of fluorescence in the presence (F) and absence (F₀) of the quencher.

  • According to the parallax method, the depth of the fluorophore (z) from the center of the bilayer can be calculated using the following equation derived from the Perrin equation for collisional quenching:

    where R_c is the quenching radius, C is the two-dimensional concentration of the quencher, and d is the known depth of the bromine atom.

  • By using at least two different brominated phospholipids with known quencher depths, the depth of the fluorophore (z) can be determined by solving a system of two equations.

Fluorescence Resonance Energy Transfer (FRET)

1. Probe Selection and Labeling:

  • Select a suitable donor-acceptor fluorophore pair with significant spectral overlap between the donor's emission and the acceptor's excitation spectra.

  • Covalently label the molecule of interest (or a membrane component) with the donor fluorophore and another molecule (or a different site on the same molecule) with the acceptor fluorophore.

2. Sample Preparation:

  • Incorporate the donor- and acceptor-labeled molecules into a lipid bilayer system (e.g., vesicles or supported lipid bilayers).

3. FRET Measurement:

  • Measure the fluorescence emission of the donor in the absence and presence of the acceptor.

  • FRET efficiency (E) can be calculated from the reduction in donor fluorescence intensity:

    where F_DA is the donor fluorescence in the presence of the acceptor and F_D is the donor fluorescence in the absence of the acceptor.

4. Distance Calculation:

  • The distance (r) between the donor and acceptor can be calculated using the Förster equation:

    where R₀ is the Förster distance, a characteristic distance for the donor-acceptor pair at which the energy transfer efficiency is 50%.

Neutron Diffraction

1. Sample Preparation:

  • Prepare highly oriented multilayer stacks of lipid bilayers on a solid substrate (e.g., silicon wafer).[16]

  • The molecule of interest can be incorporated into these bilayers.

  • To enhance contrast, specific components (lipids, protein, or solvent) can be deuterated.

2. Data Collection:

  • Mount the sample in a neutron beamline and collect the diffraction pattern at a controlled temperature and humidity.

  • Collect data at different D₂O/H₂O ratios in the hydrating vapor to vary the solvent scattering length density.

3. Data Analysis:

  • Integrate the intensities of the observed Bragg peaks.

  • Use the phases of the structure factors (which can be determined through various methods, including the contrast variation) to calculate the one-dimensional neutron scattering length density profile along the axis perpendicular to the bilayer plane.

  • This profile reveals the distribution of different components (e.g., lipid headgroups, acyl chains, protein) within the bilayer.

X-ray Diffraction

1. Sample Preparation:

  • Prepare oriented multilayer lipid bilayers or crystallize the membrane protein of interest.

  • For oriented bilayers, the preparation is similar to that for neutron diffraction.

2. Data Collection:

  • Mount the sample in an X-ray diffractometer.

  • Collect the diffraction pattern, which consists of a series of Bragg peaks for ordered samples.

3. Data Analysis:

  • Determine the lamellar repeat spacing (d-spacing) from the positions of the Bragg peaks.

  • The integrated intensities of the peaks are used to calculate the electron density profile along the bilayer normal.

  • This profile provides information about the location of electron-rich regions, such as the phosphate (B84403) headgroups of the lipids.

Solid-State NMR

1. Sample Preparation:

  • Prepare samples of the molecule of interest (e.g., a protein) reconstituted into lipid bilayers.

  • Isotopic labeling (e.g., with ¹³C, ¹⁵N) of the molecule of interest is often necessary.[12]

  • Samples can be in the form of oriented multilayers or unoriented vesicles.

2. NMR Spectroscopy:

  • A variety of solid-state NMR experiments can be performed, including magic-angle spinning (MAS) and oriented sample NMR.

  • These experiments provide information on distances between specific atoms, torsion angles, and the orientation of molecular segments relative to the membrane.

3. Structure Calculation:

  • The experimental restraints obtained from the NMR data are used in computational modeling programs to calculate the three-dimensional structure and orientation of the molecule within the lipid bilayer.

Conclusion

The selection of an appropriate method for determining membrane penetration depth is contingent upon the specific requirements of the research. The brominated phospholipid fluorescence quenching method stands out for its high accuracy and resolution in defining the vertical position of molecules within the lipid bilayer. For studies requiring dynamic information in living cells, FRET, despite its lower resolution, is a powerful tool. For atomic-level structural details of the entire membrane assembly or embedded proteins, neutron and X-ray diffraction, as well as solid-state NMR, provide unparalleled insights, albeit with more demanding experimental setups. By understanding the principles, advantages, and limitations of each technique, researchers can make a well-informed decision to best address their scientific questions.

References

Safety Operating Guide

Safe Disposal of 16:0-18:0(11-12Br) PC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine (16:0-18:0(11-12Br) PC) are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol for the proper disposal of this brominated phospholipid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to minimize risks and maintain a safe laboratory environment.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dusts and aerosols.[1] Personal protective equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects eyes from splashes and dust.
Hand Protection Chemical impermeable gloves (inspected prior to use).Prevents skin contact with the hazardous substance.
Body Protection Fire/flame resistant and impervious clothing; lab coat.Protects skin and clothing from contamination.
Respiratory Protection Full-face respirator if exposure limits are exceeded or irritation is experienced.Prevents inhalation of harmful dusts or vapors.

Data sourced from TargetMol Safety Data Sheet.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as a halogenated organic compound, requires careful segregation and handling to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste".[2][3]

  • Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4]

  • Ensure the waste container is made of a compatible material, is in good condition, and has a tightly sealing cap.[2]

2. Waste Collection:

  • All operations involving the transfer of this compound to the waste container must be conducted within a chemical fume hood.[4]

  • For solid forms, use spark-proof tools to handle the material and avoid generating dust.[1] If the compound is in a solution, transfer it carefully to the designated halogenated waste container.

  • Keep the waste container closed at all times, except when actively adding waste.[2]

3. Labeling:

  • Label the "Halogenated Waste" container with the full chemical name: "Waste: 1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine".[2] Do not use abbreviations.

  • If other halogenated solvents are added to the same container, maintain a list of all chemical constituents and their approximate percentages on or near the container.[4]

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated cool, dry, and well-ventilated satellite accumulation area.[2][4]

  • Ensure the storage area is away from incompatible materials such as acids, bleach, and other oxidizing agents.[2]

5. Final Disposal:

  • The disposal of this compound must be carried out by a licensed chemical destruction facility.[1]

  • Methods may include controlled incineration with flue gas scrubbing.[1]

  • Do not discharge this chemical into sewer systems or contaminate water, foodstuffs, or feed.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste container.

Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Spill Evacuate personnel to a safe area. Remove all sources of ignition. Use absorbent pads to contain the spill. Place the contaminated materials in a sealed and labeled container for disposal. For large spills, call emergency services.[1][2]

Data sourced from TargetMol Safety Data Sheet and Braun Research Group SOP.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) A->C D Segregate Waste: Use Designated 'Halogenated Organic Waste' Container B->D C->D E Transfer Waste Carefully (Avoid Dust/Spills) D->E F Securely Cap and Label Container with Full Chemical Name E->F G Store Waste in a Cool, Dry, Ventilated Area F->G H Contact EHS for Professional Disposal G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 16:0-18:0(11-12BR) PC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine (16:0-18:0(11-12BR) PC). The following procedures ensure safe handling, storage, and disposal of this compound.

Chemical Identifier:

  • Product Name: this compound

  • CAS Number: 324054-54-8[1][2][3]

  • Molecular Formula: C42H82NO8PBr2[3]

  • Molecular Weight: 919.88 g/mol [2]

Personal Protective Equipment (PPE)

When handling this compound, especially when dissolved in a solvent like chloroform, a comprehensive approach to personal protection is crucial.[4] The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye and Face Safety Glasses/GogglesChemical splash goggles are required to protect against liquid splashes.[5]
Face ShieldRecommended when there is a significant splash hazard.[6][7]
Hand GlovesChemical-resistant gloves (e.g., nitrile) are mandatory. Double gloving is recommended for added protection.[6]
Body Lab CoatA flame-resistant lab coat should be worn to protect clothing and skin.[8]
Respiratory RespiratorUse in a well-ventilated area. A respirator may be necessary if aerosols are generated or ventilation is inadequate.[1][7]
Foot Closed-toe ShoesRequired to prevent injuries from spills or dropped objects.[5][7]

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place at -20°C.[2][3]

  • This product is shipped on dry ice.[2]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant.[4]

  • Do not discharge into sewer systems.[1]

  • Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[1]

First Aid Measures:

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[1]

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Experimental Workflow

The following diagram outlines the standard procedure for handling this compound from reception to disposal.

cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don Required PPE B Prepare Well-Ventilated Workspace A->B C Retrieve from -20°C Storage B->C D Equilibrate to Room Temperature C->D E Weigh and/or Reconstitute D->E F Perform Experimental Protocol E->F G Decontaminate Work Area F->G H Segregate and Dispose of Waste G->H I Doff PPE H->I

Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16:0-18:0(11-12BR) PC
Reactant of Route 2
Reactant of Route 2
16:0-18:0(11-12BR) PC

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.